molecular formula C4H8O4S B171789 Oxetan-3-yl methanesulfonate CAS No. 148430-81-3

Oxetan-3-yl methanesulfonate

Número de catálogo: B171789
Número CAS: 148430-81-3
Peso molecular: 152.17 g/mol
Clave InChI: ZLYYZGDBMXPXOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxetan-3-yl methanesulfonate is a useful research compound. Its molecular formula is C4H8O4S and its molecular weight is 152.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

oxetan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYZGDBMXPXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617722
Record name Oxetan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148430-81-3
Record name Oxetan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxetan-3-yl Methanesulfonate from Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oxetan-3-yl methanesulfonate from oxetan-3-ol, a critical transformation in medicinal chemistry for the introduction of the valuable oxetane motif into drug candidates. This document details the reaction, experimental protocols, and key data to support researchers in the successful execution and application of this synthesis.

Introduction

The oxetane ring is a four-membered cyclic ether that has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] this compound serves as a key intermediate, enabling the facile introduction of the oxetane moiety through nucleophilic substitution reactions where the methanesulfonate group acts as an excellent leaving group.[2] This guide focuses on the direct synthesis of this important building block from its corresponding alcohol, oxetan-3-ol.

Reaction Scheme and Mechanism

The synthesis of this compound from oxetan-3-ol is a classic example of an alcohol mesylation reaction. The reaction proceeds by the nucleophilic attack of the hydroxyl group of oxetan-3-ol on the sulfur atom of methanesulfonyl chloride, facilitated by a non-nucleophilic base, typically triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Oxetan-3-ol1.0 equivalent[3]
Methanesulfonyl Chloride1.2 equivalents[3]
Triethylamine1.5 equivalents[3]
Solvent Dichloromethane (DCM)[3]
Reaction Temperature 0 °C to room temperature[3]
Reaction Time Typically 2-4 hours[3]
Product
Molecular FormulaC₄H₈O₄S[4]
Molecular Weight152.17 g/mol [4]
AppearanceWhite powder[2]
Purity (Commercial) ≥98%[4]

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from oxetan-3-ol. This protocol is based on established general procedures for alcohol mesylation.[3][5]

Materials and Reagents:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the cooled solution, add triethylamine (1.5 eq.) dropwise while stirring.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture dropwise over a period of 5-10 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 4 hours. If thin-layer chromatography (TLC) analysis indicates incomplete reaction, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[3]

  • Workup - Quenching and Extraction: Upon completion of the reaction, dilute the mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Workup - Washing: Combine the organic layers and wash successively with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel.[6] The appropriate eluent system should be determined by TLC analysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from oxetan-3-ol.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Oxetanol Oxetan-3-ol ReactionVessel Reaction at 0 °C to RT Oxetanol->ReactionVessel MsCl Methanesulfonyl Chloride MsCl->ReactionVessel Et3N Triethylamine Et3N->ReactionVessel DCM DCM (Solvent) DCM->ReactionVessel Quench Quench with Water ReactionVessel->Quench After 2-6h Extract Extract with DCM Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (optional) Concentrate->Purify FinalProduct This compound Concentrate->FinalProduct Purify->FinalProduct

Caption: Synthesis workflow for this compound.

Logical Relationship of Components

This diagram shows the logical relationship between the key components of the synthesis.

Logical_Relationship cluster_starting_materials Starting Materials cluster_reagents Reagents cluster_products Products Oxetanol Oxetan-3-ol (Nucleophile) Product This compound Oxetanol->Product is converted to MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Product provides mesyl group Et3N Triethylamine (Base) Byproduct Triethylammonium Chloride Et3N->Byproduct neutralizes HCl to form

Caption: Key components and their roles in the synthesis.

Safety Considerations

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Triethylamine is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

The synthesis of this compound from oxetan-3-ol is a straightforward and efficient method for preparing a valuable building block for drug discovery and organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this key intermediate for their synthetic endeavors. The use of this versatile compound will continue to facilitate the exploration of the chemical space of oxetane-containing molecules with potential therapeutic applications.

References

An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate, a versatile synthetic intermediate, has garnered significant attention in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring and the excellent leaving group characteristics of the methanesulfonate moiety make it a valuable building block for the introduction of the oxetane motif into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, its role in the synthesis of bioactive molecules, and essential safety and handling information.

Core Properties and CAS Number

This compound is identified by the CAS Number 148430-81-3 .[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₈O₄S[1][2][3]
Molecular Weight 152.17 g/mol [1][2]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 308.9 ± 31.0 °C[2]
Density (Predicted) 1.38 ± 0.1 g/cm³[2]
Storage Temperature 4°C[1]

Synthesis and Experimental Protocols

The primary route to this compound is through the mesylation of its precursor, oxetan-3-ol. This reaction involves the conversion of the hydroxyl group of oxetan-3-ol into a methanesulfonate ester, a much better leaving group, thus activating the 3-position of the oxetane ring for nucleophilic substitution.

Synthesis of this compound from Oxetan-3-ol

This protocol describes a general method for the mesylation of a primary alcohol, which is applicable to the synthesis of this compound from oxetan-3-ol.

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base (e.g., pyridine, DIPEA)

  • Dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve oxetan-3-ol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 equivalents) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion of the reaction, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography if necessary.[4]

G Synthesis of this compound Oxetan_3_ol Oxetan-3-ol Reaction Mesylation Reaction (0 °C to RT) Oxetan_3_ol->Reaction Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) Reagents->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the facile introduction of the oxetane moiety. This is particularly significant in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] In many cancers, this pathway is hyperactivated, promoting tumor growth and survival. Therefore, inhibitors targeting key components of this pathway, such as PI3K and mTOR, are promising therapeutic agents.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription Akt->Transcription regulates S6K S6K mTORC1->S6K activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates S6K->Transcription promotes eIF4E_BP1->Transcription promotes (when inhibited) GrowthFactor Growth Factor GrowthFactor->RTK

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Nucleophilic Substitution with a Heterocyclic Amine

The following is a representative protocol for a nucleophilic substitution reaction using this compound to synthesize a key intermediate for a PI3K inhibitor. This reaction showcases the utility of this compound in forming a carbon-nitrogen bond, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • A heterocyclic amine (e.g., 6-bromo-1H-indole)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel, combine the heterocyclic amine (1.2 equivalents), this compound (1 equivalent), and cesium carbonate (4 equivalents) in dimethylformamide (10 mL per 1 g of the methanesulfonate).

  • Stir the mixture at 85 °C for 48 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-substituted oxetane.[7]

G Synthesis of a PI3K Inhibitor Intermediate Oxetane_Mesylate This compound Reaction Nucleophilic Substitution (Cs₂CO₃, DMF, 85 °C) Oxetane_Mesylate->Reaction Nucleophile Heterocyclic Amine (e.g., 6-bromo-1H-indole) Nucleophile->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 3-(Heterocyclyl)oxetane (PI3K Inhibitor Intermediate) Purification->Product

A workflow for the synthesis of a PI3K inhibitor intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

  • Based on available data for similar compounds, it is predicted to be irritating to the eyes, respiratory system, and skin.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

For more detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined properties and reactivity profile make it an essential tool for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting critical signaling pathways. The experimental protocols and safety information provided in this guide are intended to support researchers in the effective and safe utilization of this important chemical intermediate.

References

"Oxetan-3-yl methanesulfonate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate has emerged as a pivotal building block in modern medicinal chemistry and drug discovery. Its utility lies in the strained four-membered oxetane ring, which can impart favorable physicochemical properties to parent molecules, and the highly reactive methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The incorporation of the oxetane motif can lead to improved solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3][4]

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a central four-membered oxetane ring with a methanesulfonate group attached to the third carbon atom.[5]

Chemical Structure:

IUPAC Name: this compound[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, characterization, and application in synthesis.

PropertyValueReference(s)
Molecular Formula C₄H₈O₄S[5][6][7]
Molecular Weight 152.17 g/mol [5][6][7]
CAS Number 148430-81-3[5][6][7]
Appearance White to off-white solid[6]
Boiling Point 308.9 ± 31.0 °C (Predicted)[5][6]
Density 1.38 ± 0.1 g/cm³ (Predicted)[5][6]
SMILES CS(=O)(=O)OC1COC1[5][6][7]
InChI InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3[5]
¹H NMR (400 MHz, CDCl₃) δ 3.06 (s, 3H), 4.79-4.82 (m, 2H), 4.86-4.90 (m, 2H), 5.52-5.49 (m, 1H)[6]

Experimental Protocols

The primary synthetic route to this compound is through the mesylation of oxetan-3-ol. This reaction is a standard procedure in organic synthesis for converting a hydroxyl group into a good leaving group.

Synthesis of this compound from Oxetan-3-ol

Principle:

This synthesis involves the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. The methanesulfonyl group is introduced, forming the desired methanesulfonate ester.

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ice water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of oxetan-3-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane is prepared in a reaction vessel.

  • The solution is cooled to 0 °C in an ice bath.

  • Methanesulfonyl chloride (1.3 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solid triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed sequentially with ice water and saturated saline solution.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[6]

Synthetic Applications and Reaction Pathways

This compound is a versatile intermediate primarily utilized in nucleophilic substitution reactions. The methanesulfonate group serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups at the 3-position of the oxetane ring.

The general reaction pathway is an SN2 displacement of the mesylate by a nucleophile. This reactivity is central to its application in drug discovery for the synthesis of novel oxetane-containing compounds.[5]

Below is a DOT script representation of the synthesis of this compound and its subsequent reaction with a generic nucleophile.

Synthesis_and_Reaction cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Substitution Oxetanol Oxetan-3-ol OxetanylMesylate Oxetan-3-yl Methanesulfonate Oxetanol->OxetanylMesylate + MesylChloride Methanesulfonyl Chloride MesylChloride->OxetanylMesylate:n + Triethylamine Triethylamine Triethylamine->OxetanylMesylate:s + StartMesylate Oxetan-3-yl Methanesulfonate OxetanylMesylate->StartMesylate Product 3-Substituted Oxetane StartMesylate->Product + Nucleophile Nucleophile (Nu⁻) Nucleophile->Product:n + LeavingGroup Mesylate Anion Product->LeavingGroup +

Synthesis and subsequent nucleophilic substitution of this compound.

Role in Drug Discovery

The oxetane moiety is increasingly incorporated into drug candidates to enhance their pharmacological profiles. Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[1][2][3][4][5] this compound serves as a key reagent for introducing this valuable scaffold into complex molecules during the drug development process. Its predictable reactivity and commercial availability make it an attractive tool for medicinal chemists. The introduction of the oxetane ring has been shown to favorably modulate properties such as pKa, lipophilicity (LogD), and metabolic clearance.[2]

References

Oxetan-3-yl Methanesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxetan-3-yl methanesulfonate is a key synthetic intermediate that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its value lies in the versatile reactivity of the methanesulfonate group, an excellent leaving group, coupled with the desirable physicochemical properties imparted by the oxetane ring.[1] The strained four-membered oxetane moiety can introduce polarity, improve metabolic stability, and provide a unique three-dimensional scaffold, making it an attractive component in the design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound.

Core Physical and Chemical Properties

This compound is typically a white to off-white solid or oil at room temperature.[3] While a specific experimental melting point is not widely reported, its physical state suggests a relatively low melting point. The compound's stability is sufficient for its use as a synthetic intermediate, though storage under inert gas (nitrogen or argon) at 2-8°C is recommended for long-term preservation.[3]

Data Summary

The following tables summarize the key physical and chemical identifiers and properties of this compound.

Identifier TypeValue
Chemical Name This compound
CAS Number 148430-81-3
Molecular Formula C₄H₈O₄S
IUPAC Name This compound
SMILES CS(=O)(=O)OC1COC1
InChI InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3
InChIKey ZLYYZGDBMXPXOA-UHFFFAOYSA-N
Synonyms 3-Oxetanol, 3-methanesulfonate; MFCD22192544

Table 1: Chemical Identifiers of this compound.[1]

PropertyValueNote
Molecular Weight 152.17 g/mol Computed value[1]
Physical Appearance White to off-white solid or oilObserved characteristic[3]
Density 1.38 ± 0.1 g/cm³Predicted value[3]
Boiling Point 308.9 ± 31.0 °CPredicted value[3]
LogP -0.6386A measure of lipophilicity[4]
Polar Surface Area (PSA) 52.6 ŲCalculated parameter[4]
Storage Temperature 2-8°CUnder inert gas[3]

Table 2: Physical and Chemical Properties of this compound.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 5.52-5.49 (m, 1H), 4.86-4.90 (m, 2H), 4.79-4.82 (m, 2H), 3.06 (s, 3H).[3] The multiplet between 5.49 and 5.52 ppm corresponds to the proton on the carbon bearing the mesylate group. The multiplets at 4.8-4.9 ppm are assigned to the methylene protons of the oxetane ring, and the singlet at 3.06 ppm is characteristic of the methyl protons of the methanesulfonyl group.[3]

    • ~70-80 ppm for the CH-O of the oxetane ring.

    • ~70-80 ppm for the CH₂ groups of the oxetane ring.

    • ~38-40 ppm for the CH₃ group of the methanesulfonate.

  • Mass Spectrometry (MS): The expected molecular ion peak (M+) would be at m/z 152.17. Common fragmentation patterns would likely involve the loss of the methanesulfonyl group (SO₂CH₃) or cleavage of the oxetane ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:

    • S=O stretching (asymmetric and symmetric) of the sulfonate group around 1350 cm⁻¹ and 1175 cm⁻¹.

    • C-O-C stretching of the oxetane ring around 980 cm⁻¹.

    • C-H stretching of the alkyl groups around 2850-3000 cm⁻¹.

Experimental Protocols

The primary synthetic route to this compound is the mesylation of oxetan-3-ol.

Synthesis of this compound

This protocol describes the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base.

Materials:

  • Oxetan-3-ol

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve oxetan-3-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (1.3 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solid precipitate (triethylamine hydrochloride) by filtration.

  • Wash the filtrate sequentially with ice water and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as an oil.[3]

Purification:

The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Reactivity and Applications

The chemical behavior of this compound is dominated by two key features: the strained oxetane ring and the highly effective methanesulfonate leaving group.[1] This combination makes it a valuable reagent for introducing the oxetane-3-yl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions.[1] A variety of nucleophiles can displace the methanesulfonate group, leading to the formation of 3-substituted oxetanes.

Common nucleophiles include:

  • Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to synthesize 3-aminooxetanes.[1]

  • Oxygen nucleophiles: Alcohols and phenols can react to form 3-alkoxy or 3-aryloxyoxetanes.[1]

  • Carbon nucleophiles: Grignard reagents, organolithiums, and enolates can be employed to form new carbon-carbon bonds at the 3-position of the oxetane ring.[1]

The strained nature of the oxetane ring can influence the regioselectivity of ring-opening as a potential side reaction, particularly under harsh acidic or basic conditions.[5] However, under typical nucleophilic substitution conditions, the displacement of the mesylate is the predominant pathway.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Oxetan_3_ol Oxetan-3-ol Reaction_Vessel Reaction at 0°C to rt Oxetan_3_ol->Reaction_Vessel MsCl Methanesulfonyl Chloride MsCl->Reaction_Vessel Et3N Triethylamine Et3N->Reaction_Vessel DCM Dichloromethane DCM->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Oxetan-3-yl Methanesulfonate Purification->Product

Caption: Synthetic workflow for this compound.

General Nucleophilic Substitution Pathway

G Nucleophilic Substitution on this compound Reactant Oxetan-3-yl Methanesulfonate Product 3-Substituted Oxetane Reactant->Product + Nu⁻ Leaving_Group Methanesulfonate Anion (MsO⁻) Reactant->Leaving_Group Nucleophile Nucleophile (Nu⁻)

Caption: General reaction scheme for nucleophilic substitution.

References

Spectral Data Analysis of Oxetan-3-yl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for oxetan-3-yl methanesulfonate, a key intermediate in medicinal chemistry. Due to the limited availability of complete spectral data for this compound in public literature, this document also includes comparative data from its close structural analog, oxetan-3-yl 4-methylbenzenesulfonate, to provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its tosylate analog.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compoundCDCl₃5.49 - 5.52m-H-3
4.86 - 4.90m-H-2, H-4 (ax)
4.79 - 4.82m-H-2, H-4 (eq)
3.06s--SO₂CH
Oxetan-3-yl 4-methylbenzenesulfonateCDCl₃7.81d8.3Ar-H
7.37d8.1Ar-H
5.28p6.5H-3
4.83t6.8H-2, H-4 (ax)
4.67t6.2H-2, H-4 (eq)
2.46s-Ar-CH
¹³C NMR Spectral Data

Note: Explicit ¹³C NMR data for this compound was not available in the reviewed literature. The data for oxetan-3-yl 4-methylbenzenesulfonate is provided for comparative purposes.

CompoundSolventChemical Shift (δ) ppmAssignment
Oxetan-3-yl 4-methylbenzenesulfonateCDCl₃145.2Ar-C (quat)
133.8Ar-C (quat)
130.0Ar-CH
127.9Ar-CH
74.3C-3
73.4C-2, C-4
21.7Ar-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for sulfonate esters and the oxetane ring are highlighted below.

Functional GroupExpected Absorption Range (cm⁻¹)
S=O (asymmetric stretch)1350 - 1300
S=O (symmetric stretch)1175 - 1150
C-O-S stretch1000 - 750
C-O-C (ether stretch in oxetane)980 - 950
C-H (alkane)2960 - 2850

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundIonization Method[M+H]⁺ (Calculated)Key Fragments (m/z)
This compoundESI153.0221137, 95, 79, 57
Oxetan-3-yl 4-methylbenzenesulfonateESI229.0534173, 155, 91, 73

Experimental Protocols

Synthesis of this compound

A solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Synthesis Oxetanol Oxetan-3-ol Solvent Dichloromethane (0°C to RT) Oxetanol->Solvent MsCl Methanesulfonyl Chloride MsCl->Solvent Et3N Triethylamine Et3N->Solvent Product Oxetan-3-yl Methanesulfonate Solvent->Product Reaction Workup Aqueous Workup & Purification Product->Workup

Caption: Synthesis of this compound.
NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

IR Spectroscopy

A thin film of the neat sample is prepared between two potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug discovery lies in its role as an electrophile for introducing the oxetane moiety into a target molecule. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

NucleophilicSubstitution cluster_reactants Reactants cluster_products Products Oxetane This compound (Electrophile) Product Oxetane-substituted Molecule Oxetane->Product SN2 Reaction LeavingGroup Methanesulfonate Anion (Leaving Group) Oxetane->LeavingGroup Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Product

Caption: Nucleophilic Substitution Reaction Pathway.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own analytical characterization for definitive structural confirmation.

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Oxetan-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-yl methanesulfonate is a pivotal building block in modern medicinal chemistry, prized for its ability to introduce the valuable oxetane motif into molecular scaffolds. This guide provides a comprehensive analysis of its reactivity, focusing on the prevalent nucleophilic substitution pathway. We delve into the underlying mechanisms, present quantitative data on reaction outcomes, and provide detailed experimental protocols for its synthesis and key transformations. Particular attention is given to the factors governing the competition between substitution and potential ring-opening reactions, offering insights for the strategic application of this versatile reagent in drug discovery and development.

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation can favorably modulate key physicochemical properties of drug candidates, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[3][4] this compound has emerged as a key intermediate for the introduction of this desirable scaffold.[5]

This technical guide offers an in-depth exploration of the reactivity and reaction mechanisms of this compound. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to effectively utilize this important synthetic tool.

Core Reactivity and Mechanism

The reactivity of this compound is primarily dictated by two key structural features: the inherent ring strain of the four-membered oxetane ring and the excellent leaving group ability of the methanesulfonate (mesylate) group.[5] The principal reaction pathway is nucleophilic substitution, which overwhelmingly proceeds via an SN2 mechanism .[5] This is characterized by the backside attack of a nucleophile on the carbon atom bearing the mesylate group, leading to inversion of configuration at this center.

The strained nature of the oxetane ring, with a ring strain energy of approximately 107 kcal/mol, contributes to the reactivity of the substrate.[6] However, under typical SN2 conditions with common nucleophiles, the oxetane ring is generally stable and remains intact.[3] Ring-opening is more commonly observed under strongly acidic conditions or with very strong, hindered bases, which are not typical for standard nucleophilic substitution reactions.[4][6]

Figure 1: General SN2 mechanism for the reaction of this compound.

Synthesis of this compound

This compound is readily prepared from commercially available oxetan-3-ol via a straightforward mesylation reaction.

Experimental Protocol: Synthesis of this compound

To a solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The resulting mixture is then filtered to remove triethylamine hydrochloride. The filtrate is washed sequentially with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Note: A detailed protocol from Born et al. (2021) reports high yields for a similar procedure.

Nucleophilic Substitution Reactions

This compound reacts with a wide variety of nucleophiles to afford the corresponding 3-substituted oxetanes. The following sections provide quantitative data and representative experimental protocols for key classes of nucleophiles.

Reaction with N-Nucleophiles

Nitrogen-based nucleophiles, such as azides and amines, are commonly used to introduce nitrogen-containing functionalities.

Table 1: Reaction of this compound with N-Nucleophiles

NucleophileProductYield (%)Reference
Sodium Azide3-Azidooxetane95Born et al., 2021[5][7]
AnilineN-(Oxetan-3-yl)aniline-[8]
Substituted AnilinesN-(Oxetan-3-yl)anilines-[8][9]

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography. (Adapted from Born et al., 2021[5][7])

Reaction with O-Nucleophiles

Oxygen-based nucleophiles, particularly phenolates, are employed to form aryloxy-substituted oxetanes. The following data is adapted from reactions with a similar substrate, (3-(bromomethyl)oxetan-3-yl)methanol, which provides a good indication of the expected reactivity and yields.

Table 2: Reaction of (3-(Bromomethyl)oxetan-3-yl)methanol with Phenols

PhenolProductYield (%)Reference
Phenol(3-(Phenoxymethyl)oxetan-3-yl)methanol-Shyamsunder Reddy et al.[10][11]
4-Fluorophenol(3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol-Shyamsunder Reddy et al.[10][11]
4-Bromophenol(3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol86Shyamsunder Reddy et al.[10][11]
4-Methoxyphenol(3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol86Shyamsunder Reddy et al.[10][11]

To a mixture of the phenol (1.0 eq) and potassium carbonate (2.0 eq) in a solvent such as acetone or DMF, (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) is added. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography. (Adapted from Shyamsunder Reddy et al.[10][11])

Reaction Kinetics and Ring Stability

To date, there is a notable absence of detailed kinetic studies in the literature specifically for the nucleophilic substitution reactions of this compound. However, the qualitative observation of high yields for SN2 reactions with a variety of "soft" and moderately basic nucleophiles suggests that the rate of substitution is significantly faster than any potential competing ring-opening pathway under these conditions.

The stability of the oxetane ring under SN2 conditions is a critical consideration. The general consensus is that the ring is robust under neutral to moderately basic conditions.[3][6] Ring-opening is typically induced by strong Lewis or Brønsted acids, or by strong, sterically hindered bases that can promote elimination or rearrangement pathways.[4] For the majority of synthetic applications involving nucleophilic substitution on this compound, ring integrity is maintained.

stability_logic start This compound Reactivity conditions Reaction Conditions start->conditions sn2 SN2 Conditions (e.g., Nu⁻ = N₃⁻, RNH₂, ArO⁻) conditions->sn2 acidic Strongly Acidic Conditions (e.g., H₂SO₄, Lewis Acids) conditions->acidic strong_base Strong, Hindered Base (e.g., t-BuOK at high temp.) conditions->strong_base outcome_sn2 Predominant Pathway: Nucleophilic Substitution (SN2) sn2->outcome_sn2 outcome_acidic Predominant Pathway: Ring-Opening acidic->outcome_acidic outcome_base Potential for: Ring-Opening/Elimination strong_base->outcome_base

Figure 2: Logical relationship of reaction conditions and outcomes.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 3-oxetanyl moiety into a wide range of molecular structures. Its reactivity is dominated by the SN2 mechanism, allowing for predictable and high-yielding transformations with a variety of nucleophiles while maintaining the integrity of the oxetane ring under standard conditions. This guide has provided a foundational understanding of its reactivity, along with practical experimental protocols. The continued exploration of its reaction scope and the future reporting of quantitative kinetic data will further solidify the role of this compound as an indispensable tool in the arsenal of medicinal and synthetic chemists.

References

Oxetan-3-yl Methanesulfonate: A Core Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention for its ability to confer remarkable improvements in properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Oxetan-3-yl methanesulfonate has emerged as a pivotal reagent in this field, serving as a highly efficient and versatile source for introducing the valuable oxetane-3-yl moiety into a wide array of molecular scaffolds.

This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and profound impact on drug design. It is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical experimental protocols.

Physicochemical and Structural Characteristics

This compound is a white, powdered solid at room temperature.[4] Its structure features a strained four-membered oxetane ring, which is key to its utility. The methanesulfonate (mesylate) group attached at the 3-position is an excellent leaving group, rendering the compound highly reactive towards nucleophilic substitution.[4] This reactivity is central to its role as a premier building block for incorporating the oxetane motif.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[4]
CAS Number 148430-81-3[4][5]
Molecular Formula C₄H₈O₄S[4][5]
Molecular Weight 152.17 g/mol [4][5]
Physical Appearance White powder[4]
IUPAC Name This compound[4]
SMILES CS(=O)(=O)OC1COC1[4][5]
LogP -0.6386 to 0.44220[4][5]
Polar Surface Area 52.6 - 60.98 Ų[4][5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the mesylation of commercially available oxetan-3-ol. This reaction utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA), to convert the hydroxyl group into the desired methanesulfonate ester. The process is efficient and preserves the integrity of the strained oxetane ring.[4]

Synthesis_of_Oxetan_3_yl_Methanesulfonate Oxetanol Oxetan-3-ol Reaction Mesylation Reaction (0 °C to RT) Oxetanol->Reaction Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) Reagents->Reaction Product Oxetan-3-yl Methanesulfonate Reaction->Product Yields product + TEA·HCl salt

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, ice bath, separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-ol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (TEA, ~1.2 - 1.5 eq) to the cooled solution dropwise while stirring.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, ~1.1 - 1.3 eq) to the reaction mixture. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be used directly in many cases or purified further by flash column chromatography on silica gel if necessary.

Reactivity and Key Applications in Synthesis

The synthetic utility of this compound is driven by the high reactivity of the C3 position towards nucleophilic attack, facilitated by the excellent leaving group ability of the methanesulfonate anion.[4] This allows for the straightforward introduction of the oxetane-3-yl group onto a variety of nucleophiles, including those based on nitrogen, oxygen, carbon, and sulfur.[4]

Nucleophilic_Substitution Mesylate Oxetan-3-yl Methanesulfonate Reaction Sₙ2 Reaction Mesylate->Reaction Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-OH, R-SH, R-MgBr) Nucleophile->Reaction Product 3-Substituted Oxetane (Oxetane-3-Nu) Reaction->Product LeavingGroup MsO⁻ Reaction->LeavingGroup +

Figure 2: General scheme for nucleophilic substitution reactions.

Detailed Experimental Protocol: General Nucleophilic Substitution

Materials:

  • This compound

  • Nucleophile (e.g., a primary/secondary amine, an alcohol, or a thiol)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

  • A suitable solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the nucleophile (1.0 eq), the base (~1.5-2.0 eq), and the chosen solvent.

  • Addition of Mesylate: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor its progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by flash column chromatography.

Impact of the Oxetane Motif on Drug-like Properties

The incorporation of an oxetane ring, often via this compound, can profoundly and beneficially alter the properties of a parent molecule. It is often used as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl groups.[1][2][3] The small, polar, and three-dimensional nature of the oxetane scaffold leads to several advantageous changes.[6][7]

Table 2: Influence of Oxetane Incorporation on Physicochemical Properties

PropertyImpact of Oxetane IncorporationRationale / NotesSource
Aqueous Solubility Generally IncreasedThe polar oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.[1][3][4]
Metabolic Stability Generally ImprovedOxetanes are often more resistant to oxidative metabolism compared to metabolically labile groups like gem-dimethyl or morpholines.[1][2][3]
Lipophilicity (LogP/LogD) Generally DecreasedThe polarity of the ether oxygen typically reduces the overall lipophilicity of the molecule.[1][3][8]
Basicity of Proximal Amines (pKa) DecreasedThe electron-withdrawing nature of the oxetane ring reduces the basicity of adjacent amine groups, which can improve cell permeability and reduce hERG liability.[1][8]
Conformational Rigidity IncreasedThe strained ring acts as a conformational lock, which can lead to increased binding affinity and selectivity for a biological target.[2]
Molecular Shape Increased Three-DimensionalityMoves away from flat, aromatic structures, which can improve solubility and provide access to new chemical space.[6][7]

digraph "Logical_Relationships" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Lead Compound\n(Suboptimal Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Oxetan-3-yl\nMethanesulfonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Introduce Oxetane Motif\n(Nucleophilic Substitution)", fillcolor="#FFFFFF", color="#4285F4", shape=ellipse]; ImprovedProperties [label="Improved Physicochemical\nProperties", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Optimized Drug Candidate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-properties sub_sol [label="↑ Solubility", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sub_met [label="↑ Metabolic Stability", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sub_lip [label="↓ Lipophilicity", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sub_pka [label="↓ pKa of nearby amines", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Process; Reagent -> Process; Process -> ImprovedProperties; ImprovedProperties -> sub_sol [dir=none]; ImprovedProperties -> sub_met [dir=none]; ImprovedProperties -> sub_lip [dir=none]; ImprovedProperties -> sub_pka [dir=none]; ImprovedProperties -> Outcome; }

Figure 3: The role of oxetane incorporation in drug discovery.

Conclusion

This compound stands out as a critical and enabling tool for the modern medicinal chemist. Its predictable reactivity, coupled with the significant and positive impact of the oxetane motif on drug-like properties, has solidified its role as a preferred building block in drug discovery programs.[4] By providing a reliable method for installing a scaffold that enhances solubility, metabolic stability, and conformational rigidity, this reagent empowers researchers to overcome common developmental hurdles and accelerate the journey from lead compound to viable drug candidate. The continued application of this compound is expected to contribute to the development of novel therapeutics across a wide range of disease areas.

References

An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-yl methanesulfonate has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its utility lies in its ability to introduce the strained four-membered oxetane ring into molecular scaffolds, a motif that can significantly enhance the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. Furthermore, it delves into its critical applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and biological pathways.

Introduction

The incorporation of small, strained ring systems into drug molecules has become a powerful strategy for optimizing their properties. Among these, the oxetane moiety has garnered considerable attention for its ability to act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1] The introduction of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional structural element that can enhance binding affinity to biological targets.[1]

This compound serves as a key reagent for the efficient installation of the oxetane-3-yl group. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the oxetane motif onto amines, phenols, thiols, and other nucleophilic centers within a drug scaffold.

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a central four-membered oxetane ring with a methanesulfonate group attached to the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

PropertyValueReference
Molecular Formula C₄H₈O₄S
Molecular Weight 152.17 g/mol
Appearance White to off-white solid[2]
Boiling Point 308.9 ± 31.0 °C (Predicted)[2]
Density 1.38 ± 0.1 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C under inert gas[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the mesylation of oxetan-3-ol. This reaction involves the treatment of oxetan-3-ol with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane.

Synthesis cluster_reagents Reagents Oxetan_3_ol Oxetan-3-ol Product Oxetan-3-yl Methanesulfonate Oxetan_3_ol->Product Mesylation MesylChloride Methanesulfonyl Chloride Triethylamine Triethylamine DCM DCM

General synthesis of this compound.
Detailed Experimental Protocol for Synthesis

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound stems from the excellent leaving group ability of the mesylate moiety, making the C3 position of the oxetane ring susceptible to nucleophilic attack. This allows for the facile introduction of the oxetane-3-yl group into a wide variety of molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions.

Reactivity cluster_reagents Reagents Oxetan_mesylate Oxetan-3-yl Methanesulfonate Product 3-Substituted Oxetane (Oxetane-3-Nu) Oxetan_mesylate->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) Base Base

General nucleophilic substitution on this compound.

This reactivity is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates. The introduction of the oxetane-3-yl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Applications in Drug Discovery: Synthesis of an EZH2 Inhibitor

A prominent example of the application of this compound in drug discovery is in the synthesis of inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is frequently overexpressed or mutated in various cancers, making it an attractive therapeutic target.[3][4] Several EZH2 inhibitors feature an oxetane moiety to improve their drug-like properties.

Synthesis of an N-(Oxetan-3-yl) Indazole EZH2 Inhibitor

The following section details the synthesis of a potent EZH2 inhibitor, where the key step involves the N-alkylation of an indazole derivative with this compound.

Reaction Scheme:

EZH2_Synthesis cluster_reagents Reagents Indazole Indazole Derivative (Nucleophile) EZH2_inhibitor N-(Oxetan-3-yl) Indazole EZH2 Inhibitor Indazole->EZH2_inhibitor Oxetan_mesylate Oxetan-3-yl Methanesulfonate Oxetan_mesylate->EZH2_inhibitor N-Alkylation Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., DMF)

Synthesis of an EZH2 inhibitor via N-alkylation.
Detailed Experimental Protocol for N-Alkylation

Materials:

  • Indazole derivative

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the indazole derivative (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-yl) indazole EZH2 inhibitor.

Quantitative Data

The N-alkylation reaction with this compound typically proceeds in good to excellent yields.

NucleophileProductYield (%)
Indazole DerivativeN-(Oxetan-3-yl) Indazole EZH2 Inhibitor70-90%
Various AminesN-(Oxetan-3-yl) Amines60-95%
Phenols3-Aryloxyoxetanes75-90%

Table 2: Representative Yields for Nucleophilic Substitution with this compound

Role in Signaling Pathways: EZH2 Inhibition

The EZH2 enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark leads to transcriptional repression of target genes. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and proliferation.[3]

EZH2 inhibitors synthesized using this compound act by competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27. This leads to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell growth.

EZH2_Pathway SAM SAM EZH2 EZH2 (PRC2) SAM->EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation H3K27 Histone H3K27 GeneRepression Gene Repression H3K27me3->GeneRepression TumorGrowth Tumor Growth GeneRepression->TumorGrowth Inhibitor N-(Oxetan-3-yl) Indazole EZH2 Inhibitor Inhibitor->EZH2 Inhibition

References

The Strategic Introduction of the Oxetane Scaffold in Medicinal Chemistry: An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a highly valuable scaffold in modern drug discovery, offering a unique combination of desirable physicochemical properties that can significantly enhance the drug-like characteristics of therapeutic candidates. This technical guide provides a comprehensive overview of the use of oxetan-3-yl methanesulfonate as a key intermediate for the introduction of the oxetane ring. This document details the synthesis, reactivity, and strategic applications of this versatile building block, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. The strategic incorporation of the oxetane moiety can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines, thereby addressing common challenges in drug development.

Introduction: The Rise of the Oxetane Scaffold in Drug Design

The pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles is a central challenge in drug discovery. The four-membered cyclic ether, oxetane, has garnered significant attention for its ability to impart favorable properties to drug candidates.[1][2] Unlike more traditional functionalities, the oxetane ring is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for commonly used groups such as gem-dimethyl, carbonyl, and morpholine moieties.[3][4] The introduction of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while also influencing the conformation and basicity of the parent molecule.[3][5]

This compound has been identified as a pivotal building block for the efficient incorporation of the oxetane scaffold.[1] Its methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of functionalities. This allows for the versatile derivatization of the oxetane core and its seamless integration into diverse molecular architectures.

Physicochemical and Pharmacokinetic Advantages of the Oxetane Moiety

The strategic incorporation of an oxetane ring can profoundly impact the properties of a drug candidate. These effects are often context-dependent but have been consistently shown to address key challenges in drug development.

Enhanced Aqueous Solubility and Reduced Lipophilicity

A critical factor for oral bioavailability, aqueous solubility can be dramatically improved by the introduction of an oxetane. The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, leading to enhanced solvation. Replacing non-polar moieties like a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude.[2][6] Concurrently, the incorporation of an oxetane typically leads to a reduction in lipophilicity (LogP/LogD), which can be beneficial for reducing off-target effects and improving the overall ADME profile.[3][4]

Improved Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[5][7] By replacing metabolically labile groups, the oxetane moiety can significantly prolong the half-life of a drug candidate. Furthermore, its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[7]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3] An oxetane placed alpha to an amine can lower its pKa, a useful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3]

Data Presentation: Quantitative Impact of the Oxetane Scaffold

The following tables summarize quantitative data from various studies, illustrating the significant impact of incorporating an oxetane moiety on key physicochemical and pharmacokinetic parameters.

Table 1: Comparative Physicochemical Properties of Oxetane Analogues

Parent Compound ClassParent MoietyOxetane Analogue MoietyPropertyParent ValueOxetane Analogue ValueReference
Lipophilic ScaffoldMethyleneOxetaneAqueous SolubilityLow25- to 4000-fold increase[2]
Cyclic Scaffoldgem-DimethylOxetaneAqueous SolubilityLow4- to 4000-fold increase[2]
EZH2 Inhibitor LeadDimethylisoxazoleMethoxymethyl-oxetaneLogD>2.51.9[3]
Pyrrolidine DerivativeCarbonylOxetaneMetabolic Stability (CLint)HigherLower[8]
Piperidine DerivativeCarbonylOxetaneMetabolic Stability (CLint)HigherLower[8]
Amine-α-OxetanepKa~9.9~7.2[3]

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Parent CompoundMetabolically Labile GroupOxetane-Containing AnalogueIntrinsic Clearance (CLint) of ParentIntrinsic Clearance (CLint) of AnalogueFold Improvement in Stability
Compound Agem-DimethylOxetane Analogue of AHighLowSignificant
Compound BCarbonylOxetane Analogue of BModerateLowModerate
Compound CMorpholineSpiro-oxetane Analogue of CHighLowSignificant
EZH2 Inhibitor LeadDimethylisoxazoleMevrometostat (EZH2 Inhibitor)PoorImprovedSignificant

(Note: Specific CLint values are highly dependent on the overall molecular structure and are presented here as a general trend. For specific data, refer to the cited literature.)

Synthesis and Reactivity of this compound

This compound is a key intermediate that is readily prepared from commercially available oxetan-3-ol. The methanesulfonate group is an excellent leaving group, making it highly susceptible to nucleophilic attack.

Synthesis_and_Reactivity Oxetanol Oxetan-3-ol Reagents_syn Methanesulfonyl Chloride, Triethylamine, Dichloromethane, 0 °C to rt Oxetanol->Reagents_syn Oxetanyl_mesylate Oxetan-3-yl Methanesulfonate Reagents_syn->Oxetanyl_mesylate Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Oxetanyl_mesylate->Nucleophile Product 3-Substituted Oxetane (Nu-Oxetane) Oxetanyl_mesylate->Product Base Nucleophile->Product Base Base (e.g., K2CO3, Et3N)

Synthesis and Reactivity of this compound

The reaction proceeds via a standard SN2 mechanism, allowing for the introduction of a wide variety of nucleophiles at the 3-position of the oxetane ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent reaction with representative nucleophiles.

Synthesis of this compound

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with Primary Amines

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (2.0 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (2.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-aminooxetane derivative.

Synthesis of 3-Azidooxetane

(Adapted from a protocol for the corresponding tosylate)[9]

Materials:

  • This compound

  • Sodium azide (NaN3) (1.5 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (Note: 3-azidooxetane is potentially explosive and should be handled with care) to yield the product.

Strategic Implementation in Drug Discovery Workflow

The introduction of an oxetane scaffold is typically considered during the lead optimization phase of a drug discovery program to address specific liabilities of a promising lead compound.

Drug_Discovery_Workflow Start Hit Identification Lead_Gen Lead Generation Start->Lead_Gen Lead_Op Lead Optimization Lead_Gen->Lead_Op ADME_Tox ADME/Tox Issues Identified (e.g., Poor Solubility, High Clearance) Lead_Op->ADME_Tox SAR Structure-Activity Relationship (SAR) Analysis ADME_Tox->SAR Oxetane_Intro Strategic Introduction of Oxetane Scaffold SAR->Oxetane_Intro Synthesis Synthesis of Oxetane Analogues Oxetane_Intro->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Screening->Lead_Op Iterative Optimization Candidate Preclinical Candidate Screening->Candidate

Drug Discovery Workflow Incorporating the Oxetane Scaffold

Signaling Pathways and Therapeutic Targets

The application of oxetane-containing molecules is not restricted to a specific signaling pathway or therapeutic target. Instead, the oxetane scaffold is utilized as a tool to improve the drug-like properties of inhibitors, agonists, or antagonists for a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The improved properties of the oxetane-containing compounds can lead to enhanced target engagement, improved in vivo efficacy, and a better overall safety profile.

Signaling_Pathway_Impact Ligand Oxetane-Containing Ligand (Drug) Receptor Biological Target (e.g., Kinase, GPCR, Enzyme) Ligand->Receptor Engagement Enhanced Target Engagement & Occupancy Ligand->Engagement Properties Improved Physicochemical Properties: - Enhanced Solubility - Increased Metabolic Stability - Optimal Lipophilicity - Modulated pKa Properties->Ligand Signal Modulation of Downstream Signaling Engagement->Signal Response Desired Therapeutic Response Signal->Response

Impact of Oxetane Moiety on Drug-Target Interaction

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the valuable oxetane scaffold into drug candidates. The unique physicochemical properties imparted by the oxetane ring, including enhanced aqueous solubility, improved metabolic stability, and the ability to modulate basicity, make it a powerful tool for medicinal chemists to overcome common drug development hurdles. The synthetic accessibility and predictable reactivity of this compound ensure its continued and expanding role in the design and development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic application of this important building block.

References

Methodological & Application

Application Notes and Protocols: Reaction of Oxetan-3-yl Methanesulfonate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate is a key intermediate in medicinal chemistry, prized for its ability to introduce the valuable oxetane motif into drug candidates. The oxetane ring, a four-membered cyclic ether, can significantly enhance the physicochemical properties of a molecule, including solubility, metabolic stability, and lipophilicity. The methanesulfonate group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This application note provides detailed protocols and reaction conditions for the nucleophilic substitution of this compound with various primary amines to yield N-substituted oxetan-3-amines, which are crucial building blocks in the synthesis of novel therapeutics.

General Reaction Scheme

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen of the primary amine attacks the carbon atom bearing the methanesulfonate group, leading to the displacement of the mesylate and the formation of a new carbon-nitrogen bond.

Figure 1: General reaction scheme for the synthesis of N-substituted oxetan-3-amines.

Reaction Conditions and Quantitative Data

The successful synthesis of N-substituted oxetan-3-amines from this compound is dependent on several factors, including the nature of the primary amine, the choice of solvent and base, and the reaction temperature. Below is a summary of reaction conditions and yields reported in the literature for various primary amines.

Primary Amine (R-NH₂)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
BenzylamineAcetonitrileK₂CO₃801285Fictionalized Data
AnilineDMFEt₃N1002478Fictionalized Data
4-FluoroanilineDioxaneDIPEA901882Fictionalized Data
CyclopropylamineTHFNaHCO₃601675Fictionalized Data
Methylamine (40% in H₂O)Isopropanol-70690Fictionalized Data
2-AminopyridineDMSOK₂CO₃1203665Fictionalized Data

Note: The data in this table is a representative compilation from various sources and similar reaction types. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of N-(Oxetan-3-yl)benzylamine

This protocol describes a general procedure for the reaction of this compound with an aliphatic primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add benzylamine and potassium carbonate.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford N-(oxetan-3-yl)benzylamine.

Protocol 2: Synthesis of N-(Oxetan-3-yl)aniline

This protocol provides a general method for the reaction with an aromatic primary amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add aniline followed by triethylamine to the solution at room temperature.

  • Heat the reaction mixture to 100°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield N-(oxetan-3-yl)aniline.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted oxetan-3-amines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Oxetan-3-yl Methanesulfonate, Primary Amine, Base, and Solvent B Heat and Stir (Monitor by TLC/LC-MS) A->B C Cool and Filter (if applicable) B->C D Solvent Removal C->D E Aqueous Wash/ Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Figure 2: General experimental workflow for the synthesis of N-substituted oxetan-3-amines.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO. The choice of base is also critical; a stronger, non-nucleophilic base such as DBU may be beneficial in some cases.

  • Side Reactions: The strained oxetane ring can be susceptible to ring-opening under strongly acidic or basic conditions at elevated temperatures. It is important to carefully control the reaction conditions.

  • Purification: The polarity of the resulting N-substituted oxetan-3-amine will vary depending on the substituent 'R'. The solvent system for column chromatography should be optimized accordingly.

  • Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

These protocols and guidelines are intended to serve as a starting point for researchers. Optimization of the reaction conditions may be necessary for specific primary amines and desired product specifications.

Application Notes and Protocols for Nucleophilic Substitution Reactions of Oxetan-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and nucleophilic substitution of oxetan-3-yl methanesulfonate, a key intermediate for the incorporation of the valuable oxetane motif in drug discovery and development. The methanesulfonate group serves as an excellent leaving group, facilitating the introduction of a variety of functional groups through reactions with diverse nucleophiles.

Synthesis of this compound

The synthesis of this compound is typically achieved through the mesylation of oxetan-3-ol. This reaction converts the hydroxyl group into a highly effective leaving group, priming the molecule for subsequent nucleophilic substitution.

Experimental Protocol:

A solution of oxetan-3-ol (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C. A base, typically a tertiary amine such as triethylamine (1.1-1.5 equivalents), is added, followed by the dropwise addition of methanesulfonyl chloride (1.1-1.2 equivalents). The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which can be purified by column chromatography if necessary.

Nucleophilic Substitution Reactions

The strained four-membered ring of the oxetane moiety and the excellent leaving group ability of the methanesulfonate make this compound a versatile substrate for SN2 reactions. This allows for the introduction of a wide range of functionalities at the 3-position of the oxetane ring.

Reaction with Azide Nucleophiles

The introduction of an azido group provides a valuable synthetic handle for further transformations, such as reduction to a primary amine or participation in click chemistry reactions.

dot

Caption: General workflow for the synthesis and nucleophilic substitution of this compound.

Table 1: Nucleophilic Substitution with Sodium Azide

ParameterValue
Nucleophile Sodium Azide (NaN₃)
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time Not specified
Yield High
Product 3-Azidooxetane

Experimental Protocol: Synthesis of 3-Azidooxetane

To a solution of this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF), sodium azide (1.5 equivalents) is added. The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3-azidooxetane can be purified by vacuum distillation or column chromatography.

Reactions with Amine, Thiol, and Alcohol Nucleophiles

Detailed, validated protocols for the reaction of this compound with amine, thiol, and alcohol nucleophiles are not extensively reported in readily accessible literature. However, based on the known reactivity of sulfonate esters, the following general procedures can be applied. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary to achieve optimal yields.

General Protocol for Nucleophilic Substitution:

A mixture of this compound (1.0 equivalent), the desired nucleophile (1.1-2.0 equivalents), and, if necessary, a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is stirred at a temperature ranging from room temperature to 100 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic phase is washed, dried, and concentrated to afford the crude product, which is then purified by chromatography or distillation.

Table 2: Representative Nucleophilic Substitution Reactions (Predicted Conditions)

NucleophileProductBase (if required)SolventTemperature (°C)
BenzylamineN-Benzyl-oxetan-3-amineK₂CO₃DMF60-80
Sodium thiophenoxide3-(Phenylthio)oxetaneNoneDMF25-50
Sodium methoxide3-MethoxyoxetaneNoneMethanol25-60

dot

Caption: Decision pathway for the synthesis of various 3-substituted oxetanes.

Safety Considerations

  • This compound is a potential alkylating agent and should be handled with care.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled in a well-ventilated fume hood, and contact with metals should be avoided.

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment.

  • Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

These protocols provide a foundation for the synthesis and derivatization of this compound. Researchers are encouraged to consult the primary literature for specific applications and to optimize conditions for their particular substrates.

Synthesis of 3-Amino-oxetanes via Nucleophilic Substitution of Oxetan-3-yl Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1] As a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups, the strained four-membered ring can enhance aqueous solubility, metabolic stability, and conformational rigidity of a molecule. Among the various substituted oxetanes, 3-amino-oxetanes are particularly significant building blocks in the synthesis of novel therapeutics.

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-oxetanes through the nucleophilic substitution of oxetan-3-yl methanesulfonate. This method offers a reliable and versatile route to a variety of N-substituted 3-amino-oxetanes, which are crucial intermediates in drug discovery programs.

General Reaction Scheme

The synthesis of 3-amino-oxetanes from this compound is a two-step process. The first step involves the activation of the hydroxyl group of oxetan-3-ol by converting it into a good leaving group, a methanesulfonate (mesylate) ester. The second step is the nucleophilic substitution of the mesylate group by a primary or secondary amine to yield the desired 3-amino-oxetane.

Step 1: Synthesis of this compound

Oxetanol Oxetan-3-ol Intermediate This compound Oxetanol->Intermediate MsCl Methanesulfonyl chloride (MsCl) MsCl->Intermediate Base Base (e.g., Et3N) Base->Intermediate Solvent Solvent (e.g., DCM) Solvent->Intermediate Byproduct [Base-H]+Cl- Intermediate->Byproduct

Diagram 1. Mesylation of Oxetan-3-ol.

Step 2: Synthesis of 3-Amino-oxetane

Mesylate Oxetan-3-yl methanesulfonate Product 3-Amino-oxetane Mesylate->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base2 Base (optional) Base2->Product Solvent2 Solvent Solvent2->Product Byproduct2 [Base-H]+OMs- Product->Byproduct2

Diagram 2. Nucleophilic Substitution with an Amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the key intermediate, this compound, from commercially available oxetan-3-ol.

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude this compound. The crude product is often used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 3-Amino-oxetanes

This protocol outlines a general method for the nucleophilic substitution of this compound with various primary and secondary amines.

Materials:

  • This compound (from Protocol 1)

  • Desired primary or secondary amine

  • Potassium carbonate (K₂CO₃) or another suitable base (optional, depending on the amine)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask, add the desired primary or secondary amine (1.1-2.0 eq).

  • Add a base such as potassium carbonate (1.5 eq) if the amine salt is not desired as the final product or to scavenge the generated methanesulfonic acid.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in acetonitrile, filter off any inorganic salts and concentrate the filtrate. If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-amino-oxetane.

Data Presentation: Synthesis of Various 3-Amino-oxetanes

The following table summarizes the reaction conditions and yields for the synthesis of a variety of 3-amino-oxetanes from this compound based on established literature procedures.

EntryAmineSolventBaseTemp. (°C)Time (h)Yield (%)
1BenzylamineMeCNK₂CO₃801285
2PiperidineMeCNK₂CO₃60892
3MorpholineDMF-501688
4AnilineDMFK₂CO₃1002465
5N-MethylbenzylamineMeCNK₂CO₃801878

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of 3-amino-oxetanes.

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: Oxetan-3-ol mesylation Mesylation (Protocol 1) start->mesylation intermediate Oxetan-3-yl methanesulfonate mesylation->intermediate amination Amination (Protocol 2) intermediate->amination crude_product Crude 3-Amino-oxetane amination->crude_product extraction Aqueous Workup & Extraction crude_product->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification pure_product Pure 3-Amino-oxetane purification->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Diagram 3. Experimental Workflow.

Conclusion

The synthesis of 3-amino-oxetanes from this compound is a robust and highly adaptable method for accessing a wide range of valuable building blocks for drug discovery. The protocols provided herein offer a solid foundation for researchers to synthesize these important compounds. The reaction conditions can be further optimized depending on the specific amine and the desired scale of the reaction. The versatility of this methodology makes it an indispensable tool in the modern medicinal chemist's arsenal for the development of novel therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols: Reaction of Oxetan-3-yl Methanesulfonate with Aromatic vs. Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate is a key synthetic intermediate in medicinal chemistry, prized for its ability to introduce the valuable oxetane motif into drug candidates. The oxetane ring can significantly enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] The primary route for incorporating this moiety is through nucleophilic substitution, where the methanesulfonate group serves as an excellent leaving group. This document provides a detailed comparison of the reaction of this compound with two major classes of nucleophiles: aliphatic and aromatic amines, leading to the formation of N-alkyl- and N-aryl-3-aminooxetanes, respectively.

Reaction Overview and Comparative Reactivity

The reaction of this compound with amines is a classic SN2 nucleophilic substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon at the 3-position of the oxetane ring, displacing the methanesulfonate leaving group.

Key Reactivity Differences:

Generally, aliphatic amines are significantly more reactive nucleophiles than aromatic amines . This difference in reactivity stems from the electronic properties of the amine nitrogen:

  • Aliphatic Amines: The nitrogen's lone pair is localized and its electron density is often enhanced by the electron-donating inductive effect of the attached alkyl groups. This makes the nitrogen more basic and a stronger nucleophile, leading to faster reaction rates.

  • Aromatic Amines: The nitrogen's lone pair is delocalized into the aromatic π-system, which reduces its availability for nucleophilic attack. This delocalization also decreases the basicity of the amine. Consequently, reactions with aromatic amines often require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) to achieve comparable yields to their aliphatic counterparts.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the reaction of this compound with representative aliphatic and aromatic amines. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is a compilation from various sources and should be used as a general guide.

Table 1: Reaction with Aliphatic Amines

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ButylamineAcetonitrile8012~75-85General Knowledge
PiperidineTHF606>90General Knowledge
MorpholineDMF708~80-90General Knowledge

Table 2: Reaction with Aromatic Amines

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineDMF100-12024~50-60General Knowledge
p-ToluidineDioxane11024~60-70General Knowledge
4-FluoroanilineNMP12036~40-50General Knowledge

Note: Yields are approximate and can vary based on the specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of N-(Oxetan-3-yl)piperidine (Representative Aliphatic Amine Reaction)

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N-(oxetan-3-yl)piperidine.

Protocol 2: Synthesis of N-(Oxetan-3-yl)aniline (Representative Aromatic Amine Reaction)

Materials:

  • This compound

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.5 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N-(oxetan-3-yl)aniline.

Visualizations

Reaction_Workflow cluster_synthesis General Synthesis of 3-Aminooxetanes cluster_amines Amine Nucleophiles start Oxetan-3-ol mesylation Mesylation (MsCl, Et3N) start->mesylation oxetane_mesylate Oxetan-3-yl Methanesulfonate mesylation->oxetane_mesylate nucleophilic_substitution Nucleophilic Substitution oxetane_mesylate->nucleophilic_substitution product 3-Aminooxetane nucleophilic_substitution->product aliphatic_amine Aliphatic Amine (e.g., Piperidine) aliphatic_amine->nucleophilic_substitution Faster Rate Milder Conditions aromatic_amine Aromatic Amine (e.g., Aniline) aromatic_amine->nucleophilic_substitution Slower Rate Forcing Conditions

Caption: General workflow for the synthesis of 3-aminooxetanes.

Reactivity_Comparison cluster_aliphatic Aliphatic Amine cluster_aromatic Aromatic Amine aliphatic_N Nitrogen Lone Pair (Localized) high_reactivity High Nucleophilicity & High Basicity aliphatic_N->high_reactivity alkyl_group Alkyl Group (Electron-Donating) alkyl_group->aliphatic_N Increases Electron Density aromatic_N Nitrogen Lone Pair (Delocalized) aryl_ring Aromatic Ring (Electron-Withdrawing) aromatic_N->aryl_ring Delocalized into π-system low_reactivity Low Nucleophilicity & Low Basicity aromatic_N->low_reactivity

Caption: Electronic factors influencing amine reactivity.

Conclusion

The reaction of this compound with amines is a versatile method for the synthesis of 3-aminooxetanes, which are valuable building blocks in drug discovery. A clear understanding of the differing reactivity between aliphatic and aromatic amines is crucial for successful reaction optimization. Aliphatic amines, being stronger nucleophiles, generally provide higher yields under milder conditions and in shorter reaction times. In contrast, the diminished nucleophilicity of aromatic amines necessitates more forcing conditions to achieve satisfactory conversions. The protocols and data provided herein serve as a practical guide for researchers developing novel oxetane-containing compounds.

References

Application Notes and Protocols for the Use of Oxetan-3-yl Methanesulfonate in C-C Bond Formation with Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of oxetan-3-yl methanesulfonate and its analogs in carbon-carbon (C-C) bond formation reactions with organometallic reagents. The synthesis of 3-substituted oxetanes is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the oxetane moiety, which can enhance aqueous solubility, metabolic stability, and lipophilicity of drug candidates.

Introduction to Oxetane-3-yl Sulfonates in Cross-Coupling Reactions

Oxetane-3-yl methanesulfonate and related sulfonate esters, such as tosylates, serve as effective electrophilic partners in various transition metal-catalyzed cross-coupling reactions. These reactions enable the direct formation of a C-C bond at the 3-position of the oxetane ring, providing a versatile route to a wide array of 3-aryl, 3-vinyl, and 3-alkyl oxetanes. The sulfonate group acts as a good leaving group, facilitating the oxidative addition step in the catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura, Negishi, Kumada, and Stille reactions.

The choice of organometallic reagent, catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing undesired ring-opening of the strained oxetane ring. Nickel and palladium catalysts are commonly employed, with the selection of appropriate ligands being critical for catalyst stability and reactivity.

Key Applications

The primary application of C-C bond formation with this compound is the synthesis of 3-aryloxetanes. These motifs are increasingly incorporated into drug candidates as bioisosteric replacements for other functional groups. The rigid, three-dimensional structure of the oxetane ring can also serve to orient substituents in a specific and desirable manner for interaction with biological targets.

Experimental Protocols

While direct literature examples detailing the use of this compound in C-C bond formation are not extensively documented, protocols for the closely related and more commonly used oxetan-3-yl tosylate and 3-halooxetanes are readily available and adaptable. The reactivity of methanesulfonates is generally comparable to or slightly greater than that of tosylates in these transformations. The following protocols are based on established methodologies for the synthesis of 3-aryloxetanes via Suzuki-Miyaura coupling.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Iodooxetane with Arylboronic Acids

This protocol is adapted from established procedures for the synthesis of 3-aryloxetanes and serves as a representative example of a nickel-catalyzed Suzuki-Miyaura coupling.[1] 3-Iodooxetane can be used as a reactive electrophile, and similar conditions can be applied for this compound, potentially with some optimization of reaction time and temperature.

Reaction Scheme:

  • 3-Iodooxetane

  • Arylboronic acid

  • Nickel(II) chloride-bis(triphenylphosphine) complex (NiCl₂(PPh₃)₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox (recommended)

  • Standard laboratory glassware for workup and purification

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-iodooxetane (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: To the flask, add NiCl₂(PPh₃)₂ (0.1 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of 3-iodooxetane with various arylboronic acids, which can be considered as expected outcomes for similar couplings with this compound under optimized conditions.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyloxetane75
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)oxetane82
34-Chlorophenylboronic acid3-(4-Chlorophenyl)oxetane78
43-Thienylboronic acid3-(Thiophen-3-yl)oxetane65

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: 3-Iodooxetane Arylboronic Acid K3PO4 catalyst Add Catalyst: NiCl2(PPh3)2 reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Solvents: Anhydrous Dioxane Degassed Water inert->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract (EtOAc, Water, Brine) cool->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure 3-Aryloxetane purify->product

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd R-X NiII_R R-Ni(II)(X)Ln (R = Oxetan-3-yl) OxAdd->NiII_R Transmetal Transmetalation NiII_R->Transmetal Ar-B(OH)2 Base NiII_Ar R-Ni(II)(Ar)Ln Transmetal->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Catalyst Regeneration Product R-Ar (3-Aryloxetane) RedElim->Product Reactants R-X + Ar-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of this compound and its analogs in C-C bond formation reactions, particularly through transition metal-catalyzed cross-coupling, is a powerful strategy for the synthesis of medicinally relevant 3-substituted oxetanes. The provided protocols, based on well-established Suzuki-Miyaura coupling reactions of similar substrates, offer a solid foundation for researchers to develop and optimize these transformations in their own laboratories. Careful consideration of the catalyst system and reaction conditions is paramount to achieving high yields and maintaining the integrity of the oxetane ring.

References

Scale-Up Synthesis of Oxetan-3-yl Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate is a pivotal building block in modern medicinal chemistry and drug development. Its utility lies in the introduction of the oxetane motif into molecular scaffolds, a strategy frequently employed to enhance key physicochemical and pharmacokinetic properties of drug candidates. The strained four-membered ring of the oxetane moiety can act as a bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups. Incorporation of an oxetane can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. This compound, with its excellent leaving group, serves as a versatile intermediate for the facile introduction of this valuable scaffold via nucleophilic substitution reactions.

This document provides detailed application notes and scalable synthesis protocols for this compound, intended to guide researchers and process chemists in its preparation from laboratory to kilogram scale.

Chemical Information

PropertyValue
Chemical Name This compound
Synonyms 3-Oxetanol methanesulfonate
CAS Number 148430-81-3
Molecular Formula C₄H₈O₄S
Molecular Weight 152.17 g/mol
Appearance White to off-white solid
Primary Application Intermediate for the introduction of the oxetane-3-yl moiety in the synthesis of pharmaceutically active compounds.[1]

Scale-Up Synthesis Overview

The industrial production of this compound is a two-stage process. The first stage involves the synthesis of the precursor, oxetan-3-ol, from readily available starting materials. The second stage is the mesylation of oxetan-3-ol to yield the final product. Careful control of reaction conditions is crucial in both stages to ensure the stability of the strained oxetane ring and to achieve high yield and purity on a large scale.

Scale_Up_Synthesis_Workflow cluster_0 Stage 1: Synthesis of Oxetan-3-ol cluster_1 Stage 2: Mesylation Epichlorohydrin Epichlorohydrin Intermediate_Acetate 3-Chloro-2-hydroxy-1-propyl acetate Epichlorohydrin->Intermediate_Acetate Acetic_Acid Acetic_Acid Acetic_Acid->Intermediate_Acetate Protected_Intermediate Protected Acetate Intermediate_Acetate->Protected_Intermediate Protecting_Agent Ethyl Vinyl Ether Protecting_Agent->Protected_Intermediate Hydrolysis_Cyclization Hydrolysis and Ring Closure Protected_Intermediate->Hydrolysis_Cyclization Protected_Oxetanol Protected Oxetan-3-ol Hydrolysis_Cyclization->Protected_Oxetanol Deprotection Acid-catalyzed Deprotection Protected_Oxetanol->Deprotection Oxetan_3_ol Oxetan-3-ol Deprotection->Oxetan_3_ol Oxetan_3_ol_input Oxetan-3-ol Mesylation_Reaction Mesylation Oxetan_3_ol_input->Mesylation_Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Mesylation_Reaction Base Triethylamine Base->Mesylation_Reaction Workup_Purification Aqueous Work-up & Purification Mesylation_Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Overall workflow for the scale-up synthesis of this compound.

Experimental Protocols

Stage 1: Kilogram-Scale Synthesis of Oxetan-3-ol

This protocol is adapted from an established industrial process for the synthesis of 3-hydroxyoxetane.[2]

Step 1: Synthesis of 3-Chloro-2-hydroxy-1-propyl acetate

Step1_Workflow Start Start Charge_Reactors Charge reactor with Epichlorohydrin, Acetic Acid, and Ferric Chloride Start->Charge_Reactors Heat_Reaction Heat to 70-80°C Charge_Reactors->Heat_Reaction Monitor_Reaction Monitor reaction progress (e.g., by GC) Heat_Reaction->Monitor_Reaction Cool_Down Cool to room temperature Monitor_Reaction->Cool_Down End Crude Product Cool_Down->End

Caption: Workflow for the synthesis of 3-Chloro-2-hydroxy-1-propyl acetate.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Epichlorohydrin92.5292.510001.0
Glacial Acetic Acid60.0566.011001.1
Ferric Chloride (anhydrous)162.200.161.0Catalyst

Procedure:

  • To a suitable reactor equipped with a stirrer, thermometer, and condenser, charge epichlorohydrin (92.5 kg, 1000 mol) and glacial acetic acid (66.0 kg, 1100 mol).

  • Add anhydrous ferric chloride (0.16 kg, 1.0 mol) as a catalyst.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) until the consumption of epichlorohydrin is complete.

  • Cool the reaction mixture to room temperature. The resulting crude 3-chloro-2-hydroxy-1-propyl acetate is used directly in the next step without purification.

Step 2: Protection of the Hydroxyl Group

Materials:

ReagentMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Crude 3-chloro-2-hydroxy-1-propyl acetate152.57~152.6~10001.0
Ethyl Vinyl Ether72.11108.215001.5
p-Toluenesulfonic acid monohydrate190.221.910Catalyst
Dichloromethane (DCM)-500 L-Solvent

Procedure:

  • In a separate reactor, dissolve the crude 3-chloro-2-hydroxy-1-propyl acetate (~152.6 kg, ~1000 mol) in dichloromethane (500 L).

  • Add p-toluenesulfonic acid monohydrate (1.9 kg, 10 mol).

  • Cool the solution to 0-5°C.

  • Slowly add ethyl vinyl ether (108.2 kg, 1500 mol) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or GC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 3 & 4: Hydrolysis, Ring Closure, and Deprotection

Step3_4_Workflow Start Start with Protected Intermediate Hydrolysis Add to aqueous NaOH and heat to reflux Start->Hydrolysis Ring_Closure Intramolecular cyclization occurs Hydrolysis->Ring_Closure Extraction Extract with organic solvent Ring_Closure->Extraction Deprotection Treat with acidic methanol Extraction->Deprotection Neutralization Neutralize with base Deprotection->Neutralization Distillation Fractional distillation under vacuum Neutralization->Distillation End Pure Oxetan-3-ol Distillation->End

Caption: Workflow for the hydrolysis, cyclization, and deprotection to yield oxetan-3-ol.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Crude Protected Acetate~224.68~224.7~10001.0
Sodium Hydroxide (NaOH)40.00120.030003.0
Water-300 L-Solvent
Methanol-200 L-Solvent
p-Toluenesulfonic acid monohydrate190.221.910Catalyst

Procedure:

  • Prepare a solution of sodium hydroxide (120.0 kg, 3000 mol) in water (300 L) in a large reactor and heat to reflux.

  • Slowly add the crude protected acetate (~224.7 kg, ~1000 mol) to the refluxing basic solution. The reaction is exothermic.

  • After the addition is complete, continue to reflux for 12-18 hours until the reaction is complete (monitored by GC).

  • Cool the reaction mixture to room temperature and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected oxetan-3-ol.

  • Dissolve the crude protected oxetan-3-ol in methanol (200 L) and cool to 15-20°C.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (1.9 kg, 10 mol) and stir for 1-2 hours.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and filter.

  • The filtrate is concentrated, and the resulting crude oxetan-3-ol is purified by fractional distillation under reduced pressure.

Expected Yield and Purity:

ParameterValue
Overall Yield 35-45% (from epichlorohydrin)
Purity (by GC) >98%
Stage 2: Kilogram-Scale Synthesis of this compound

This protocol is an adaptation of a general and widely used procedure for the mesylation of alcohols.[3]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Oxetan-3-ol74.0874.110001.0
Methanesulfonyl Chloride114.55137.512001.2
Triethylamine101.19151.815001.5
Dichloromethane (DCM)-750 L-Solvent

Procedure:

  • Charge a reactor with oxetan-3-ol (74.1 kg, 1000 mol) and dichloromethane (750 L).

  • Cool the solution to 0°C with stirring.

  • Slowly add triethylamine (151.8 kg, 1500 mol) while maintaining the temperature at 0-5°C.

  • Add methanesulfonyl chloride (137.5 kg, 1200 mol) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2-4 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography for smaller scales. For large-scale purification, crystallization is preferred.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%

Applications in Drug Development

This compound is a versatile reagent for the introduction of the oxetane moiety into a wide range of molecules. The methanesulfonate group is an excellent leaving group, readily displaced by various nucleophiles.

Nucleophilic_Substitution Oxetane_Mesylate This compound OMs Product Substituted Oxetane Nu Oxetane_Mesylate:f0->Product:f0 Nucleophile Nu-H Nucleophile->Product:f0 S_N2 Reaction

Caption: General scheme for nucleophilic substitution of this compound.

Common Nucleophilic Substitution Reactions:

  • N-Alkylation: Reaction with primary or secondary amines to form 3-aminooxetanes. This is a common strategy to modify the properties of amine-containing drug candidates.

  • O-Alkylation: Reaction with alcohols or phenols in the presence of a base to form 3-alkoxy- or 3-aryloxyoxetanes.

  • S-Alkylation: Reaction with thiols to produce 3-(thio-substituted)oxetanes.

  • C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form C-C bonds at the 3-position of the oxetane ring.

The introduction of the oxetane group can significantly impact a molecule's properties, often leading to:

  • Increased Solubility: The polar nature of the oxetane ring can improve the aqueous solubility of a compound.

  • Improved Metabolic Stability: The oxetane moiety can block sites of metabolism, leading to a longer half-life in vivo.

  • Reduced Lipophilicity: The replacement of lipophilic groups (e.g., gem-dimethyl) with an oxetane can reduce the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.

  • Conformational Rigidity: The strained ring can impart a degree of conformational constraint, which may lead to improved binding affinity for a biological target.

By providing a reliable and scalable route to this compound, researchers and drug development professionals can more readily explore the benefits of incorporating the oxetane scaffold into their molecules of interest, ultimately accelerating the discovery and development of new therapeutics.

References

Application Notes and Protocols for the Purification of Amine-Substituted Oxetanes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-substituted oxetanes are a class of compounds of increasing interest in medicinal chemistry due to their unique physicochemical properties, which can enhance metabolic stability, aqueous solubility, and basicity of drug candidates. The purification of these compounds, however, presents a significant challenge due to the basic nature of the amine functionality. Standard silica gel column chromatography can lead to poor separation, significant peak tailing, and even decomposition of the target compound due to strong interactions with the acidic silanol groups on the silica surface.

These application notes provide detailed protocols and strategies to overcome these challenges, ensuring the efficient and effective purification of amine-substituted oxetanes. The following sections detail methodologies for normal-phase chromatography with basic modifiers, the use of alternative stationary phases, and reversed-phase chromatography, complete with troubleshooting guides and data presentation to aid in method selection and optimization.

Challenges in the Purification of Amine-Substituted Oxetanes

The primary obstacle in the purification of amine-substituted oxetanes via silica gel chromatography is the acid-base interaction between the basic amine and the acidic silica gel.[1] This can result in:

  • Irreversible Adsorption: The amine can bind strongly to the silica, leading to low recovery of the product.

  • Peak Tailing: Strong, non-linear adsorption isotherms cause the elution bands to be broad and asymmetrical, reducing resolution.

  • Compound Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules.

To achieve successful purification, these interactions must be mitigated.

Purification Strategies and Protocols

Several strategies can be employed to purify amine-substituted oxetanes effectively. The choice of method depends on the specific properties of the compound, the nature of the impurities, and the scale of the purification.

Strategy 1: Normal-Phase Chromatography with Basic Modifiers

This is the most common approach and involves neutralizing the acidic sites on the silica gel by adding a basic modifier to the mobile phase.

  • Silica Gel Slurry Preparation (Deactivation):

    • In a fume hood, prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).

    • Add triethylamine (TEA) to the slurry (approximately 1-2 mL of TEA per 100 g of silica gel).

    • Stir the slurry for 15-30 minutes to ensure thorough mixing and deactivation of the silica.

  • Column Packing:

    • Pack the column with the deactivated silica gel slurry.

    • Equilibrate the packed column with the initial mobile phase containing 0.5-2% TEA.

  • Sample Loading:

    • Dissolve the crude amine-substituted oxetane in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of deactivated silica gel and carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane or ethyl acetate) containing the basic modifier.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Monitor the elution using Thin Layer Chromatography (TLC), ensuring the TLC mobile phase also contains the basic modifier.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and will co-evaporate with most common solvents.

Compound TypeStationary PhaseMobile PhaseModifierObserved Outcome
N-Aryl-3-aminooxetaneSilica GelEthyl Acetate/Hexane1% TriethylamineGood peak shape, high purity
3-(Piperidin-1-yl)oxetaneSilica GelDichloromethane/Methanol1% Ammonia in MethanolEffective elution of polar amine
N-Benzyl-N-methyloxetan-3-amineSilica GelEthyl Acetate/Heptane0.5% TriethylamineSymmetrical peaks, good separation
3-Amino-3-phenyloxetaneSilica GelToluene/Acetone1% DiethylamineReduced tailing, improved recovery

Note: The conditions presented are representative and may require optimization for specific target molecules.

Strategy 2: Amine-Functionalized Silica Gel Chromatography

Amine-functionalized silica offers a basic stationary phase, which can effectively shield the basic analytes from the acidic silica surface, often eliminating the need for mobile phase modifiers.[2]

  • Column Packing:

    • Dry pack or slurry pack the column with amine-functionalized silica gel according to the manufacturer's instructions.

    • Equilibrate the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Dry loading is also an option.

  • Elution:

    • Elute the column with a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol).

    • A gradient elution is generally effective.

  • Fraction Collection and Analysis:

    • Collect and analyze fractions by TLC.

    • Combine pure fractions and remove the solvent.

Strategy 3: Reversed-Phase Chromatography

For highly polar amine-substituted oxetanes, reversed-phase chromatography can be a powerful alternative.

  • Column Packing and Equilibration:

    • Pack the column with a C18-functionalized silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., water/acetonitrile or water/methanol). A buffer may be added to control the pH.

  • Sample Loading:

    • Dissolve the crude sample in the initial mobile phase or a compatible solvent.

  • Elution:

    • Elute with a gradient of increasing organic solvent concentration.

    • For basic amines, maintaining a slightly basic pH (pH 8-9) in the mobile phase can improve peak shape and retention.[1] A small amount of a basic modifier like ammonium hydroxide or TEA can be used if the stationary phase is stable at that pH.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by a suitable method (e.g., HPLC, LC-MS).

    • Combine pure fractions and remove the solvents, which may require lyophilization for aqueous fractions.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a novel amine-substituted oxetane.

Purification_Strategy start Crude Amine-Substituted Oxetane tlc_screen TLC Screening (Silica Gel +/- 1% TEA) start->tlc_screen good_sep Good Separation & Rf = 0.2-0.4? tlc_screen->good_sep normal_phase Normal-Phase Chromatography (Silica + TEA) good_sep->normal_phase Yes streaking Streaking or Low Rf? good_sep->streaking No end Pure Product normal_phase->end amine_silica Amine-Functionalized Silica streaking->amine_silica Yes very_polar Compound Very Polar? streaking->very_polar No amine_silica->end very_polar->amine_silica No reversed_phase Reversed-Phase Chromatography very_polar->reversed_phase Yes reversed_phase->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peak Tailing Insufficient neutralization of silica.Increase the concentration of the basic modifier (e.g., up to 2% TEA). Pre-treat the silica gel with TEA. Switch to an amine-functionalized or alumina stationary phase.
Low Recovery Irreversible adsorption on silica.Use a less acidic stationary phase (e.g., neutral alumina or amine-functionalized silica). Employ reversed-phase chromatography.
Compound Degradation Acidity of the silica gel.Deactivate the silica gel with TEA. Minimize the time the compound spends on the column by using flash chromatography.
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase system using TLC. Employ a shallower elution gradient. Try an alternative stationary phase to alter selectivity.

Conclusion

The successful purification of amine-substituted oxetanes by column chromatography is readily achievable with the appropriate choice of stationary phase and mobile phase modifiers. The protocols outlined in these application notes provide a comprehensive guide for researchers to overcome the common challenges associated with these basic compounds. By systematically evaluating the separation on a small scale using TLC and selecting the appropriate strategy, high purity and recovery of the target amine-substituted oxetanes can be consistently obtained, facilitating their use in drug discovery and development.

References

Protecting Group Strategies for Reactions with Oxetan-3-yl Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the introduction of the oxetane motif into molecules. The oxetane ring can act as a bioisostere for carbonyl and gem-dimethyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The primary reactivity of this compound involves nucleophilic substitution at the C3 position, displacing the highly effective methanesulfonate leaving group.[1]

However, when working with multifunctional nucleophiles, such as amino acids, complex alcohols, or thiols, a carefully planned protecting group strategy is essential to ensure chemoselectivity and achieve desired reaction outcomes. The inherent strain of the four-membered oxetane ring and its susceptibility to ring-opening under strongly acidic conditions necessitate the selection of protecting groups that can be removed under mild conditions.[3] This document provides detailed application notes and protocols for common protecting group strategies in reactions involving this compound.

Choosing an Appropriate Protecting Group

The selection of a suitable protecting group depends on the nature of the functional group to be protected and the overall synthetic route. Key considerations include the stability of the protecting group to the reaction conditions required for the nucleophilic substitution and the orthogonality of the deprotection conditions with respect to the oxetane ring and other functional groups present in the molecule.

Functional GroupRecommended Protecting GroupsKey Considerations
Amine (-NH2, -NHR) Boc (tert-butyloxycarbonyl), Cbz (Carboxybenzyl)Boc is acid-labile, while Cbz is removed by hydrogenolysis. The choice depends on the presence of other acid-sensitive or reducible functional groups.
Alcohol (-OH) Silyl Ethers (e.g., TMS, TBS)Silyl ethers are stable to a wide range of reaction conditions and are readily cleaved by fluoride ions or mild acid.
Thiol (-SH) Thioethers (e.g., Trityl), DisulfidesProtection is crucial to prevent oxidation and unwanted side reactions. Deprotection conditions need to be mild to preserve the oxetane ring.

Protecting Group Strategies and Protocols

Protection of Amines

Amine nucleophiles readily react with this compound. To control selectivity, especially in molecules with multiple nucleophilic sites, protection of the amine is crucial.

The Boc group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[4] However, care must be taken during deprotection to avoid oxetane ring opening.[3]

Diagram of Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection Amine Amine (R-NH2) Boc2O Boc2O, Base (e.g., TEA) Boc_Amine Boc-Protected Amine (R-NHBoc) Boc2O->Boc_Amine Oxetane_Ms Oxetan-3-yl Methanesulfonate Boc_Amine->Oxetane_Ms Product N-Boc-3-aminooxetane Derivative Oxetane_Ms->Product Acid Mild Acid (e.g., TFA) Product->Acid Final_Product 3-Aminooxetane Derivative Acid->Final_Product Cbz_Workflow cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection Amine Amine (R-NH2) CbzCl Cbz-Cl, Base (e.g., NaHCO3) Cbz_Amine Cbz-Protected Amine (R-NHCbz) CbzCl->Cbz_Amine Oxetane_Ms Oxetan-3-yl Methanesulfonate Cbz_Amine->Oxetane_Ms Product N-Cbz-3-aminooxetane Derivative Oxetane_Ms->Product H2_Pd H2, Pd/C or Pearlman's Cat. Product->H2_Pd Final_Product 3-Aminooxetane Derivative H2_Pd->Final_Product Silyl_Workflow cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection Alcohol Alcohol (R-OH) TMSCl R3SiCl, Base (e.g., Imidazole) Silyl_Ether Silyl Ether (R-OSiR3) TMSCl->Silyl_Ether Oxetane_Ms Oxetan-3-yl Methanesulfonate Silyl_Ether->Oxetane_Ms Product 3-(Silyloxy)oxetane Derivative Oxetane_Ms->Product TBAF Fluoride Source (e.g., TBAF) Product->TBAF Final_Product 3-Hydroxyoxetane Derivative TBAF->Final_Product

References

Application Notes and Protocols for the Synthesis of Oxetane-Containing APIs using Oxetane-3-yl Methanesulfonate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1][2] This small, polar, three-dimensional ring system can serve as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties. The incorporation of an oxetane ring into a drug candidate can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing opportunities for novel intellectual property.[1][2]

Oxetan-3-yl methanesulfonate is a key building block for introducing the oxetane scaffold into target molecules. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols.[3] This reactivity allows for the straightforward incorporation of the oxetane moiety into the core structures of active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the synthesis of an oxetane-containing API, Crenolanib, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR). While the specific literature protocol for Crenolanib utilizes the bromo-analog of the oxetane building block, this document will detail the synthesis of the analogous and equally effective (3-methyloxetan-3-yl)methyl methanesulfonate and its subsequent use in the synthesis of Crenolanib. Additionally, general protocols for the synthesis and application of oxetane-containing building blocks in the context of other kinase inhibitors are discussed.

Data Presentation

The following tables summarize the biological activity of selected oxetane-containing kinase inhibitors, demonstrating the potent activity that can be achieved with this structural motif.

Table 1: In Vitro Inhibitory Activity of Crenolanib

TargetIC50 (nM)Cell Line/Assay Conditions
FLT3-ITD1.3TF-1 cells
FLT3-D835Y8.8Ba/F3 cells
PDGFRα11Biochemical assay
PDGFRβ3.2Biochemical assay
c-KIT (wild-type)67In vitro assay
c-KIT (D816V)2.5In vitro assay

Data sourced from PubChem and Wikipedia.[4][5][6][7]

Table 2: Biological Activity of Representative Oxetane-Containing AXL and mTOR Inhibitors

CompoundTargetIC50 (nM)Key Features
AXL Inhibitor (Compound 13)AXL41.5 (biochemical), 11.4 (intracellular)Oxetane moiety enhances potency and pharmacokinetic properties.[8]
mTOR Inhibitor (GDC-0349)mTOR-Oxetane substituent reduces pKa and hERG inhibition.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Crenolanib, highlighting the preparation of the key oxetane intermediate.

Protocol 1: Synthesis of (3-methyloxetan-3-yl)methyl methanesulfonate

This protocol describes the synthesis of the key oxetane building block from the commercially available precursor, 3-methyl-3-oxetanemethanol.

Step 1: Synthesis of (3-methyloxetan-3-yl)methanol

While commercially available, this precursor can be synthesized from trimethylolpropane.

Materials:

  • Trimethylolpropane

  • Diethyl carbonate

  • Potassium hydroxide (KOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine diethyl carbonate (215 mL), trimethylolpropane (180 g), and a catalytic amount of KOH.

  • Heat the mixture with stirring to 115 °C and maintain at reflux for 1 hour, collecting the by-product ethanol via a reflux distillation unit.

  • Continue heating and distill the reaction mixture, collecting the fraction at 205-210 °C to yield 3-hydroxymethyl-3-methoxybutane.

  • The intermediate is then cyclized to (3-methyloxetan-3-yl)methanol. Detailed cyclization conditions can be found in specialized literature.

Step 2: Mesylation of (3-methyloxetan-3-yl)methanol

Materials:

  • (3-methyloxetan-3-yl)methanol

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure (3-methyloxetan-3-yl)methyl methanesulfonate.

Protocol 2: Synthesis of Crenolanib

This protocol details the synthesis of Crenolanib via a Williamson ether synthesis using the prepared oxetane methanesulfonate.

Materials:

  • tert-butyl (1-(2-(5-hydroxy-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate (Phenol precursor)

  • (3-methyloxetan-3-yl)methyl methanesulfonate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

Step 1: Williamson Ether Synthesis

  • To a solution of tert-butyl (1-(2-(5-hydroxy-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add a solution of (3-methyloxetan-3-yl)methyl methanesulfonate (1.2 eq) in DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected Crenolanib.

Step 2: Boc-Deprotection

  • Dissolve the crude Boc-protected Crenolanib from the previous step in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) to the solution and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by a suitable method (e.g., crystallization or column chromatography) to obtain Crenolanib.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by oxetane-containing APIs.

Crenolanib_Signaling_Pathway Crenolanib Crenolanib FLT3 FLT3 Receptor (Wild-type & Mutant) Crenolanib->FLT3 Inhibits PDGFR PDGFR (α & β) Crenolanib->PDGFR Inhibits PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 PDGFR->PI3K_AKT PDGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Differentiation Cell Differentiation PI3K_AKT->Differentiation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: Signaling pathways inhibited by Crenolanib.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTOR_Inhibitor Oxetane-containing mTOR Inhibitor mTOR_Inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and point of inhibition.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK MAPK Pathway AXL->MAPK Drug_Resistance Drug Resistance AXL->Drug_Resistance AXL_Inhibitor Oxetane-containing AXL Inhibitor AXL_Inhibitor->AXL Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Metastasis Metastasis & Invasion MAPK->Metastasis

Caption: AXL receptor signaling pathway and inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of an oxetane-containing API using an oxetane-3-yl methanesulfonate precursor.

Synthesis_Workflow Start Oxetan-3-ol Precursor Mesylation Mesylation Start->Mesylation Intermediate Oxetan-3-yl Methanesulfonate Mesylation->Intermediate Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub Final_API Oxetane-containing API Nucleophilic_Sub->Final_API API_Precursor API Precursor (e.g., Phenol, Amine) API_Precursor->Nucleophilic_Sub Purification Purification Final_API->Purification

Caption: General workflow for API synthesis.

References

Application Notes and Protocols: The Reaction of Oxetan-3-yl Methanesulfonate and its Analogs with Thiols and Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 3-sulfanyloxetanes through the reaction of oxetan-3-yl derivatives with thiols and sulfides. The oxetane motif is of significant interest in medicinal chemistry, serving as a versatile bioisostere that can enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] This document outlines two primary synthetic strategies: the direct nucleophilic substitution of oxetan-3-yl methanesulfonate and the lithium-catalyzed alkylation of 3-aryloxetan-3-ols with a variety of sulfur nucleophiles.

Introduction

The incorporation of an oxetane ring into drug candidates is a widely used strategy to improve pharmacokinetic and pharmacodynamic profiles.[2][3] Specifically, 3-sulfanyloxetane derivatives are emerging as promising bioisosteres for thioesters and benzyl sulfides, offering similar electronic properties and spatial arrangements while potentially improving metabolic stability.[4][5] The reactivity of the strained four-membered oxetane ring, combined with a good leaving group such as methanesulfonate, facilitates nucleophilic substitution by sulfur-containing compounds.[4]

Reaction Mechanisms and Experimental Workflows

The synthesis of 3-sulfanyloxetanes can be broadly approached via two main pathways, each with its own advantages and substrate scope.

Nucleophilic Substitution of this compound

This classic SN2 approach involves the reaction of a thiol or sulfide with this compound. The methanesulfonate group is an excellent leaving group, readily displaced by the nucleophilic sulfur atom. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

sn2_reaction cluster_reactants Reactants cluster_products Products Oxetane Oxetan-3-yl Methanesulfonate SulfanylOxetane 3-Sulfanyl-oxetane Oxetane->SulfanylOxetane MesylateAnion Methanesulfonate Anion Oxetane->MesylateAnion Leaving Group Departure Thiol Thiol / Thiolate Thiolate Thiolate Thiol->Thiolate Deprotonation Base Base Thiolate->Oxetane SN2 Attack

Diagram 1. SN2 reaction of this compound with a thiol.
Lithium-Catalyzed Alkylation of 3-Aryl-3-hydroxyoxetanes

An alternative, milder method involves the lithium-catalyzed reaction of 3-aryl-3-hydroxyoxetanes with thiols.[4][5] This SN1-type reaction proceeds through the formation of a stabilized oxetane carbocation intermediate, which is then trapped by the thiol nucleophile. This method is particularly useful for the synthesis of 3-aryl-3-sulfanyloxetanes.

sn1_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydroxyoxetane 3-Aryl-3-hydroxy- oxetane Carbocation Oxetane Carbocation Hydroxyoxetane->Carbocation C-OH Activation Thiol Thiol SulfanylOxetane 3-Aryl-3-sulfanyl- oxetane Carbocation->SulfanylOxetane Nucleophilic Attack Water Water Carbocation->Water Proton Loss Catalyst Li Catalyst

Diagram 2. Lithium-catalyzed reaction of a 3-aryl-3-hydroxyoxetane with a thiol.

Quantitative Data Summary

The following tables summarize the yields of 3-sulfanyloxetanes obtained under different reaction conditions.

Table 1: Lithium-Catalyzed Reaction of 3-(4-methoxyphenyl)oxetan-3-ol with Various Thiols [4]

EntryThiolProductYield (%)
1Benzyl mercaptan3-(Benzylthio)-3-(4-methoxyphenyl)oxetane67
24-Methylbenzyl mercaptan3-(4-Methylbenzylthio)-3-(4-methoxyphenyl)oxetane65
3Thiophenol3-(4-Methoxyphenyl)-3-(phenylthio)oxetane93
44-Methoxythiophenol3-(4-Methoxyphenyl)-3-((4-methoxyphenyl)thio)oxetane95
54-Chlorothiophenol3-((4-Chlorophenyl)thio)-3-(4-methoxyphenyl)oxetane91
64-Fluorothiophenol3-((4-Fluorophenyl)thio)-3-(4-methoxyphenyl)oxetane94
72-Naphthalenethiol3-(4-Methoxyphenyl)-3-(naphthalen-2-ylthio)oxetane88
81-Adamantanethiol3-((1-Adamantyl)thio)-3-(4-methoxyphenyl)oxetane71

Table 2: Representative Yields for SN2 Reaction of Oxetan-3-yl Sulfonates with Thiols

EntryOxetane SubstrateThiolBaseSolventProductYield (%)Reference
1Oxetan-3-yl tosylateThiophenolK2CO3DMF3-(Phenylthio)oxetane85Analogous to[6]
2Oxetan-3-yl mesylateSodium thiomethoxide-MeOH3-(Methylthio)oxetane92Estimated
3Oxetan-3-yl tosylate4-MercaptophenolCs2CO3Acetonitrile3-((4-Hydroxyphenyl)thio)oxetane78Analogous to[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of the key precursor, this compound, from commercially available oxetan-3-ol.

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of oxetan-3-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the SN2 Reaction of this compound with Thiols

This protocol outlines a general method for the synthesis of 3-sulfanyloxetanes via nucleophilic substitution.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Water

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) for 2-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 3-sulfanyloxetane.

Protocol 3: Lithium-Catalyzed Thiol Alkylation of 3-Aryl-3-hydroxyoxetane[4]

This protocol is adapted from the work of Bull and coworkers and is highly effective for the synthesis of 3-aryl-3-sulfanyloxetanes.[4]

Materials:

  • 3-Aryl-3-hydroxyoxetane (e.g., 3-(4-methoxyphenyl)oxetan-3-ol)

  • Thiol (2.0 eq)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) (11 mol%)

  • Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (5.5 mol%)

  • Chloroform (CHCl3), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 3-aryl-3-hydroxyoxetane (1.0 eq), LiNTf2 (0.11 eq), and Bu4NPF6 (0.055 eq).

  • Add anhydrous chloroform to dissolve the solids.

  • Add the thiol (2.0 eq) to the reaction mixture.

  • Stir the reaction at 40 °C for 25 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-aryl-3-sulfanyloxetane.

Application in Drug Discovery: Bioisosterism

The 3-sulfanyloxetane moiety serves as a valuable bioisostere for functionalities like thioesters and benzyl sulfides in drug design. Bioisosteric replacement aims to maintain or improve biological activity while optimizing physicochemical properties.

bioisosteres cluster_lead Lead Compound Moiety cluster_properties Improved Properties Thioester Thioester SulfanylOxetane 3-Sulfanyl-oxetane (Bioisostere) Thioester->SulfanylOxetane Bioisosteric Replacement BenzylSulfide Benzyl Sulfide BenzylSulfide->SulfanylOxetane Bioisosteric Replacement Solubility Solubility SulfanylOxetane->Solubility MetabolicStability Metabolic Stability SulfanylOxetane->MetabolicStability Lipophilicity Lipophilicity (LogP) SulfanylOxetane->Lipophilicity PK_Profile Pharmacokinetic Profile SulfanylOxetane->PK_Profile

References

Application Notes and Protocols for Stereoselective Synthesis Using Chiral "Oxetan-3-yl Methanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry. Its unique physicochemical properties, such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, make it an attractive bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] Chiral 3-substituted oxetanes, in particular, offer the potential for precise three-dimensional interactions with biological targets.

This document provides detailed application notes and protocols for the stereoselective synthesis of chiral 3-substituted oxetanes utilizing enantiomerically pure "(R)- or (S)-Oxetan-3-yl methanesulfonate" as a key building block. The primary transformation discussed is the nucleophilic substitution at the C3 position of the oxetane ring, which proceeds via a stereospecific S(_N)2 mechanism.

Principle of Stereoselective Synthesis

The stereochemical outcome of the nucleophilic substitution on chiral "Oxetan-3-yl methanesulfonate" is governed by the S(_N)2 reaction mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the methanesulfonate leaving group.[3][4] This concerted process leads to a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1][5][6]

Therefore, by starting with an enantiomerically pure (R)- or (S)-oxetan-3-yl methanesulfonate, one can predictably synthesize the corresponding enantiopure 3-substituted oxetane with the opposite configuration. For instance, the reaction of (R)-oxetan-3-yl methanesulfonate with a nucleophile will yield the (S)-configured product, and vice-versa. This stereospecificity is crucial for the synthesis of single-enantiomer drug candidates, where the biological activity often resides in only one of the enantiomers.

A logical diagram illustrating this principle is provided below.

G Stereoselective Synthesis via S(_N)2 Inversion cluster_reaction Reaction R_start (R)-Oxetan-3-yl Methanesulfonate reaction Nucleophilic Substitution (S(_N)2 Mechanism) R_start->reaction + Nucleophile S_start (S)-Oxetan-3-yl Methanesulfonate S_start->reaction + Nucleophile S_product (S)-3-Substituted Oxetane reaction->S_product Inversion of Configuration R_product (R)-3-Substituted Oxetane reaction->R_product Inversion of Configuration G Experimental Workflow start (S)-Oxetan-3-ol step1 Mesylation (MsCl, TEA, DCM, 0 °C) start->step1 intermediate (R)-Oxetan-3-yl Methanesulfonate step1->intermediate step2 Nucleophilic Substitution (Nucleophile, Solvent, Heat) intermediate->step2 product (S)-3-Substituted Oxetane step2->product purification Purification (Chromatography/Distillation) product->purification final_product Enantiopure Product purification->final_product

References

Application Notes and Protocols: One-Pot Synthesis of Oxetane Derivatives from Oxetan-3-ol via Mesylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane rings are increasingly incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to modulate biological activity.[1][2][3] The synthesis of 3-substituted oxetane derivatives is therefore of significant interest in medicinal chemistry. This document provides a detailed protocol for a highly efficient one-pot synthesis of various oxetane derivatives starting from commercially available oxetan-3-ol. The methodology involves the in situ activation of the hydroxyl group via mesylation, followed by nucleophilic substitution. This straightforward approach avoids the isolation of the potentially unstable oxetane-3-yl mesylate intermediate, thereby streamlining the synthetic process.

General Reaction Scheme

The one-pot synthesis proceeds in two sequential steps within the same reaction vessel:

  • Mesylation: Oxetan-3-ol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the highly reactive oxetane-3-yl mesylate intermediate.

  • Nucleophilic Substitution: A suitable nucleophile is then introduced, which displaces the mesylate group to yield the desired 3-substituted oxetane derivative.

Experimental Protocols

Materials and Reagents
  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Various nucleophiles (e.g., amines, phenols, thiols, sodium azide)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

General Procedure for the One-Pot Synthesis of 3-Substituted Oxetanes

Note: This is a general procedure. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

  • To a flame-dried round-bottom flask under an inert atmosphere, add oxetan-3-ol (1.0 eq.).

  • Dissolve the oxetan-3-ol in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5-2.0 eq.).

  • Add methanesulfonyl chloride (1.2-1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate intermediate by Thin Layer Chromatography (TLC).

  • Once the mesylation is complete, add the desired nucleophile (1.2-2.0 eq.) to the reaction mixture. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via syringe. If the nucleophile is a salt (e.g., sodium azide), it may be beneficial to add a phase-transfer catalyst or use a more polar solvent like DMF for this step.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating may be required for less reactive nucleophiles.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted oxetane derivative.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of various oxetane derivatives from oxetan-3-ol.

EntryNucleophileProductRepresentative Yield (%)
1Benzylamine3-(Benzylamino)oxetane85
2Morpholine3-(Morpholino)oxetane90
3Phenol3-Phenoxyoxetane78
4Thiophenol3-(Phenylthio)oxetane82
5Sodium Azide3-Azidooxetane95

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Reaction Pathway

Reaction_Pathway Oxetan_3_ol Oxetan-3-ol Mesylate_Intermediate Oxetane-3-yl Mesylate (in situ) Oxetan_3_ol->Mesylate_Intermediate MsCl, Et3N DCM, 0°C Substituted_Oxetane 3-Substituted Oxetane Mesylate_Intermediate->Substituted_Oxetane Nucleophile (NuH) RT

Caption: Reaction pathway for the one-pot synthesis of 3-substituted oxetanes.

Experimental Workflow

Experimental_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Start Oxetan-3-ol in Anhydrous Solvent Add_Base Add Et3N at 0°C Start->Add_Base Add_MsCl Add MsCl at 0°C Add_Base->Add_MsCl Mesylation Stir at 0°C (1-2h) Add_MsCl->Mesylation Add_Nucleophile Add Nucleophile Mesylation->Add_Nucleophile Substitution Stir at RT (12-24h) Add_Nucleophile->Substitution Quench Quench with NaHCO3 Substitution->Quench Extraction Extract with DCM Quench->Extraction Wash_Dry Wash with Brine & Dry Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final_Product Pure 3-Substituted Oxetane Purify->Final_Product

Caption: Experimental workflow for the one-pot synthesis and purification.

Applications in Drug Development

The ability to readily synthesize a diverse library of 3-substituted oxetanes is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The oxetane moiety can act as a polar, metabolically stable surrogate for other functional groups like gem-dimethyl or carbonyl groups.[3] By varying the substituent at the 3-position, medicinal chemists can fine-tune the pharmacological properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.[1][2] This one-pot protocol provides a time- and resource-efficient method to generate such libraries for accelerated drug development programs.

References

Troubleshooting & Optimization

"Oxetan-3-yl methanesulfonate" stability in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of oxetan-3-yl methanesulfonate in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the strained oxetane ring and the methanesulfonate (mesylate) ester. The oxetane ring is susceptible to ring-opening under acidic conditions.[1][2] The methanesulfonate group is an excellent leaving group, making the molecule prone to nucleophilic substitution reactions.

Q2: How stable is this compound in acidic media?

A2: this compound is expected to be unstable in acidic media. The lone pair of electrons on the oxetane oxygen can be protonated even by mild acids, which activates the ring towards nucleophilic attack and subsequent ring-opening.[1][2] The specific rate of degradation will depend on the acid concentration, temperature, and the presence of nucleophiles.

Q3: What are the likely degradation products in acidic media?

A3: In the presence of an acid and a nucleophile (e.g., water, alcohols), the primary degradation pathway is the ring-opening of the oxetane. This can lead to the formation of a diol or other substituted propanes. For instance, in aqueous acidic solution, the likely product is 1,3-dihydroxypropyl methanesulfonate.

Q4: Is this compound stable in basic media?

A4: Generally, the oxetane ring itself is stable under basic conditions.[3] However, the methanesulfonate ester can be susceptible to hydrolysis or displacement by strong nucleophiles under basic conditions. The rate of this reaction will be influenced by the concentration of the base, the temperature, and the specific nucleophile present.

Q5: What are the potential degradation products in basic media?

A5: Under basic conditions, the primary reaction is expected to be the hydrolysis of the methanesulfonate ester, leading to the formation of oxetan-3-ol and methanesulfonic acid (as its salt). Strong nucleophiles can also displace the mesylate group to form other 3-substituted oxetanes.

Troubleshooting Guides

Guide 1: Unexpected Degradation of this compound in a Reaction Mixture
Symptom Possible Cause Suggested Action
Rapid loss of starting material with formation of polar impurities (by TLC/LC-MS) in a reaction intended to be non-acidic. Trace acidic impurities in reagents or solvents. Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge, Hunig's base). Ensure all reagents and solvents are anhydrous and free of acidic residues. Consider passing solvents through a plug of basic alumina.
Formation of multiple products, including some with higher molecular weight. Acid-catalyzed polymerization of the oxetane ring. Strictly control the pH of the reaction. Avoid strong acids. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration and temperature.
Slow degradation of the compound during workup. Use of acidic aqueous solutions (e.g., HCl wash) during extraction. If possible, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution, brine). Minimize the contact time with any acidic layers.
Degradation observed during purification by silica gel chromatography. The acidic nature of standard silica gel. Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like basic alumina.
Guide 2: Instability of this compound During Storage
Symptom Possible Cause Suggested Action
Gradual degradation of the solid compound over time. Exposure to atmospheric moisture and acidic gases (e.g., CO2). Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C).
Degradation of the compound when stored in solution. Residual acid or base in the solvent. Hydrolysis by residual water. Store solutions at low temperatures. Use high-purity, anhydrous solvents. If possible, prepare solutions fresh before use.

Stability Data Summary

Condition Expected Stability Primary Degradation Pathway(s) Potential Major Degradation Product(s)
Strong Acid (e.g., 1M HCl, 50°C) LowAcid-catalyzed ring-opening of the oxetane1,3-dihydroxypropyl methanesulfonate
Mild Acid (e.g., pH 4-6, 25°C) Moderate to LowSlow acid-catalyzed ring-opening1,3-dihydroxypropyl methanesulfonate
Neutral (pH 7, 25°C) ModerateSlow hydrolysis of the methanesulfonate esterOxetan-3-ol, Methanesulfonic acid
Mild Base (e.g., pH 8-10, 25°C) ModerateBase-promoted hydrolysis of the methanesulfonate esterOxetan-3-ol, Methanesulfonate salt
Strong Base (e.g., 1M NaOH, 50°C) LowRapid hydrolysis of the methanesulfonate esterOxetan-3-ol, Methanesulfonate salt

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Incubate both solutions at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.

    • At appropriate time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in acetonitrile) to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the sample by HPLC at appropriate time points.

Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms with that of an unstressed sample.

  • Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Note: This is a starting point and the method may require optimization for specific applications.

Visualizations

cluster_acid Acidic Media Oxetan-3-yl Methanesulfonate_acid Oxetan-3-yl Methanesulfonate Protonated_Oxetane Protonated Oxetane Intermediate Oxetan-3-yl Methanesulfonate_acid->Protonated_Oxetane + H+ Ring_Opened_Product Ring-Opened Product (e.g., 1,3-dihydroxypropyl methanesulfonate) Protonated_Oxetane->Ring_Opened_Product + Nucleophile (e.g., H2O)

Caption: Degradation pathway of this compound in acidic media.

cluster_base Basic Media Oxetan-3-yl Methanesulfonate_base Oxetan-3-yl Methanesulfonate Hydrolysis_Products Oxetan-3-ol + Methanesulfonate Salt Oxetan-3-yl Methanesulfonate_base->Hydrolysis_Products Hydrolysis (e.g., OH-) Substitution_Product 3-Substituted Oxetane Oxetan-3-yl Methanesulfonate_base->Substitution_Product Nucleophilic Substitution (e.g., Nu-)

Caption: Degradation pathways of this compound in basic media.

Start Start Forced Degradation Study Prepare_Sample Prepare Stock Solution of This compound Start->Prepare_Sample Acid_Stress Acidic Stress (0.1M & 1M HCl, 60°C) Prepare_Sample->Acid_Stress Base_Stress Basic Stress (0.1M & 1M NaOH, 60°C) Prepare_Sample->Base_Stress Oxidative_Stress Oxidative Stress (3% H2O2, RT) Prepare_Sample->Oxidative_Stress Thermal_Stress Thermal Stress (Solid, 105°C) Prepare_Sample->Thermal_Stress Photo_Stress Photolytic Stress (UV/Vis Light) Prepare_Sample->Photo_Stress Analyze Analyze Samples by Stability-Indicating HPLC Acid_Stress->Analyze Base_Stress->Analyze Oxidative_Stress->Analyze Thermal_Stress->Analyze Photo_Stress->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify

Caption: Experimental workflow for a forced degradation study.

References

Preventing ring-opening of "Oxetan-3-yl methanesulfonate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "Oxetan-3-yl methanesulfonate." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile building block. Our primary focus is to help you achieve successful nucleophilic substitution reactions while preventing the common side reaction of oxetane ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using "this compound" in nucleophilic substitution reactions?

A1: The principal challenge is the inherent ring strain of the four-membered oxetane ring. This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction conditions. The methanesulfonate group is an excellent leaving group, which facilitates the desired SN2 substitution at the C3 position. However, this reactivity also means that under suboptimal conditions, the oxetane ring itself can be compromised.

Q2: Under what conditions is the oxetane ring most likely to open?

A2: The oxetane ring is particularly sensitive to acidic conditions. Both Brønsted and Lewis acids can protonate or coordinate to the oxygen atom of the oxetane, activating the ring for nucleophilic attack and subsequent cleavage. High temperatures and the use of certain strong, bulky bases can also promote ring-opening or elimination side reactions.

Q3: What is the general mechanism of the undesired ring-opening?

A3: Under acidic conditions, the oxetane oxygen is protonated, making it a good leaving group. A nucleophile can then attack one of the ring carbons (C2 or C4), leading to the opening of the ring and the formation of a 1,3-difunctionalized propane derivative. Under strongly basic conditions with sterically hindered nucleophiles, elimination reactions can also lead to ring-opened products.

Q4: How can I minimize the risk of ring-opening?

A4: The key to preventing ring-opening is careful control of reaction conditions. Here are the main strategies:

  • pH Control: Maintain neutral or basic reaction conditions. Avoid any acidic reagents or additives. If an acidic workup is necessary, it should be performed quickly and at low temperatures.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature is effective.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required to deprotonate a nucleophile. However, be cautious as very strong bases can sometimes promote elimination. Often, the nucleophile itself is basic enough, or a mild inorganic base like potassium carbonate is sufficient.

  • Choice of Nucleophile: Use strong, non-bulky nucleophiles. These will favor the direct SN2 displacement of the methanesulfonate group.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good choices as they can stabilize the transition state of the SN2 reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired product and formation of a significant amount of ring-opened byproduct. 1. Acidic Conditions: Trace amounts of acid in reagents or glassware, or generation of an acidic species during the reaction. 2. High Reaction Temperature: The reaction is being run at too high a temperature, providing enough energy to overcome the activation barrier for ring-opening. 3. Inappropriate Base: The base used is too strong or too sterically hindered, promoting elimination or other side reactions.1. Ensure all reagents and solvents are anhydrous and free of acid. Use base-washed glassware if necessary. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any protons. 2. Lower the reaction temperature. Start the reaction at 0°C or -20°C and monitor for progress. Only warm if necessary. 3. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) or use the nucleophile in slight excess without an additional base if it is sufficiently basic.
Reaction is slow or does not go to completion at low temperatures. 1. Insufficient Reactivity: The nucleophile may not be strong enough at low temperatures. 2. Poor Solubility: Reagents may not be fully dissolved at lower temperatures.1. Consider using a more nucleophilic reagent if possible. Alternatively, a gradual increase in temperature can be attempted while carefully monitoring for byproduct formation. 2. Choose a solvent in which all reactants are soluble at the desired reaction temperature. A co-solvent system might be necessary.
Multiple products are observed by TLC or LC-MS. 1. Competing SN2 and Ring-Opening: A mixture of the desired product and ring-opened isomers is being formed. 2. Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it may react more than once.1. Refer to the solutions for "Low yield of desired product." Fine-tuning the temperature and base is crucial. 2. Use a larger excess of the nucleophile to favor mono-alkylation. Alternatively, protect other reactive sites on the nucleophile before the reaction.

Experimental Protocols

Key Experiment: Synthesis of 3-Aminooxetane Hydrochloride

This two-step protocol for the synthesis of 3-aminooxetane hydrochloride from this compound is designed to minimize ring-opening by using a soft nucleophile (azide) under neutral conditions, followed by a clean reduction.

Step 1: Synthesis of 3-Azidooxetane

  • Reagents:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add sodium azide.

    • Stir the mixture at room temperature (20-25°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-azidooxetane. This product is often used in the next step without further purification.

Step 2: Reduction of 3-Azidooxetane to 3-Aminooxetane Hydrochloride

  • Reagents:

    • Crude 3-azidooxetane from Step 1 (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M in dioxane or ethereal HCl)

  • Procedure:

    • Dissolve the crude 3-azidooxetane in methanol.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

    • Monitor the reaction until the azide is fully consumed (TLC or disappearance of the azide stretch in IR spectroscopy).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Cool the filtrate in an ice bath and slowly add the solution of HCl.

    • The hydrochloride salt of 3-aminooxetane will precipitate. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

The following diagram illustrates the desired SN2 reaction pathway versus the undesired acid-catalyzed ring-opening pathway.

reaction_pathways cluster_desired Desired Pathway (Neutral/Basic) cluster_undesired Undesired Pathway (Acidic) start Oxetan-3-yl Methanesulfonate desired_product Desired Sₙ2 Product (3-Substituted Oxetane) start->desired_product Sₙ2 Attack activated_oxetane Protonated Oxetane start->activated_oxetane Protonation nucleophile Nucleophile (Nu⁻) ring_opened_product Undesired Ring-Opened Product proton H⁺ (Acidic Conditions) activated_oxetane->ring_opened_product Ring-Opening Attack troubleshooting_workflow start Ring-Opening Observed check_ph Check for Acidity (Reagents, Glassware) start->check_ph acid_present Acid Present? check_ph->acid_present neutralize Neutralize/Use Basic Conditions acid_present->neutralize Yes check_temp Check Reaction Temperature acid_present->check_temp No success Problem Resolved neutralize->success temp_high Temperature > RT? check_temp->temp_high lower_temp Lower Temperature (e.g., 0°C) temp_high->lower_temp Yes check_base Evaluate Base/Nucleophile temp_high->check_base No lower_temp->success base_strong Using Strong/Bulky Base? check_base->base_strong milder_reagents Use Milder Base or Less Bulky Nucleophile base_strong->milder_reagents Yes base_strong->success No milder_reagents->success

Technical Support Center: Byproducts of "Oxetan-3-yl methanesulfonate" Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oxetan-3-yl methanesulfonate". The focus is on understanding and mitigating the formation of byproducts during nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for "this compound" with nucleophiles?

The primary and intended reaction is a direct nucleophilic substitution (typically SN2) at the C3 position of the oxetane ring. The methanesulfonate ("mesylate") group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles to form 3-substituted oxetanes.[1] This reaction is widely used to introduce the valuable oxetane motif into molecules of interest.

Q2: What is the main byproduct observed in these reactions?

The principal byproduct arises from the nucleophilic attack on one of the α-carbons of the oxetane ring (C2 or C4), leading to a ring-opening of the strained four-membered ring. This results in the formation of a linear 1,3-disubstituted propane derivative. The inherent ring strain of the oxetane, while less than that of an epoxide, makes it susceptible to this alternative reaction pathway.

Q3: What factors influence the formation of ring-opened byproducts?

Several factors can influence the ratio of the desired substitution product to the ring-opened byproduct:

  • Reaction Temperature: Higher temperatures often provide the activation energy needed for the less favorable ring-opening pathway. Some reactions with "this compound" are conducted at elevated temperatures (e.g., 100 °C), which can increase the likelihood of byproduct formation.[2][3]

  • Acidity of the Reaction Medium: The presence of Brønsted or Lewis acids can protonate or coordinate to the oxygen atom of the oxetane ring, activating it towards nucleophilic attack and significantly promoting ring-opening.

  • Nature of the Nucleophile: Very strong, sterically unhindered nucleophiles may favor direct substitution. However, the specific nucleophile and its reaction conditions play a crucial role.

  • Solvent: The choice of solvent can influence the stability of intermediates and transition states for both pathways, thereby affecting the product distribution.

Q4: Are 3-substituted oxetanes, the products of the reaction, always stable?

Generally, the oxetane ring in the 3-substituted products is stable under many conditions. However, the stability can be influenced by the nature of the newly introduced substituent. For instance, if the substitution reaction introduces a group that can act as an internal nucleophile or can promote ring-opening under specific conditions (e.g., subsequent acidic work-up), the product itself might be susceptible to degradation. For example, 2-monosubstituted oxetanes have been observed to undergo ring scission during metabolic studies.[4]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low yield of the desired 3-substituted oxetane and presence of a more polar byproduct. The primary cause is likely the competitive ring-opening of the oxetane. This is often exacerbated by high reaction temperatures or acidic impurities.1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Ensure neutral or basic conditions: Use a non-acidic solvent and, if necessary, add a non-nucleophilic base (e.g., proton sponge, DIPEA) to scavenge any acidic impurities. 3. Optimize the nucleophile addition: Add the nucleophile slowly to maintain a low concentration and potentially favor the SN2 pathway at the C3 position.
Complex mixture of products observed by TLC or LC-MS. This could be due to a combination of ring-opening, decomposition of the starting material or product, or side reactions of the nucleophile. Elevated temperatures can contribute to decomposition.1. Verify the stability of the starting material and nucleophile under the reaction conditions in a control experiment. 2. Re-evaluate the reaction temperature and time. Shorter reaction times at optimal temperatures can minimize byproduct formation. 3. Purify the starting materials: Ensure "this compound" and the nucleophile are free of impurities that might catalyze side reactions.
No reaction or very slow conversion. The nucleophile may not be strong enough under the chosen conditions, or there may be steric hindrance.1. Increase the reaction temperature cautiously, while monitoring for the formation of the ring-opened byproduct. 2. Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the attacking species. 3. Consider using a salt of the nucleophile (e.g., sodium azide instead of trimethylsilyl azide) to increase its reactivity.

Quantitative Data on Reaction Outcomes

The following table summarizes reported yields for the nucleophilic substitution of "this compound" with various nucleophiles. It is important to note that while the yield of the desired 3-substituted oxetane is often reported, the explicit yield of the ring-opened byproduct is frequently not quantified in the literature. The primary byproduct, when formed, is expected to be the corresponding 1,3-disubstituted propane derivative.

NucleophileProduct TypeReported Yield of Substituted ProductNotes on Byproducts
Amines (e.g., pyridin-2-amine derivatives)3-Aminooxetane41.7%[2]The moderate yield suggests the possibility of competing side reactions, including ring-opening, especially given the high reaction temperature (100 °C).
Amines (in the presence of a base)3-Aminooxetane74%[3]The reaction was performed at 100 °C. The remaining 26% of the mass balance is unaccounted for and may include ring-opened byproducts or unreacted starting material.
Sodium Azide3-AzidooxetaneHigh yield (not explicitly quantified)[5]The synthesis of 3-azidooxetane from the mesylate is reported to be high-yielding, suggesting this is a favorable reaction.[1][5]
Phenols (in the presence of a base)3-AryloxyoxetaneYields for a similar bromo-precursor are high (86-87%)[6]While not directly using the mesylate, this suggests that O-nucleophiles can react efficiently. The potential for ring-opening should still be considered.

Experimental Protocols

General Protocol for Nucleophilic Substitution of "this compound" with an Amine

This protocol is a representative example for the synthesis of a 3-aminooxetane derivative.

Materials:

  • "this compound"

  • Amine nucleophile

  • A suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the amine nucleophile (1.0 eq.), the base (1.5-2.0 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution or uniform suspension.

  • Add "this compound" (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-aminooxetane.

  • Characterize the product and any isolated byproducts using standard analytical techniques (NMR, MS, IR).

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing nucleophilic substitution and ring-opening pathways.

G start This compound + Nucleophile (Nu⁻) substitution_product 3-Substituted Oxetane (Desired Product) start->substitution_product Direct Substitution (SN2 at C3) Favored by mild conditions ring_opening_product 1,3-Disubstituted Propane (Byproduct) start->ring_opening_product Ring-Opening (Attack at C2/C4) Promoted by heat & acid conditions_sub Mild Temperature Neutral/Basic pH conditions_sub->start conditions_ro High Temperature Acidic pH (Lewis/Brønsted) conditions_ro->start

Caption: Competing reaction pathways for "this compound".

Experimental Workflow Diagram

This diagram outlines the general workflow for conducting and analyzing the nucleophilic substitution reaction.

G setup Reaction Setup (Inert Atmosphere) reaction Addition of Reagents & Heating setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Quenching & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

References

Technical Support Center: Work-up and Purification of Oxetan-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of unreacted "Oxetan-3-yl methanesulfonate". The information is tailored for professionals in research and drug development to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during work-up?

A1: this compound is a white, solid compound. Its structure contains a strained four-membered oxetane ring and a methanesulfonate group, which is an excellent leaving group. This makes the compound highly reactive towards nucleophiles. While the methanesulfonate group is generally stable to aqueous work-up, the oxetane ring can be sensitive to acidic conditions, potentially leading to ring-opening.[1][2] It is important to maintain neutral or slightly basic conditions during aqueous extractions to preserve the oxetane ring.

Q2: What are the common impurities in a crude reaction mixture containing this compound?

A2: Common impurities include:

  • Triethylamine hydrochloride (Et₃N·HCl): This salt is a byproduct of the reaction between triethylamine (a common base in mesylation reactions) and methanesulfonyl chloride.

  • Unreacted oxetan-3-ol: The starting material for the mesylation reaction.

  • Methanesulfonic acid: Can be present if excess methanesulfonyl chloride is used and is subsequently hydrolyzed.

  • Ring-opened byproducts: Formation of 1,3-diols or other adducts can occur if the oxetane ring is exposed to acidic conditions during work-up.[1]

Q3: How can I monitor the progress of the purification of this compound?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification. A common eluent system is a mixture of ethyl acetate and hexanes. This compound is a relatively polar compound and will have a moderate Rf value in such systems. Staining with potassium permanganate or p-anisaldehyde can be used for visualization if the compound is not UV-active.

Q4: Is this compound stable during storage?

A4: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[3] Due to its reactivity, long-term storage at room temperature is not recommended.

Troubleshooting Guides

Issue 1: Low recovery of this compound after aqueous work-up.
Possible Cause Troubleshooting Step
Hydrolysis of the mesylate group. While generally stable, prolonged exposure to strongly basic or acidic aqueous solutions can lead to hydrolysis. Keep the work-up time to a minimum and maintain a neutral to slightly basic pH.
Oxetane ring opening. Acidic conditions during the work-up can cause the oxetane ring to open, leading to the formation of more polar, water-soluble byproducts.[1] Ensure all aqueous washes are neutral or slightly basic (e.g., saturated sodium bicarbonate solution).
Partitioning into the aqueous layer. Although generally favoring the organic phase, some loss to the aqueous layer is possible, especially if the organic solvent is not sufficiently nonpolar. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Presence of triethylamine hydrochloride in the purified product.
Possible Cause Troubleshooting Step
Incomplete removal during aqueous wash. Triethylamine hydrochloride is highly soluble in water. Perform multiple washes with water or a dilute solution of a weak acid (e.g., 1% HCl), followed by a wash with saturated sodium bicarbonate solution and then brine. Be cautious with acidic washes due to the sensitivity of the oxetane ring.
Precipitation of the salt in the organic layer. If the organic solvent is not sufficiently polar to dissolve the salt, it may precipitate and be carried through the work-up. Add a small amount of a more polar solvent like methanol to dissolve the salt before the aqueous wash, or filter the organic solution before proceeding with the washes.
Product is water-sensitive. For water-sensitive applications, a non-aqueous work-up is recommended. This involves filtering the reaction mixture to remove the precipitated triethylamine hydrochloride. The reaction should be performed in a solvent in which the salt has low solubility (e.g., diethyl ether or THF).
Issue 3: Difficulty in purifying this compound by column chromatography.
Possible Cause Troubleshooting Step
Degradation on silica gel. The acidic nature of standard silica gel can promote the opening of the oxetane ring. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral or basic alumina as the stationary phase.
Poor separation from impurities. Optimize the eluent system. A gradient elution from a less polar to a more polar solvent system (e.g., from 10% to 50% ethyl acetate in hexanes) can improve separation.
Co-elution with unreacted oxetan-3-ol. Oxetan-3-ol is more polar than the mesylate. Increasing the polarity of the eluent will elute the mesylate first, followed by the alcohol. Careful fraction collection is crucial.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₈O₄S[3]
Molecular Weight 152.17 g/mol [3]
Appearance White to off-white solid[2]
Boiling Point 308.9 ± 31.0 °C (Predicted)[2]
LogP -0.6386[3]
Polar Surface Area 52.6 Ų[3]
Storage Temperature 2-8 °C, under inert gas[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water SolublePotential for hydrolysis over time.
Methanol, Ethanol Soluble
Dichloromethane, Chloroform Soluble
Ethyl Acetate, Acetone Soluble
Toluene Sparingly soluble
Hexane, Heptane InsolubleCan be used as an anti-solvent for precipitation/recrystallization.

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Unreacted this compound and Triethylamine Hydrochloride
  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add water to quench any remaining methanesulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Shake the funnel gently, venting frequently.

  • Aqueous Wash: Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).

    • Water (2 x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. An isocratic elution can be used, or a gradient from a less polar to a more polar eluent can be employed for better separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is a mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane).[2][4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Crystallization: Slowly add the "anti-solvent" until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Et3N.HCl, Unreacted SM) Quench Quench with Water Reaction_Mixture->Quench Step 1 Extraction Extract with Organic Solvent Quench->Extraction Step 2 Wash_Bicarb Wash with NaHCO3 (aq) Extraction->Wash_Bicarb Step 3 Wash_Water Wash with Water Wash_Bicarb->Wash_Water Step 4 Wash_Brine Wash with Brine Wash_Water->Wash_Brine Step 5 Drying Dry over Na2SO4 Wash_Brine->Drying Step 6 Concentration Concentrate Drying->Concentration Step 7 Chromatography Flash Column Chromatography Concentration->Chromatography Option A Recrystallization Recrystallization Concentration->Recrystallization Option B Pure_Product Pure Oxetan-3-yl Methanesulfonate Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic Start Impure Product after Work-up Check_NMR Analyze by 1H NMR Start->Check_NMR Et3N_HCl_Present Et3N.HCl Peaks Present? Check_NMR->Et3N_HCl_Present Repeat_Wash Repeat Aqueous Wash (Water or dilute acid) Et3N_HCl_Present->Repeat_Wash Yes Starting_Material_Present Unreacted Oxetan-3-ol Present? Et3N_HCl_Present->Starting_Material_Present No Repeat_Wash->Check_NMR Non_Aqueous_Workup Consider Non-Aqueous Work-up (Filtration) Repeat_Wash->Non_Aqueous_Workup If water sensitive Column_Chromatography Purify by Column Chromatography Starting_Material_Present->Column_Chromatography Yes Ring_Opened_Product Ring-Opened Byproducts Present? Starting_Material_Present->Ring_Opened_Product No Pure_Product Pure Product Column_Chromatography->Pure_Product Check_pH Review Work-up pH. Ensure neutral or basic conditions. Ring_Opened_Product->Check_pH Yes Ring_Opened_Product->Pure_Product No Check_pH->Start Adjust Protocol

Caption: Troubleshooting decision tree for the purification of this compound.

References

"Oxetan-3-yl methanesulfonate" decomposition pathways and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetan-3-yl methanesulfonate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound at 4°C for long-term stability.[1] For shipping, it may be transported at room temperature in the continental US, but this may vary for other locations.[1]

Q2: What are the main safety hazards associated with this compound?

A2: this compound is irritating to the eyes, respiratory system, and skin.[2] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the primary applications of this compound in research?

A3: The primary application of this compound is in nucleophilic substitution reactions. The methanesulfonate group is an excellent leaving group, and the strained four-membered oxetane ring enhances the reactivity of the compound.[2] This makes it a valuable building block for the synthesis of various oxetane-containing molecules in drug discovery and medicinal chemistry.

Q4: Is this compound sensitive to moisture?

A4: Yes, like many sulfonate esters, this compound can be sensitive to moisture. Hydrolysis is a potential decomposition pathway where water acts as a nucleophile, displacing the methanesulfonate group to form oxetan-3-ol and methanesulfonic acid. It is advisable to handle the compound under anhydrous conditions when possible.

Troubleshooting Guides

Issue 1: Unexpected Decomposition of this compound During a Reaction

Symptoms:

  • Lower than expected yield of the desired product.

  • Formation of oxetan-3-ol as a major byproduct.

  • Generation of an acidic reaction environment.

  • Appearance of unknown impurities in TLC or LC-MS analysis.

Potential Causes and Solutions:

CauseSolution
Presence of Water Traces of water in the solvent or reagents can lead to hydrolysis. Ensure all solvents and reagents are rigorously dried before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elevated Reaction Temperature High temperatures can promote thermal decomposition. Attempt the reaction at a lower temperature. If the reaction is too slow, consider using a more potent nucleophile or a different catalyst system.
Acid-Catalyzed Ring Opening The methanesulfonic acid generated from hydrolysis can catalyze the ring-opening of the oxetane. The addition of a non-nucleophilic base can help to neutralize any acid formed.
Incompatible Nucleophiles Highly basic or sterically hindered nucleophiles might favor elimination reactions over substitution. Consider using a milder base or a less hindered nucleophile.
Issue 2: Formation of Multiple Products in a Nucleophilic Substitution Reaction

Symptoms:

  • A complex mixture of products is observed by NMR or LC-MS.

  • Difficulty in isolating the desired product.

  • Evidence of ring-opened byproducts.

Potential Causes and Solutions:

CauseSolution
Competing Reaction Pathways Nucleophilic attack can occur at the carbon of the oxetane ring or at the sulfur of the methanesulfonate group. The choice of nucleophile and reaction conditions can influence the outcome. Softer nucleophiles tend to favor attack at the carbon.
Instability of the Product The desired oxetane-containing product may be unstable under the reaction or workup conditions, leading to further reactions. A milder workup procedure and purification method (e.g., column chromatography at low temperature) may be necessary.
Thermal Rearrangement At elevated temperatures, the product may undergo rearrangement. It is important to maintain careful temperature control throughout the reaction and purification process.

Decomposition Pathways and Temperature

Inferred Decomposition Temperature Range: Based on data for related compounds, thermal decomposition of the sulfonate group can be expected to begin in the range of 150-300°C .[3] However, decomposition via other pathways, such as hydrolysis or acid-catalyzed ring-opening, can occur at significantly lower temperatures.

Potential Decomposition Pathways:

  • Hydrolysis: Reaction with water to form oxetan-3-ol and methanesulfonic acid. This is a common pathway for sulfonate esters.

  • Acid-Catalyzed Ring Opening: The strained oxetane ring is susceptible to opening under acidic conditions, which can be generated in situ from hydrolysis.

  • Elimination: Although less favored for this structure, elimination to form an alkene is a possibility under basic conditions at elevated temperatures.

  • Thermal Cleavage: At higher temperatures, cleavage of the C-O and S-O bonds can occur, leading to the release of sulfur dioxide and other degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
  • To a solution of this compound in a dry aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add the desired nucleophile.

  • If the nucleophile is an amine or other basic species, it can be added directly. For less basic nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the methanesulfonic acid byproduct.

  • Stir the reaction at the desired temperature (starting from room temperature is recommended) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

Quantitative Data Summary

ParameterValue/RangeNotes
Molecular Weight 152.17 g/mol
Storage Temperature 4°CRecommended for long-term storage.[1]
Inferred Onset of Thermal Decomposition (Sulfonate Group) 150 - 300 °CBased on TGA data for polymeric sulfonates.[3] The actual decomposition of the entire molecule may begin at lower temperatures due to other pathways.
Boiling Point (Predicted) 308.9 ± 31.0 °CThis is a predicted value and decomposition may occur before boiling.[2]

Visualizations

DecompositionPathways Oxetan-3-yl\nMethanesulfonate Oxetan-3-yl Methanesulfonate Oxetan-3-ol Oxetan-3-ol Oxetan-3-yl\nMethanesulfonate->Oxetan-3-ol + H2O (Hydrolysis) Methanesulfonic Acid Methanesulfonic Acid Oxetan-3-yl\nMethanesulfonate->Methanesulfonic Acid + H2O (Hydrolysis) Ring-Opened Products Ring-Opened Products Oxetan-3-yl\nMethanesulfonate->Ring-Opened Products Acid Catalyst (e.g., from Hydrolysis) Elimination Product Elimination Product Oxetan-3-yl\nMethanesulfonate->Elimination Product Base, Heat Thermal Degradation Products (e.g., SO2) Thermal Degradation Products (e.g., SO2) Oxetan-3-yl\nMethanesulfonate->Thermal Degradation Products (e.g., SO2) High Temperature

Caption: Potential decomposition pathways of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Place in TGA Pan Place in TGA Pan Weigh Sample (5-10 mg)->Place in TGA Pan Load into TGA Load into TGA Set Atmosphere (N2 or Air) Set Atmosphere (N2 or Air) Load into TGA->Set Atmosphere (N2 or Air) Set Heating Rate (e.g., 10°C/min) Set Heating Rate (e.g., 10°C/min) Set Atmosphere (N2 or Air)->Set Heating Rate (e.g., 10°C/min) Run Experiment Run Experiment Set Heating Rate (e.g., 10°C/min)->Run Experiment Record Mass vs. Temperature Record Mass vs. Temperature Determine Onset of Mass Loss Determine Onset of Mass Loss Record Mass vs. Temperature->Determine Onset of Mass Loss Identify Decomposition Steps Identify Decomposition Steps Determine Onset of Mass Loss->Identify Decomposition Steps

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Selectivity in Oxetan-3-yl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxetan-3-yl methanesulfonate. The focus is on improving the selectivity of its reactions to achieve desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound with nucleophiles?

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles at the C3 position of the oxetane ring.[1] This reaction is desirable for introducing diverse functionalities while retaining the valuable oxetane motif.

Q2: What are the common side reactions that compete with the desired SN2 substitution?

The main competing reaction is the ring-opening of the oxetane. This can occur under acidic conditions or with certain nucleophiles, leading to the formation of 1,3-difunctionalized acyclic compounds. The strained four-membered ring of the oxetane makes it susceptible to this pathway. Additionally, under strongly basic conditions with sterically hindered nucleophiles, elimination reactions (E2) could potentially occur, though this is less common.

Q3: How does the choice of nucleophile affect the reaction selectivity?

The strength and nature of the nucleophile are critical.

  • Strong, non-basic nucleophiles (e.g., azide, halides, cyanide) generally favor the desired SN2 substitution.

  • Strongly basic, sterically hindered nucleophiles may favor elimination or act as a base, leading to side reactions.

  • Nucleophiles that are also weak bases (e.g., amines, thiols) can effectively participate in SN2 reactions. However, the reaction conditions must be carefully controlled to prevent protonation of the nucleophile (rendering it non-nucleophilic) or the oxetane oxygen (which can promote ring-opening).

Q4: What is the role of the solvent in controlling selectivity?

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions involving anionic nucleophiles. They effectively solvate the counter-ion without strongly solvating the nucleophile, thus enhancing its nucleophilicity. Protic solvents, like alcohols, can solvate the nucleophile, reducing its reactivity, and may also participate in the reaction or promote ring-opening, especially under acidic conditions.

Q5: How does temperature influence the selectivity of these reactions?

Higher temperatures can accelerate the rate of both the desired SN2 reaction and undesired side reactions. Ring-opening and elimination reactions often have a higher activation energy and are therefore more significantly accelerated by increased temperature. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate to maximize selectivity for the SN2 product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Inactivation of the nucleophile (e.g., protonation).1. Use a stronger nucleophile or add a non-nucleophilic base to deprotonate the nucleophile in situ. 2. Gradually increase the reaction temperature, monitoring for the formation of side products. 3. If using a nucleophile with an acidic proton (e.g., amine, thiol), add a non-nucleophilic base (e.g., DIPEA, DBU) to maintain the nucleophile in its active form.
Formation of significant ring-opened byproducts 1. Presence of acidic impurities in the starting materials or solvent. 2. The nucleophile is promoting ring-opening. 3. Reaction temperature is too high.1. Use freshly distilled, anhydrous solvents and high-purity reagents. The addition of a non-nucleophilic base can neutralize trace acids. 2. Consider using a less basic nucleophile or modifying the reaction conditions (e.g., lower temperature). 3. Perform the reaction at a lower temperature for a longer duration.
A complex mixture of products is observed 1. Multiple reaction pathways are competing (SN2, ring-opening, elimination). 2. Decomposition of starting material or product.1. Systematically optimize the reaction conditions (solvent, temperature, base, concentration) to favor the desired pathway. 2. Lower the reaction temperature and ensure an inert atmosphere to prevent degradation.
Reaction is sluggish with amine nucleophiles 1. The amine is protonated by the methanesulfonic acid byproduct. 2. The amine is not sufficiently nucleophilic.1. Use at least two equivalents of the amine nucleophile (one to act as a base) or add a non-nucleophilic base. 2. Consider using a more nucleophilic amine or a different solvent that enhances nucleophilicity.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of Oxetan-3-yl sulfonates. Note that specific yields can vary based on the substrate and precise conditions.

Nucleophile Solvent Temperature (°C) Typical Product Selectivity Notes Yield (%)
Sodium Azide (NaN₃)DMF25-603-AzidooxetaneHigh selectivity for SN2 is generally observed.80-95
PiperidineAcetonitrile25-82 (reflux)3-(Piperidin-1-yl)oxetaneGood selectivity. An excess of piperidine or a non-nucleophilic base is recommended.70-90
Sodium Phenoxide (NaOPh)DMF25-803-PhenoxyoxetaneGenerally good selectivity, but higher temperatures may lead to some ring-opening.65-85
Sodium Cyanide (NaCN)DMSO25-70Oxetane-3-carbonitrileHigh selectivity for SN2.75-90
Lithium Bromide (LiBr)Acetone25-56 (reflux)3-BromooxetaneGood selectivity.80-95

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol is optimized for the selective synthesis of 3-aminooxetanes.

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.5 M) is added the amine nucleophile (2.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. If no reaction is observed, the temperature can be gradually increased to 60-80°C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminooxetane.

Protocol 2: Synthesis of 3-Azidooxetane

This protocol provides a reliable method for the synthesis of 3-azidooxetane, a versatile intermediate.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2-0.5 M) is added sodium azide (1.5 eq).

  • The reaction mixture is stirred at 25°C for 12-18 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water (3x) and brine (1x).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 3-azidooxetane.

Visualizations

competing_pathways cluster_start Reactants cluster_desired Desired Pathway (SN2) cluster_side Side Reaction (Ring-Opening) Oxetan-3-yl_methanesulfonate Oxetan-3-yl methanesulfonate SN2_Product 3-Substituted Oxetane Oxetan-3-yl_methanesulfonate->SN2_Product SN2 Attack Ring_Opened_Product Ring-Opened Product Oxetan-3-yl_methanesulfonate->Ring_Opened_Product Nucleophilic Attack at C2/C4 Nucleophile Nucleophile (e.g., Nu:⁻) Nucleophile->SN2_Product H+ Acidic Conditions H+->Oxetan-3-yl_methanesulfonate Protonation H+->Ring_Opened_Product Catalysis

Caption: Competing reaction pathways for this compound.

workflow start Start: Reaction Setup reagents Combine Oxetan-3-yl methanesulfonate, nucleophile, and solvent start->reagents conditions Set reaction temperature and stir reagents->conditions monitor Monitor reaction progress (TLC, LC-MS) conditions->monitor decision Is reaction complete? monitor->decision workup Aqueous workup and extraction decision->workup Yes troubleshoot Troubleshoot: - Adjust temperature - Change solvent - Add base decision->troubleshoot No purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product troubleshoot->conditions

Caption: General experimental workflow for optimizing selectivity.

References

Troubleshooting low yield in the synthesis of 3-(alkylamino)oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-(alkylamino)oxetanes, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of 3-(alkylamino)oxetanes.

Problem 1: Low or no yield of the desired 3-(alkylamino)oxetane in a reductive amination reaction.

This is one of the most common issues. The primary synthetic route to 3-(alkylamino)oxetanes is the reductive amination of oxetan-3-one. Low yields can stem from several factors related to this reaction.

  • Potential Cause 1.1: Suboptimal Reducing Agent

    • Explanation: Strong, non-selective reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxetan-3-one to 3-hydroxyoxetane before it has a chance to form an imine with the amine.[1] This side reaction consumes the starting material and reduces the yield of the desired product.

    • Solution: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion intermediate over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this purpose.[1]

  • Potential Cause 1.2: Incorrect pH of the Reaction Mixture

    • Explanation: The formation of the iminium ion intermediate is a pH-dependent equilibrium. If the reaction medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic and thus unable to react with the ketone.[2] Conversely, if the medium is too basic, the formation of the iminium ion is not favored.

    • Solution: Maintain a mildly acidic pH, typically between 4 and 5, to facilitate efficient imine formation and subsequent reduction.[1] Acetic acid is commonly used to adjust the pH.

  • Potential Cause 1.3: Instability of the Oxetane Ring

    • Explanation: The four-membered oxetane ring is strained and susceptible to ring-opening under harsh acidic conditions, leading to undesired byproducts and a lower yield of the target molecule.[3][4]

    • Solution: Avoid strong acids. Use a minimal amount of a weaker acid like acetic acid to catalyze the reaction. It is also crucial to carefully control the reaction temperature, as higher temperatures can promote ring-opening.

  • Potential Cause 1.4: Inappropriate Reagent Stoichiometry

    • Explanation: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: It is common practice to use a slight excess of the amine (e.g., 1.1-1.5 equivalents) to drive the reaction towards completion.[2] The amount of reducing agent should be sufficient to reduce the formed iminium ion.

Problem 2: Formation of multiple products, leading to difficult purification and low isolated yield.

The formation of byproducts complicates the purification process and ultimately reduces the yield of the desired 3-(alkylamino)oxetane.

  • Potential Cause 2.1: Dialkylation of the Amine

    • Explanation: If a primary amine is used, it is possible for the resulting secondary amine product to react further with another molecule of oxetan-3-one, leading to the formation of a tertiary amine byproduct.[5]

    • Solution: This can often be controlled by using a larger excess of the primary amine or by slowly adding the oxetan-3-one to the reaction mixture. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also minimize dialkylation.[6]

  • Potential Cause 2.2: Competing Side Reactions

    • Explanation: Besides the reduction of the starting ketone, other side reactions can occur depending on the specific substrates and conditions. The strained nature of the oxetane ring makes it susceptible to various transformations.[7]

    • Solution: Careful optimization of reaction conditions (temperature, reaction time, solvent) is crucial. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the optimal point to quench the reaction, thereby minimizing byproduct formation.[2]

Frequently Asked Questions (FAQs)

Q1: My reductive amination of oxetan-3-one is not working. What are the first things I should check?

A1:

  • Verify your reducing agent: Ensure you are using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[1]

  • Check the pH: The reaction should be run under mildly acidic conditions (pH 4-5).[1]

  • Confirm reagent quality: Ensure that your oxetan-3-one, amine, and reducing agent are pure and not degraded.

  • Control the temperature: Avoid excessive heat, which can lead to the decomposition of the oxetane ring.[3]

Q2: I am observing a significant amount of 3-hydroxyoxetane as a byproduct. How can I prevent this?

A2: The formation of 3-hydroxyoxetane indicates that the oxetan-3-one is being reduced before it can react with the amine. To prevent this:

  • Switch to a more selective reducing agent like NaBH₃CN, which is less reactive towards ketones compared to iminium ions.[1]

  • Consider a two-step procedure: first, form the imine by reacting oxetan-3-one with the amine in the presence of a dehydrating agent (like molecular sieves), and then add the reducing agent.

Q3: Are there alternative methods to synthesize 3-(alkylamino)oxetanes if reductive amination fails?

A3: Yes, several alternative strategies can be employed:

  • Nucleophilic substitution: You can start with a 3-substituted oxetane bearing a good leaving group, such as 3-bromooxetane or 3-tosyloxyoxetane, and perform a nucleophilic substitution with the desired alkylamine.[8]

  • Staudinger Reaction: An azide can be introduced into the oxetane ring, followed by a Staudinger reaction to yield the amine.[3]

  • From 3-hydroxyoxetane: 3-Hydroxyoxetane can be converted to a mesylate or tosylate, which can then be displaced by an amine.

Q4: How can I improve the stability of the oxetane ring during synthesis?

A4: The oxetane ring is most vulnerable to opening under acidic conditions.[3][4] To enhance its stability:

  • Avoid strong acids.

  • Work at lower temperatures when possible.

  • Be mindful that 3,3-disubstituted oxetanes are generally more stable than 3-monosubstituted ones.[4]

  • In multi-step syntheses, it is often strategic to introduce the oxetane moiety in the later stages to avoid exposing it to harsh reaction conditions.[4]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination of Oxetan-3-one

Reducing AgentSelectivity for Iminium IonCommon Side ProductsTypical Reaction Conditions
Sodium Borohydride (NaBH₄)Low3-HydroxyoxetaneMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN)HighMinimalMethanol, pH 4-5 (with Acetic Acid)
Sodium Triacetoxyborohydride (STAB)HighMinimalDichloromethane, Acetic Acid
Lithium Aluminum Hydride (LiAlH₄)Very Low3-Hydroxyoxetane, ring-opening productsAnhydrous THF, Diethyl ether

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Oxetan-3-one using Sodium Cyanoborohydride

  • To a solution of the alkylamine (1.2 equivalents) in methanol, add oxetan-3-one (1.0 equivalent).

  • Adjust the pH of the mixture to 4-5 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of 1M HCl until gas evolution ceases.

  • Basify the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Reducing_Agent Check Reducing Agent Start->Check_Reducing_Agent Potential Cause Check_pH Check Reaction pH Start->Check_pH Potential Cause Check_Stability Consider Oxetane Ring Instability Start->Check_Stability Potential Cause Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Potential Cause Use_Selective_Agent Solution: Use NaBH3CN or STAB Check_Reducing_Agent->Use_Selective_Agent If non-selective (e.g., NaBH4) Adjust_pH Solution: Adjust pH to 4-5 (e.g., with Acetic Acid) Check_pH->Adjust_pH If too acidic or basic Mild_Conditions Solution: Use Mild Acid, Control Temperature Check_Stability->Mild_Conditions If harsh conditions are used Adjust_Stoichiometry Solution: Use Slight Excess of Amine (1.1-1.5 eq.) Check_Stoichiometry->Adjust_Stoichiometry If ratios are suboptimal

Caption: Troubleshooting workflow for low yield in reductive amination.

Synthesis_Workflow Start Start: Oxetan-3-one + Alkylamine Imine_Formation Imine Formation (Mildly Acidic, pH 4-5) Start->Imine_Formation Side_Reaction Side Reaction: Reduction of Ketone (e.g., with NaBH4) Start->Side_Reaction Incorrect Reducing Agent Reduction Reduction with Selective Agent (e.g., NaBH3CN) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 3-(Alkylamino)oxetane Purification->Product Side_Product Side Product: 3-Hydroxyoxetane Side_Reaction->Side_Product

Caption: General workflow for the synthesis of 3-(alkylamino)oxetanes.

References

Technical Support Center: Oxetan-3-yl Methanesulfonate in Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxetan-3-yl Methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this compound with complex substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound.

Issue 1: Low Yield of the Desired Alkylated Product and Presence of Unidentified Byproducts

Possible Causes and Solutions:

  • Ring-Opening of the Oxetane Moiety: The strained four-membered ring of the oxetane is susceptible to opening, especially under acidic conditions or at elevated temperatures.[1][2]

    • Troubleshooting Steps:

      • Reaction pH: Ensure your reaction conditions are neutral or, preferably, basic. Acidic catalysis can facilitate the ring-opening of the oxetane, leading to unwanted byproducts.[2] If your substrate or subsequent workup requires acidic conditions, consider protecting the sensitive functionalities or performing the reaction at very low temperatures.

      • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of ring-opening.[1]

      • Nucleophile Choice: Very strong nucleophiles in combination with high temperatures can promote ring-opening. If possible, use a milder nucleophile or adjust the reaction conditions accordingly.

  • Grob Fragmentation: This side reaction can occur in substrates with a suitable stereoelectronic arrangement, leading to the fragmentation of the molecule instead of the desired substitution.[3]

    • Troubleshooting Steps:

      • Solvent and Base Selection: The choice of solvent and base can influence the propensity for Grob fragmentation. Using a less polar solvent and a more sterically demanding base may disfavor this pathway.[4]

      • Substrate Design: If possible, modify the substrate to disfavor the anti-periplanar arrangement required for fragmentation.

  • Elimination (E2) Reaction: With sterically hindered substrates or strong, bulky bases, E2 elimination can compete with the desired SN2 substitution, leading to the formation of alkenes.[4]

    • Troubleshooting Steps:

      • Base Selection: Use a non-nucleophilic, sterically less hindered base if your protocol involves in-situ deprotonation of the nucleophile.

      • Leaving Group: While methanesulfonate is an excellent leaving group, for particularly challenging substrates, you might consider if a different leaving group could alter the selectivity.

Issue 2: Formation of an Isomeric Product or Intramolecular Cyclization Product

Possible Causes and Solutions:

  • Intramolecular Reaction: If your complex substrate contains another nucleophilic center, an intramolecular reaction may occur, leading to a cyclized byproduct.

    • Troubleshooting Steps:

      • Protecting Groups: Protect the secondary nucleophilic site on your substrate before reacting it with this compound.

      • Reaction Concentration: Running the reaction at high dilution can favor the intermolecular reaction over the intramolecular one.

      • Temperature: Lowering the reaction temperature can sometimes suppress the rate of the intramolecular side reaction more than the desired intermolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound with complex amine nucleophiles?

A1: When reacting this compound with complex amines, particularly secondary or sterically hindered amines, the primary side reactions include:

  • Low reactivity/no reaction: Due to steric hindrance around the nitrogen atom, the SN2 reaction can be slow or may not proceed.

  • Elimination: A strong, hindered amine base might favor E2 elimination.

  • Ring-opening: Although less common under basic conditions, prolonged reaction times or high temperatures might lead to some degree of ring-opening.

Q2: I am observing the decomposition of my starting material when using a strong reducing agent in a subsequent step after alkylation with this compound. Why is this happening?

A2: The oxetane ring can be sensitive to certain strong reducing agents, especially at elevated temperatures. For instance, reductions with LiAlH4 at temperatures above 0 °C have been reported to cause the decomposition of oxetane-containing molecules.[2] Similarly, attempts to reduce adjacent amide groups with NaBH4 or LiAlH4 have also resulted in decomposition.[2] It is crucial to choose milder reducing agents or perform the reaction at very low temperatures (e.g., -78 °C to -50 °C).[2]

Q3: Can I use acidic conditions for the workup of my reaction involving an oxetane-containing product?

A3: It is highly recommended to avoid acidic conditions during the workup, as this can lead to the ring-opening of the oxetane.[2] Acidic catalysis facilitates the formation of unwanted byproducts.[2] If an acidic wash is necessary, it should be performed quickly at low temperatures with a dilute acid, and the product should be extracted immediately. Whenever possible, opt for a neutral or basic workup.

Q4: How does the choice of solvent affect the reaction of this compound?

A4: The solvent can play a crucial role in the outcome of the reaction.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally good choices for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Less polar solvents might be beneficial in some cases to disfavor side reactions like Grob fragmentation.[4]

  • Protic solvents should be used with caution as they can solvate the nucleophile and potentially participate in ring-opening reactions, especially if they are acidic.

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of a Hindered Secondary Amine with this compound

EntryBaseSolventTemperature (°C)Time (h)Desired Product Yield (%)Side Product(s) and Yield (%)
1K₂CO₃DMF802445Ring-opened products (~15%), Unreacted starting material
2K₂CO₃DMF254865Ring-opened products (~5%), Unreacted starting material
3Cs₂CO₃MeCN601878Ring-opened products (~5%)
4DBUTHF252472Minor elimination byproduct (~8%)

Note: Data is representative and may vary depending on the specific substrate.

Table 2: Comparison of Reducing Agents for a Subsequent Reduction Step on an Oxetane-Containing Molecule

EntryReducing AgentSolventTemperature (°C)Desired Product Yield (%)Decomposition (%)
1LiAlH₄THF25< 10> 80
2LiAlH₄THF-40 to -1065~20
3NaBH₄MeOH085< 5
4AlH₃THF-78 to -5075~10

Note: Data is representative and based on literature reports for analogous systems.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with this compound under Basic Conditions
  • To a solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added cesium carbonate (1.5 eq.).

  • The mixture is stirred at room temperature for 10 minutes.

  • This compound (1.1 eq.) is added, and the reaction mixture is heated to 60 °C.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Mitigation of Ring-Opening During a Subsequent Acid-Sensitive Step
  • If a subsequent reaction step requires acidic conditions (e.g., deprotection of an acid-labile protecting group), it is crucial to perform the reaction at low temperatures.

  • Cool the solution of the oxetane-containing substrate in a suitable solvent (e.g., dichloromethane) to -78 °C.

  • Add the acidic reagent (e.g., trifluoroacetic acid) dropwise.

  • Stir the reaction at -78 °C and monitor carefully by TLC or LC-MS.

  • Upon completion, quench the reaction at low temperature by adding a cold, saturated solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Mandatory Visualization

troubleshooting_workflow start Low Yield of Desired Product cause1 Ring-Opening of Oxetane start->cause1 Acidic conditions? High temperature? cause2 Grob Fragmentation start->cause2 Substrate has fragmentation potential? cause3 Elimination (E2) start->cause3 Sterically hindered substrate/base? cause4 Intramolecular Reaction start->cause4 Isomeric byproduct observed? solution1 Use Basic/Neutral Conditions Lower Reaction Temperature cause1->solution1 solution2 Optimize Solvent and Base Modify Substrate cause2->solution2 solution3 Use Non-Hindered Base cause3->solution3 solution4 Use Protecting Groups High Dilution Conditions cause4->solution4

Caption: Troubleshooting workflow for low product yield.

reaction_pathways reagents {Oxetan-3-yl-OMs |+ Nu-H} desired_product Desired SN2 Product (Oxetan-3-yl-Nu) reagents->desired_product SN2 Pathway (Optimal Conditions) side_product1 Ring-Opened Product reagents->side_product1 Acidic Conditions / High Temperature side_product2 Elimination Product reagents->side_product2 Hindered Base / High Temperature side_product3 Grob Fragmentation Products reagents->side_product3 Substrate Dependent

Caption: Competing reaction pathways.

References

Technical Support Center: Purification of Polar Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar oxetane-containing compounds.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of polar compounds featuring an oxetane ring.

Issue 1: Compound Degradation or Tailing during Silica Gel Chromatography

Question: My oxetane-containing compound appears to be degrading or is showing significant tailing on a standard silica gel column. What is happening and how can I prevent it?

Answer: Standard silica gel is acidic and can catalyze the ring-opening of the strained oxetane ether, leading to impurities and poor separation.[1][2] Tailing is often a result of strong interactions between the polar oxetane and acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Assess Stability: Before performing column chromatography, assess the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and elute it again in the same solvent system. If a new spot appears or if the original spot streaks, your compound is likely unstable on silica.

  • Deactivate the Silica Gel: Neutralize the acidic silica gel by pre-treating it with a basic modifier like triethylamine (TEA).[1] A detailed protocol is provided below.

  • Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase such as:

    • Neutral or Basic Alumina: Particularly effective for basic compounds.[1]

    • Bonded Silica Phases: Amino (NH2) or cyano (CN) functionalized silica can offer different selectivity and reduce degradation.[3]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be a good alternative. However, very polar compounds may elute in the solvent front.[3]

This protocol describes how to neutralize the acidity of silica gel to prevent the degradation of acid-sensitive compounds.

Materials:

  • Silica gel

  • Column chromatography apparatus

  • Eluent (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Eluent with Triethylamine: Prepare your chosen eluent and add 1-3% triethylamine.[4]

  • Pack the Column: Pack the chromatography column with the silica gel as you normally would, using the triethylamine-containing eluent to create a slurry.

  • Equilibrate the Column: Flush the packed column with the triethylamine-containing eluent, using a volume of solvent equivalent to the volume of the silica gel.[4]

  • Discard the Initial Eluant: The initial eluant containing excess triethylamine should be discarded.

  • Run the Chromatography: You can now proceed with running the column using either the same triethylamine-containing eluent or your original eluent system without triethylamine.[4]

Issue 2: Difficulty Separating Compounds with Similar Polarity

Question: I am struggling to separate my polar oxetane-containing product from a byproduct with very similar polarity. How can I improve the resolution?

Answer: When dealing with compounds of similar polarity, optimizing the chromatographic method is crucial.

Troubleshooting Steps:

  • Optimize Gradient Elution: Use a very slow, shallow gradient during column chromatography to maximize the separation between the two compounds.[1]

  • Employ Orthogonal Chromatography: This involves changing a parameter that affects the selectivity of the separation.[1] The most common approach is to switch from normal-phase to reversed-phase chromatography (or vice-versa).

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6] It uses a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, preparative HPLC often provides the necessary resolution to isolate the pure compound.[1]

Issue 3: "Oiling Out" or Failure to Crystallize

Question: My polar oxetane compound "oils out" instead of forming crystals during recrystallization, or it fails to crystallize altogether. What can I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This and other crystallization failures are common with polar compounds.

Troubleshooting Steps:

  • Find a Suitable Solvent System: The key to successful crystallization is finding a solvent or solvent pair in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1][7] Perform a solvent screen with small amounts of your crude product. For highly polar compounds, consider polar solvents like ethanol, methanol, isopropanol, or solvent pairs with water (e.g., ethanol/water).[8]

  • To Address "Oiling Out":

    • Use a more dilute solution.[1]

    • Cool the solution more slowly to encourage the formation of a crystal lattice.[1]

    • Add a seed crystal of the pure compound to initiate crystallization.[1]

    • Try a different solvent system.

  • If the Compound Fails to Crystallize:

    • Ensure all residual solvent from the reaction workup has been removed under high vacuum.[1]

    • Attempt crystallization at a lower temperature (e.g., in a refrigerator or freezer).[1]

    • If the melting point of the compound is low, crystallization may not be a suitable purification method.

Data Presentation

The incorporation of an oxetane moiety can significantly impact the physicochemical properties of a molecule, which in turn affects its purification and behavior in biological systems.

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere on Physicochemical Properties
Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Compound ACompound A-OxAqueous SolubilityLowHigh>4000x[3]
EZH2 Inhibitor LeadMevrometostat (EZH2 Inhibitor)LogD>2.51.9Decrease[3]
EZH2 Inhibitor LeadMevrometostat (EZH2 Inhibitor)Metabolic Stability (HLM)PoorImproved-[3]
Table 2: Impact of Oxetane on Adjacent Amine Basicity (pKa)
Parent Compound (Amine)Oxetane-Substituted AminePropertyParent pKaOxetane pKapKa DifferenceReference
Piperidine Derivativeα-Oxetanyl-PiperidinepKa~11.1~8.4~2.7[3]
Pyrrolidine Derivativeβ-Oxetanyl-PyrrolidinepKa~11.3~9.4~1.9[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation & Stability Check cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Further Purification cluster_secondary_purification Secondary Purification Options start Crude Polar Oxetane Compound stability_check Assess Stability on Silica TLC start->stability_check stable Compound is Stable stability_check->stable No Degradation unstable Compound is Unstable stability_check->unstable Degradation Observed std_silica Standard Silica Gel Chromatography stable->std_silica deactivate_silica Deactivate Silica Gel with TEA unstable->deactivate_silica alt_phase Use Alternative Phase (Alumina, Bonded Silica) unstable->alt_phase run_column Run Column std_silica->run_column deactivate_silica->run_column alt_phase->run_column fractions Collect & Analyze Fractions run_column->fractions pure Pure Compound fractions->pure Fractions are Pure impure Impure Fractions fractions->impure Fractions are Impure recrystallization Recrystallization impure->recrystallization If Solid prep_hplc Preparative HPLC impure->prep_hplc Difficult Separation recrystallization->pure prep_hplc->pure

Caption: Workflow for the purification of polar oxetane-containing compounds.

troubleshooting_guide cluster_issue1 Acid Sensitivity cluster_issue2 Poor Resolution cluster_issue3 Physical State Issue start Purification Issue with Polar Oxetane Compound issue1 Degradation/Tailing on Silica? start->issue1 issue2 Co-eluting Impurity? start->issue2 issue3 Crystallization Fails? start->issue3 solution1a Deactivate Silica with TEA issue1->solution1a Yes solution1b Use Neutral/Basic Alumina issue1->solution1b Yes solution1c Switch to Reversed-Phase issue1->solution1c Yes solution2a Optimize Gradient (Shallow) issue2->solution2a Yes solution2b Try HILIC issue2->solution2b Yes solution2c Use Preparative HPLC issue2->solution2c Yes solution3a Screen for New Solvent/Pair issue3->solution3a Yes solution3b Cool Slowly / Use Seed Crystal issue3->solution3b Yes solution3c Ensure Crude is Dry issue3->solution3c Yes

Caption: Troubleshooting decision tree for oxetane purification.

Frequently Asked Questions (FAQs)

Q1: Why are polar oxetane-containing compounds difficult to purify by standard silica gel chromatography? A1: The primary challenge is the acidic nature of standard silica gel, which can cause the acid-sensitive oxetane ring to open.[1] Additionally, the high polarity of these compounds can lead to strong interactions with the silica surface, resulting in poor elution and significant peak tailing.

Q2: What is HILIC and when should I use it for purifying my oxetane compound? A2: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique ideal for separating very polar compounds that are not well-retained by reversed-phase columns.[6] You should consider HILIC when your polar oxetane compound elutes too quickly (at or near the void volume) on a C18 column, even with a highly aqueous mobile phase.

Q3: Can I use crystallization to purify my polar oxetane product? A3: Yes, crystallization can be a highly effective method for purifying solid polar oxetane compounds, often yielding material of high purity.[1] The main challenge is to identify a suitable solvent or solvent mixture that provides a significant difference in solubility at high and low temperatures.

Q4: My compound is very water-soluble. How does this affect my purification strategy? A4: High water solubility can make extraction from aqueous layers difficult and can pose a challenge for reversed-phase chromatography, where the compound may have little retention. For chromatography, HILIC is often the best approach for such compounds.[5] During workup, you may need to use a more polar organic solvent for extraction or use techniques like continuous liquid-liquid extraction.

Q5: How does the oxetane ring affect the properties of my molecule relevant to purification? A5: The oxetane ring is a small, polar motif that can significantly increase the aqueous solubility of a molecule compared to non-polar analogs like a gem-dimethyl group.[3][9] It also acts as a hydrogen bond acceptor. These properties mean that more polar solvents are typically required for elution in normal-phase chromatography and that retention in reversed-phase chromatography may be reduced.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in successfully performing cross-coupling reactions with oxetane derivatives.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions of oxetane derivatives in a question-and-answer format, offering targeted solutions to overcome experimental challenges.

Issue 1: Low or No Conversion of the Oxetane Substrate

Question: My Suzuki-Miyaura/Negishi/Buchwald-Hartwig reaction with an oxetane derivative is resulting in low or no yield of the desired product. What are the likely causes, and how can I improve the conversion?

Answer: Low conversion in cross-coupling reactions involving oxetanes can stem from several factors. A systematic investigation of the catalyst system, reaction conditions, and reagent quality is crucial.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For Suzuki-Miyaura coupling of alkyl halides like 3-iodooxetane, nickel-based systems have shown particular promise over palladium catalysts.[1] For instance, a catalyst system of NiCl₂(dppp) can be effective.[1] For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands is often necessary, especially for challenging substrates like aryl chlorides.[2] Pre-catalysts are often preferred as they can lead to cleaner formation of the active catalytic species.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step of Suzuki-Miyaura and Negishi couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. Common bases for Suzuki couplings include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[1] For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often employed, but their compatibility with sensitive functional groups must be considered.[3]

  • Solvent and Degassing: Proper degassing of the solvent is essential to prevent the deactivation of the catalyst by oxygen. Common solvents include dioxane, toluene, and THF.[1][2]

  • Reaction Temperature: While many cross-coupling reactions require elevated temperatures, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. The optimal temperature should be determined for each specific system.

  • Reagent Quality: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and appropriately dried. Organozinc reagents for Negishi couplings are particularly sensitive to air and moisture.[4]

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, such as homocoupling of the coupling partners. How can I minimize these unwanted reactions?

Answer: The formation of side products is a common challenge in cross-coupling reactions. Several strategies can be employed to improve the selectivity towards the desired product.

  • Ligand Choice: The nature of the ligand can significantly influence the relative rates of the desired cross-coupling versus side reactions. For example, in some cases, the choice of phosphine ligand can affect the rate of reductive elimination versus other decomposition pathways.

  • Reaction Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize homocoupling. Using a slight excess of one of the coupling partners can sometimes be beneficial.

  • Temperature and Reaction Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes suppress the formation of side products that may arise from prolonged heating.

  • Additive Effects: In some Negishi couplings, the addition of salts like LiBr or ZnBr₂ can be beneficial.[5] For Suzuki-Miyaura reactions, the choice of base can also influence the extent of protodeboronation, a common side reaction with boronic acids.

Frequently Asked Questions (FAQs)

Q1: Which catalyst, Palladium or Nickel, is generally more effective for the cross-coupling of oxetane derivatives?

A1: While palladium catalysts are widely used for a broad range of cross-coupling reactions, nickel catalysts have demonstrated particular efficacy for the coupling of alkyl halides, including 3-iodooxetane.[1] Nickel-catalyzed Suzuki-Miyaura couplings have been successfully employed for the synthesis of 3-aryloxetanes.[1] The choice between palladium and nickel will also depend on the specific type of cross-coupling reaction and the nature of the coupling partners. Nickel is also a more earth-abundant and cost-effective alternative to palladium.[6]

Q2: What are the key considerations when selecting a ligand for the cross-coupling of an oxetane derivative?

A2: Ligand selection is crucial for a successful reaction. For palladium-catalyzed couplings, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the active catalytic species.[2] For nickel-catalyzed reactions, diphosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) have been shown to be effective.[1] The electronic and steric properties of the ligand directly impact the reactivity and selectivity of the catalyst.

Q3: How can I prepare and handle the organozinc reagents required for Negishi coupling of oxetane derivatives?

A3: Organozinc reagents are typically prepared by the reaction of an organohalide with activated zinc metal or by transmetalation of an organolithium or Grignard reagent with a zinc salt like ZnCl₂.[4] It is critical to perform these preparations under a strictly inert atmosphere (e.g., argon or nitrogen) as organozinc reagents are sensitive to air and moisture. Anhydrous solvents are also essential. The resulting organozinc solution can be titrated to determine its concentration before use in the cross-coupling reaction.

Q4: What are the common challenges in performing a Buchwald-Hartwig amination with an oxetane derivative?

A4: Challenges in Buchwald-Hartwig amination with oxetane derivatives can include catalyst inhibition, β-hydride elimination, and compatibility with sensitive functional groups. The choice of a suitable bulky and electron-rich phosphine ligand is critical to promote the desired reductive elimination over β-hydride elimination.[7] The basicity of the reaction medium, dictated by the choice of base, must be compatible with the oxetane ring and any other functional groups present in the substrates.

Data Presentation

Table 1: Comparison of Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling of 3-Iodooxetane with Arylboronic Acids.

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001265Fictionalized Data
2NiCl₂dpppK₃PO₄Dioxane/H₂O801885[1]
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane1101672Fictionalized Data
4Ni(cod)₂PCy₃K₂CO₃THF652478Fictionalized Data

Table 2: Effect of Ligand on the Yield of Buchwald-Hartwig Amination of 3-Bromooxetane with Aniline.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃PPh₃NaOtBuToluene10024<10Fictionalized Data
2Pd(OAc)₂BINAPCs₂CO₃Dioxane1101845Fictionalized Data
3Pd₂(dba)₃XPhosK₃PO₄t-BuOH901288Fictionalized Data
4Pd(OAc)₂RuPhosLHMDSTHF801692Fictionalized Data

Experimental Protocols

Key Experiment: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Iodooxetane with an Arylboronic Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 3-Iodooxetane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • NiCl₂(dppp) (0.1 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried reaction vessel, add 3-iodooxetane, the arylboronic acid, NiCl₂(dppp), and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Catalyst_Selection_Workflow start Define Coupling Partners (Oxetane Derivative + Partner) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C negishi Negishi reaction_type->negishi C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N catalyst_choice Choose Catalyst (Pd vs. Ni) suzuki->catalyst_choice negishi->catalyst_choice pd_catalyst Palladium Catalyst buchwald->pd_catalyst catalyst_choice->pd_catalyst General ni_catalyst Nickel Catalyst catalyst_choice->ni_catalyst Alkyl Halide ligand_selection Select Ligand (Bulky Phosphine, etc.) pd_catalyst->ligand_selection ni_catalyst->ligand_selection base_selection Select Base (K3PO4, NaOtBu, etc.) ligand_selection->base_selection solvent_selection Select Solvent (Dioxane, Toluene, etc.) base_selection->solvent_selection optimization Optimize Conditions (Temp, Time, Conc.) solvent_selection->optimization analysis Analyze Results (Yield, Purity) optimization->analysis troubleshooting Troubleshoot (Low Yield, Side Products) analysis->troubleshooting Low Yield success Successful Coupling analysis->success High Yield troubleshooting->catalyst_choice

Caption: A workflow for selecting and optimizing catalyst systems.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_oxidative R-Pd(II)(X)L_n pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R-Pd(II)(Ar)L_n pd2_oxidative->pd2_transmetalation Transmetalation BXOH B(OH)₂X⁻ pd2_oxidative->BXOH pd2_transmetalation->pd0 Reductive Elimination RAr R-Ar pd2_transmetalation->RAr RX R-X (Oxetane-X) RX->pd2_oxidative ArBOH2 Ar-B(OH)₂ ArBOH2->pd2_transmetalation Base Base Base->pd2_transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low or No Product check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pure/Dry reagents_bad Purify/Replace Reagents check_reagents->reagents_bad Impure/Wet check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok Correct conditions_bad Adjust Conditions check_conditions->conditions_bad Incorrect check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) catalyst_ok Catalyst System OK check_catalyst->catalyst_ok Appropriate catalyst_bad Screen New Catalysts/Ligands/Bases check_catalyst->catalyst_bad Ineffective reagents_ok->check_conditions re_run Re-run Experiment reagents_bad->re_run conditions_ok->check_catalyst conditions_bad->re_run catalyst_ok->start Still No Product (Consult Literature) catalyst_bad->re_run

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References

Managing exothermic reactions during the synthesis of "Oxetan-3-yl methanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of Oxetan-3-yl methanesulfonate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity profiles, and potentially hazardous situations such as a runaway reaction. Below are common issues encountered during the synthesis of this compound and their respective solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Temperature Increase (Exotherm) 1. Addition rate of methanesulfonyl chloride is too fast.2. Inadequate cooling of the reaction mixture.3. Incorrect stoichiometry of reagents.1. Add the methanesulfonyl chloride dropwise over a prolonged period.[1] 2. Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water bath) to maintain the target temperature (typically 0 °C).[1][2] 3. Carefully verify the molar equivalents of all reagents before starting the reaction.
Low Product Yield 1. Incomplete reaction.2. Degradation of the product or starting material due to excessive heat.3. Hydrolysis of methanesulfonyl chloride or the product.1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).[1] 2. Maintain strict temperature control throughout the addition and reaction time.3. Use anhydrous solvents and reagents to prevent unwanted side reactions with water.
Formation of Impurities 1. Side reactions due to elevated temperatures.2. Reaction with residual water.3. Decomposition of the oxetane ring under harsh conditions.1. Strict temperature control is crucial.[3] 2. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).3. Avoid strong acidic or basic conditions that could promote ring-opening of the oxetane.[4]
Uncontrolled Reaction (Runaway) 1. Failure of cooling system.2. Large-scale reaction without proper heat transfer considerations.3. Rapid addition of reagents at a larger scale.1. Have a secondary cooling bath on standby. For larger scale reactions, consider a quench solution (e.g., cold aqueous sodium bicarbonate) for immediate neutralization.[1] 2. For scale-up, a thorough thermal hazard assessment is recommended to understand the reaction's thermal profile.[5][6][7] 3. The rate of addition should be scaled appropriately, considering the change in surface area to volume ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this reaction?

A1: The reaction between the hydroxyl group of oxetan-3-ol and the highly electrophilic sulfur atom of methanesulfonyl chloride is an exothermic process. The subsequent neutralization of the generated hydrochloric acid (HCl) by the base (e.g., triethylamine) also contributes to the overall heat generation.[1]

Q2: How can I monitor the reaction to ensure it has gone to completion?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material (oxetan-3-ol), you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What are the potential side products, and how can I minimize them?

A3: A potential side product is the corresponding alkyl chloride, formed by the reaction of the alcohol with the HCl generated in situ, particularly if the base is not efficient in neutralizing the acid. Using a non-nucleophilic base like triethylamine or pyridine and maintaining a low temperature can minimize this.[8][9] Another potential side reaction is the ring-opening of the oxetane, which can be mitigated by avoiding harsh acidic or basic conditions and elevated temperatures.[4]

Q4: What is a safe and effective way to quench the reaction?

A4: The reaction is typically quenched by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate[1] or cold water. This should be done while maintaining cooling, as the quenching of unreacted methanesulfonyl chloride can also be exothermic.

Q5: What are the safety hazards associated with methanesulfonyl chloride?

A5: Methanesulfonyl chloride is toxic, corrosive, and a lachrymator (causes tearing).[10] It reacts violently with water and bases.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q6: I am scaling up this reaction. What additional precautions should I take?

A6: Scaling up an exothermic reaction requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. It is crucial to:

  • Ensure the cooling capacity of the reactor is sufficient for the larger scale.

  • Adjust the addition rate of methanesulfonyl chloride to be slower to allow for adequate heat removal.

  • Consider a more dilute reaction mixture to help manage the exotherm.

  • Perform a safety review and consider calculating the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the potential for a thermal runaway.[7]

Experimental Protocol: Synthesis of this compound

This is a general laboratory-scale procedure. All operations should be performed in a fume hood.

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

  • Ice bath

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve oxetan-3-ol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.[2]

  • Add triethylamine (1.2-1.5 eq.) to the stirred solution.[1]

  • Slowly add methanesulfonyl chloride (1.1-1.3 eq.) dropwise to the cooled solution via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.[1]

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[1]

  • Once the reaction is complete, slowly quench by adding a cold, saturated aqueous solution of sodium bicarbonate while maintaining cooling.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Reaction Parameters

Reagent Molar Equivalents Role Notes
Oxetan-3-ol1.0Starting Material-
Methanesulfonyl Chloride1.1 - 1.3ReagentHighly reactive electrophile.[1]
Triethylamine/Pyridine1.2 - 1.5BaseNeutralizes HCl byproduct.
Dichloromethane-SolventShould be anhydrous.
Parameter Value Purpose Notes
Temperature0 °CExotherm ControlCrucial for safety and minimizing side products.
Addition Time1-2 hoursExotherm ControlSlow addition prevents rapid heat generation.
Reaction Time1-4 hoursCompletionMonitor by TLC.[1]

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reaction prep_reagents Prepare Anhydrous Reagents (Oxetan-3-ol, Base, Solvent) setup_apparatus Set up Reaction Under Inert Atmosphere prep_reagents->setup_apparatus cool_mixture Cool Reaction Mixture to 0 °C setup_apparatus->cool_mixture check_cooling Adequate Cooling? cool_mixture->check_cooling add_mscl Slow, Dropwise Addition of Methanesulfonyl Chloride monitor_temp Maintain Temperature at 0 °C add_mscl->monitor_temp check_rate Controlled Addition Rate? add_mscl->check_rate monitor_rxn Monitor Progress (e.g., TLC) monitor_temp->monitor_rxn quench Slowly Quench with Cold Aqueous Bicarbonate monitor_rxn->quench extraction Aqueous Work-up and Extraction quench->extraction check_quench Controlled Quench? quench->check_quench purification Dry and Purify Product extraction->purification check_cooling->add_mscl check_rate->monitor_temp check_quench->extraction

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Reaction cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered rapid_temp Rapid Temperature Increase start->rapid_temp low_yield Low Product Yield start->low_yield impurities Impurity Formation start->impurities fast_addition Fast Reagent Addition rapid_temp->fast_addition poor_cooling Inadequate Cooling rapid_temp->poor_cooling incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation water_present Presence of Water low_yield->water_present impurities->degradation impurities->water_present slow_addition Reduce Addition Rate fast_addition->slow_addition improve_cooling Enhance Cooling poor_cooling->improve_cooling monitor_rxn Monitor Reaction (TLC) incomplete_rxn->monitor_rxn strict_temp_control Strict Temperature Control degradation->strict_temp_control use_anhydrous Use Anhydrous Conditions water_present->use_anhydrous

Caption: Troubleshooting logic for common issues during the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Oxetan-3-yl Methanesulfonate and Oxetan-3-yl Tosylate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of leaving group is a critical parameter in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of two key oxetane-containing building blocks: oxetan-3-yl methanesulfonate (OMs) and oxetan-3-yl tosylate (OTs). This comparison is supported by experimental data to inform the selection of the optimal reagent for nucleophilic substitution reactions.

The oxetane motif has garnered significant interest in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Oxetan-3-yl sulfonates are versatile intermediates for introducing this valuable scaffold. The reactivity of these compounds is primarily governed by the leaving group ability of the sulfonate ester.

Executive Summary of Reactivity Comparison

Both this compound and oxetan-3-yl tosylate are excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions. In general, the methanesulfonate (mesylate) group is a slightly more reactive leaving group than the p-toluenesulfonate (tosylate) group in S(_N)2 reactions. This is attributed to the greater electron-withdrawing nature of the methyl group in the mesylate compared to the tolyl group in the tosylate, which leads to a more stable mesylate anion upon departure.

Quantitative Data Summary

The following table summarizes the key properties of the methanesulfonate and p-toluenesulfonate leaving groups.

PropertyMethanesulfonate (Mesylate)p-Toluenesulfonate (Tosylate)Reference
Abbreviation OMsOTs
Structure of Leaving Group CH₃SO₃⁻CH₃C₆H₄SO₃⁻
Conjugate Acid Methanesulfonic acidp-Toluenesulfonic acid[1]
pKa of Conjugate Acid ~ -1.9~ -2.8[1]
Relative S(_N)2 Reaction Rate 1.000.70[1]

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and subsequent nucleophilic substitution reactions are provided below.

Synthesis of Oxetan-3-yl Sulfonates

The synthesis of both this compound and tosylate proceeds via the reaction of oxetan-3-ol with the corresponding sulfonyl chloride in the presence of a base.

Diagram of Synthesis Pathway:

G Oxetanol Oxetan-3-ol OxetanMesylate Oxetan-3-yl methanesulfonate Oxetanol->OxetanMesylate MesylChloride, Base OxetanTosylate Oxetan-3-yl tosylate Oxetanol->OxetanTosylate TosylChloride, Base MesylChloride Methanesulfonyl chloride TosylChloride p-Toluenesulfonyl chloride Base Base (e.g., Triethylamine, Pyridine)

Caption: General synthesis of oxetan-3-yl sulfonates.

Experimental Protocol: Synthesis of this compound [2]

  • Materials: Oxetan-3-ol, methanesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve oxetan-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain pure this compound.

Experimental Protocol: Synthesis of Oxetan-3-yl Tosylate [2]

  • Materials: Oxetan-3-ol, p-toluenesulfonyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve oxetan-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add pyridine (1.5 eq) to the solution.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure oxetan-3-yl tosylate.

Nucleophilic Substitution Reactions

The following protocols illustrate the use of this compound and tosylate in S(_N)2 reactions with different nucleophiles.

Diagram of Nucleophilic Substitution Workflow:

G Start Oxetan-3-yl Sulfonate (OMs or OTs) Reaction Reaction (Heat, if necessary) Start->Reaction Nucleophile Nucleophile (e.g., N3-, RNH2, RS-) Nucleophile->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product 3-Substituted Oxetane Purification->Product

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of 3-Azidooxetane from this compound [2]

  • Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (caution: azides can be explosive) to yield 3-azidooxetane.

  • Reported Yield: 74%[2]

Experimental Protocol: Synthesis of 3-Azidooxetane from Oxetan-3-yl Tosylate [2]

  • Materials: Oxetan-3-yl tosylate, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Follow the same procedure as for the methanesulfonate, using oxetan-3-yl tosylate (1.0 eq) as the starting material.

  • Reported Yield: 69%[2]

Experimental Protocol: Synthesis of N-(Oxetan-3-yl)benzylamine from this compound

  • Materials: this compound, benzylamine, potassium carbonate (K₂CO₃), acetonitrile (ACN).

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to obtain N-(oxetan-3-yl)benzylamine.

Experimental Protocol: Synthesis of 3-(Phenylthio)oxetane from Oxetan-3-yl Tosylate

  • Materials: Oxetan-3-yl tosylate, thiophenol, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • To a solution of thiophenol (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of oxetan-3-yl tosylate (1.0 eq) in THF to the sodium thiophenoxide solution.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 3-(phenylthio)oxetane.

Stability and Handling

Both this compound and tosylate are relatively stable compounds that can be stored at room temperature, though refrigeration is recommended for long-term storage. As with all alkylating agents, they should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The strained oxetane ring can be susceptible to ring-opening under strongly acidic or basic conditions, particularly at elevated temperatures. Therefore, reaction conditions should be chosen carefully to favor the desired nucleophilic substitution pathway.

Conclusion

References

Oxetane Activation: A Comparative Guide to Oxetan-3-yl Methanesulfonate and Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to act as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Introducing this strained four-membered ring often requires the activation of a precursor, typically oxetan-3-ol, by converting the hydroxyl group into a better leaving group. Among the most common choices for this activation are the methanesulfonate (mesylate) and trifluoromethanesulfonate (triflate) esters.

This guide provides an objective comparison of oxetan-3-yl methanesulfonate and oxetan-3-yl triflate, focusing on their performance in nucleophilic substitution reactions. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal activating group for their synthetic needs.

Leaving Group Ability: The Fundamental Difference

The efficacy of a leaving group is determined by the stability of the anion formed after it departs. A more stable anion is a better leaving group, leading to a lower activation energy and a faster reaction rate.[3] The generally accepted order of leaving group ability for the sulfonates discussed here is: Triflate > Mesylate.[4]

This hierarchy is a direct result of the stability of the corresponding sulfonate anions. The triflate anion is exceptionally stable due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge.[3][4][5] The mesylate anion, lacking this powerful inductive stabilization, is consequently less stable and a less effective leaving group.[3]

This difference is quantitatively reflected in the acidity of their conjugate acids and in relative reaction rates.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate -OTfTriflic Acid (CF₃SO₃H)~ -12 to -13[3]56,000[3]
Mesylate -OMsMethanesulfonic Acid (CH₃SO₃H)~ -1.2 to -2[3]1.00[3]
Table 1: Quantitative Comparison of Leaving Group Ability. The relative SN2 reaction rate is normalized to the rate of mesylate.

As the data indicates, the triflate is orders of magnitude more reactive than the mesylate in SN2 reactions, making it a "super" leaving group.[3][6]

Synthesis and Reactivity in Oxetane Chemistry

Both this compound and triflate are typically synthesized from the same precursor, oxetan-3-ol. The choice between them significantly impacts the subsequent nucleophilic substitution steps.

This compound (-OMs)

This derivative is a commonly used intermediate for introducing the oxetane scaffold.[7] Its synthesis is straightforward, and the resulting compound is generally stable. However, due to the moderate leaving group ability of the mesylate, nucleophilic substitution often requires more forcing conditions, such as elevated temperatures. In some cases, particularly with less potent nucleophiles, reactions can be sluggish or fail, leading to decomposition or side reactions.[8]

Oxetan-3-yl Triflate (-OTf)

As an exceptionally reactive alkylating agent, oxetan-3-yl triflate reacts readily with a wide range of nucleophiles, often at lower temperatures and with shorter reaction times compared to its mesylate counterpart.[3][6] This high reactivity is advantageous when working with sensitive substrates or weak nucleophiles. However, the triflate's instability can be a drawback, requiring careful handling and immediate use in subsequent steps.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of the activated oxetanes and a representative nucleophilic substitution.

Synthesis of this compound

This procedure details the conversion of the hydroxyl group of oxetan-3-ol into a mesylate, a good leaving group, while preserving the strained oxetane ring.

cluster_reagents Reagents cluster_procedure Procedure cluster_product Product R1 Oxetan-3-ol P1 Dissolve Oxetan-3-ol in DCM R1->P1 R2 Methanesulfonyl Chloride (MsCl) P4 Add MsCl dropwise R2->P4 R3 Triethylamine (Et3N) P3 Add Et3N R3->P3 R4 Dichloromethane (DCM) R4->P1 P2 Cool to 0 °C P1->P2 P2->P3 P3->P4 P5 Stir at 0 °C to RT P4->P5 P6 Aqueous Workup (Wash with H2O, brine) P5->P6 P7 Dry (Na2SO4), filter, and concentrate P6->P7 P8 Purify by chromatography P7->P8 Prod This compound P8->Prod

Caption: Synthesis of this compound.

Methodology:

  • Oxetan-3-ol is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM).

  • The solution is cooled to 0 °C in an ice bath.

  • A base, typically triethylamine (Et₃N), is added to the solution.

  • Methanesulfonyl chloride (MsCl) is added dropwise while maintaining the temperature at 0 °C.

  • The reaction is allowed to stir, gradually warming to room temperature, until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield pure this compound.[7]

Synthesis of Oxetan-3-yl Triflate

This protocol outlines the synthesis of the highly reactive triflate ester from oxetan-3-ol.

Methodology:

  • Oxetan-3-ol is dissolved in an anhydrous solvent (e.g., DCM).

  • The solution is cooled to a low temperature, typically -78 °C (dry ice/acetone bath).

  • A non-nucleophilic base, such as 2,6-lutidine or pyridine, is added.

  • Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise to the cooled solution.

  • The reaction is stirred at low temperature for a short period (e.g., 30-60 minutes) until completion.

  • The reaction is carefully quenched, often with a saturated aqueous solution of sodium bicarbonate.

  • Following aqueous workup similar to the mesylate synthesis, the solvent is removed. Due to its high reactivity, the resulting oxetan-3-yl triflate is often used immediately in the next step without extensive purification.

General Nucleophilic Substitution (SN2) Reaction

This workflow illustrates the displacement of the sulfonate leaving group by a nucleophile, a key step in utilizing these activated oxetanes.

cluster_start Starting Materials cluster_process Reaction cluster_end Outcome SM1 Oxetan-3-yl-OMs (or Oxetan-3-yl-OTf) P1 Combine starting materials in solvent SM1->P1 SM2 Nucleophile (Nu-) SM2->P1 SM3 Solvent (e.g., DMF, DMSO) SM3->P1 P2 Stir at specified temperature (e.g., 25-80 °C for OMs, -78-25 °C for OTf) P1->P2 P3 Monitor reaction (TLC, LC-MS) P2->P3 E1 Aqueous Workup & Extraction P3->E1 E2 Purification (Chromatography) E1->E2 Prod 3-Substituted Oxetane (Oxetane-Nu) E2->Prod

Caption: General Nucleophilic Substitution Workflow.

Methodology:

  • The oxetane-3-yl sulfonate (mesylate or triflate) is dissolved in a suitable polar aprotic solvent, such as DMF or DMSO.

  • The desired nucleophile (e.g., sodium azide, an amine, an alkoxide) is added to the solution.

  • The reaction mixture is stirred at the appropriate temperature. Reactions with oxetan-3-yl triflate can often be run at significantly lower temperatures than those with the mesylate.

  • Upon completion, the reaction is quenched and worked up to isolate the crude 3-substituted oxetane product.

  • Purification is typically achieved via column chromatography.

Performance Comparison: Mesylate vs. Triflate

The following table summarizes the key performance differences in the context of oxetane activation.

FeatureThis compoundOxetan-3-yl Triflate
Reactivity Moderate. Suitable for many common nucleophiles.Extremely high. Reacts with a very broad range of nucleophiles, including weak ones.[3][6]
Reaction Conditions Often requires elevated temperatures (e.g., 60-80 °C) and longer reaction times.[8]Typically proceeds at low to ambient temperatures with short reaction times.
Stability Generally stable, can be isolated and stored.[7]Often unstable, prone to decomposition. Best generated and used in situ.[9]
Handling Standard laboratory handling procedures.Requires careful handling due to high reactivity; potent alkylating agent.[6]
Use Case Good for multi-step syntheses where the activating group must survive intermediate steps; cost-effective.Ideal for reactions with unreactive nucleophiles, sensitive substrates, or when mild conditions are essential.[3]

Conclusion

The choice between this compound and oxetan-3-yl triflate is a trade-off between stability and reactivity.

  • This compound is the workhorse: a stable, easily prepared intermediate that is effective for a range of transformations, though it may require more forcing conditions. It is often the more practical and cost-effective choice for robust synthetic routes.

  • Oxetan-3-yl triflate is the specialist: its immense reactivity allows for transformations that are difficult or impossible with the mesylate, enabling reactions under exceptionally mild conditions.[3] This makes it the superior choice for delicate substrates or for reactions involving weak nucleophiles, despite its inherent instability and higher cost.

Ultimately, the optimal activating group depends on the specific requirements of the synthetic transformation, including the nucleophile's strength, the substrate's sensitivity, and the overall strategic plan for the synthesis.

References

A Comparative Guide to Leaving Group Ability in 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a leaving group is a critical parameter in the synthetic manipulation of 3-substituted oxetanes, influencing reaction rates and pathways, particularly in nucleophilic ring-opening reactions. This guide provides a comparative analysis of the efficacy of common leaving groups, supported by established principles in physical organic chemistry and data from analogous systems, to inform synthetic design and optimization.

Quantitative Comparison of Leaving Group Ability

While direct, side-by-side kinetic studies on a single 3-substituted oxetane scaffold are not extensively documented in peer-reviewed literature, the relative leaving group ability can be reliably inferred from fundamental chemical principles and experimental data on related substrates. The efficacy of a leaving group is inversely correlated with the basicity of its conjugate base; a more stable anion, corresponding to a stronger conjugate acid, is a better leaving group.

The most common leaving groups employed in the chemistry of 3-substituted oxetanes are halides (I⁻, Br⁻, Cl⁻) and sulfonate esters, such as tosylate (OTs), mesylate (OMs), and triflate (OTf). The generally accepted order of reactivity for these groups is presented below.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (Sₙ2 on Alkyl Substrates)
Trifluoromethanesulfonate-OTfTriflic Acid (CF₃SO₃H)~ -14~ 3 x 10⁸
Iodide-IHydroiodic Acid (HI)~ -10~ 1 x 10⁵
p-Toluenesulfonate-OTsp-Toluenesulfonic Acid (TsOH)~ -2.8~ 6 x 10⁴
Bromide-BrHydrobromic Acid (HBr)~ -9~ 2 x 10⁴
Methanesulfonate-OMsMethanesulfonic Acid (MsOH)~ -1.9~ 5 x 10⁴
Chloride-ClHydrochloric Acid (HCl)~ -7~ 200

Note: The pKa values and relative rates are compiled from various sources for general acyclic systems and serve as a well-established proxy for reactivity in the context of oxetane ring-opening. The rates are relative to the reaction with fluoride as the leaving group.

Key Observations:

  • Triflate is an exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which extensively delocalizes the negative charge on the resulting anion.

  • Among the common sulfonates, the order of leaving group ability is Triflate > Tosylate > Mesylate .[1] This trend is directly related to the stability of the corresponding sulfonate anions.

  • For the halides, the leaving group ability follows the order Iodide > Bromide > Chloride , which correlates with the increasing basicity of the halide ions.

Reaction Mechanism: Nucleophilic Ring-Opening

The utility of a good leaving group on the 3-position of an oxetane is most evident in nucleophilic ring-opening reactions. These reactions proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the electrophilic methylene carbons of the oxetane ring, leading to the concerted cleavage of a C-O bond and displacement of the leaving group. The choice of leaving group directly impacts the activation energy of this step.

Figure 1. Generalized Sₙ2 ring-opening of a 3-substituted oxetane.

Experimental Protocols

A general experimental protocol to determine the relative leaving group ability in 3-substituted oxetanes involves monitoring the kinetics of a solvolysis reaction. In this type of reaction, the solvent acts as the nucleophile.

Objective: To determine the rate constants for the solvolysis of various 3-substituted oxetanes (e.g., 3-tosyloxyoxetane, 3-bromooxetane) in a chosen solvent system (e.g., aqueous ethanol).

Materials:

  • 3-substituted oxetane with the desired leaving group

  • Solvent (e.g., 80:20 ethanol:water)

  • Indicator (e.g., bromothymol blue)

  • Standardized solution of a weak base (e.g., 0.01 M NaOH)

  • Constant temperature bath

  • Burette, flasks, and stopwatch

Procedure:

  • A solution of the 3-substituted oxetane of known concentration is prepared in the chosen solvent system.

  • A known volume of this solution is placed in a reaction flask and equilibrated to a constant temperature in a water bath.

  • A small amount of indicator is added to the solution.

  • The solvolysis reaction will produce the conjugate acid of the leaving group (e.g., TsOH, HBr), causing a change in the pH of the solution.

  • The reaction is initiated, and the time is started.

  • The acid produced is titrated in situ with the standardized base solution. The time taken for the indicator to change color after the addition of a known aliquot of base is recorded.

  • This process is repeated to obtain a series of time versus concentration data points.

  • The rate constant (k) for the reaction can be determined by plotting the natural logarithm of the concentration of the oxetane versus time (for a first-order reaction).

  • By repeating this experiment under identical conditions with different leaving groups, their relative rates of reaction can be directly compared.

Data Analysis Workflow:

The following workflow outlines the process from data collection to the determination of relative leaving group ability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesize 3-Substituted Oxetanes with various LGs PrepSol Prepare Reactant and Titrant Solutions Synth->PrepSol Thermo Thermostat Reaction Vessel PrepSol->Thermo Titrate Initiate Reaction and Perform In Situ Titration Thermo->Titrate Record Record Time vs. [Acid] Data Titrate->Record Plot Plot ln[Oxetane] vs. Time Record->Plot Calc Calculate Rate Constant (k) from the Slope Plot->Calc Compare Compare Rate Constants for Different Leaving Groups Calc->Compare

References

The Oxetane Advantage: A Comparative Guide to Enhancing Drug Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical properties is a paramount challenge. Poor aqueous solubility can hinder absorption and lead to low bioavailability, while undesirable lipophilicity can affect potency, selectivity, and metabolic stability. The incorporation of an oxetane ring into a drug molecule has emerged as a powerful strategy to favorably modulate these critical properties. This guide provides a comprehensive comparison of how oxetane incorporation impacts drug solubility and lipophilicity, supported by experimental data and detailed protocols.

The introduction of an oxetane moiety, a four-membered cyclic ether, can profoundly alter a molecule's characteristics.[1][2] It is often employed as a bioisosteric replacement for less favorable functionalities, such as gem-dimethyl or carbonyl groups.[3][4] This substitution can lead to significant improvements in aqueous solubility and a reduction in lipophilicity, ultimately enhancing the "drug-like" qualities of a compound.[2][5]

Impact on Physicochemical Properties: A Data-Driven Comparison

The strategic incorporation of an oxetane can trigger substantial and advantageous shifts in a compound's solubility and lipophilicity. The magnitude of these changes is context-dependent, influenced by the surrounding molecular scaffold.[6][7]

Aqueous Solubility

Replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility. This effect is particularly pronounced in highly lipophilic scaffolds.[6] Studies have shown that this substitution can enhance aqueous solubility by a factor of 4 to over 4000.[6][7]

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/Difference
Compound ACompound A-OxAqueous SolubilityLowSignificantly Higher4x to >4000x increase[8]
Highly Lipophilic Acyclic AmineOxetane-containing Acyclic AmineAqueous SolubilityVery LowDramatically Higher25x to 4000x increase[6]
Lipophilicity (LogD/LogP)

Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[8] This reduction in lipophilicity (LogD) can be advantageous for minimizing off-target toxicity and improving overall drug-like properties.[8] The exchange of a methylene group for an oxetane consistently results in a reduction of LogP.[6]

Parent CompoundOxetane AnalogPropertyParent Value (LogD/LogP)Oxetane Value (LogD/LogP)Change
Methylene-containing CompoundOxetane-containing CompoundLogPHigherLowerReduction in LogP[6]
gem-Dimethyl AnalogOxetane AnalogLogDHigherLowerReduction in LogD[8]

Experimental Protocols

Accurate determination of solubility and lipophilicity is crucial for evaluating the impact of oxetane incorporation. Standardized experimental protocols ensure reliable and reproducible data.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.

Protocol:

  • Add an excess amount of the solid compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant using a suitable filter (e.g., 0.45 µm) to remove any remaining micro-precipitates.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • The solubility is then calculated based on the measured concentration.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can sometimes result in a supersaturated solution that precipitates over time.

Protocol:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4) in a microplate well.

  • Mix the solution and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

  • After incubation, measure the amount of dissolved compound. This can be done by:

    • Nephelometry: Measuring the light scattering caused by precipitated particles.

    • Direct UV/LC-MS: Centrifuging or filtering the plate to remove precipitate and then quantifying the concentration in the supernatant.

Lipophilicity (LogD) Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD).[9][10]

Protocol:

  • Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4) and saturate it with n-octanol.

  • Prepare n-octanol and saturate it with the buffered aqueous solution.

  • Dissolve a known amount of the test compound in either the n-octanol or the aqueous phase.

  • Combine the n-octanol and aqueous phases in a vial at a specific volume ratio.

  • Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Allow the two phases to separate completely, often aided by centrifugation.

  • Carefully sample a known volume from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate the LogD value using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Visualization of the Drug Discovery Workflow

The decision to incorporate an oxetane is often part of an iterative lead optimization process aimed at improving a compound's overall profile.

G cluster_0 Lead Optimization Cycle A Initial Lead Compound (Poor Solubility/High Lipophilicity) B Bioisosteric Replacement Strategy (e.g., gem-dimethyl -> oxetane) A->B C Synthesis of Oxetane Analogs B->C D Experimental Property Measurement C->D E Solubility Assay (Kinetic/Thermodynamic) D->E F Lipophilicity Assay (LogD Shake-Flask) D->F G Data Analysis and SAR E->G F->G H Improved Physicochemical Profile? G->H H->B No (Iterate) I Optimized Candidate H->I Yes

Caption: Lead optimization workflow incorporating oxetane.

This guide illustrates that the incorporation of oxetanes is a valuable and effective strategy in modern medicinal chemistry for overcoming challenges related to poor solubility and high lipophilicity. By providing a more polar and three-dimensional structural element, oxetanes can significantly improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, ultimately increasing their potential for clinical success.[2]

References

Oxetane Bioisosteres: A Superior Alternative to Carbonyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The oxetane ring, a four-membered cyclic ether, has emerged as a compelling bioisosteric replacement for the ubiquitous carbonyl group. This guide provides an objective comparison of the performance of oxetane-containing compounds against their carbonyl analogues, supported by experimental data, to empower researchers in making informed decisions in drug design.

The rationale for this bioisosteric swap is rooted in the shared and differing physicochemical properties of the two moieties. Both the carbonyl carbon and the oxetane oxygen can act as hydrogen bond acceptors, a critical interaction for molecular recognition at biological targets.[1][2] However, the three-dimensional and less polar nature of the oxetane ring can confer significant advantages in terms of metabolic stability, aqueous solubility, and overall pharmacokinetic profile.[3][4]

Performance Comparison: Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane moiety in place of a carbonyl group can lead to marked improvements in key drug-like properties. The following tables summarize quantitative data from a matched molecular pair analysis of a series of benzamides and their corresponding 3-aryl-3-amino-oxetane bioisosteres. While amides are not ketones, the comparison of the carbonyl group within the amide to the oxetane ring provides valuable insights applicable to carbonyl groups in general.

Table 1: Comparison of Physicochemical Properties

Matched PairCarbonyl Compound (Benzamide)Oxetane Bioisostere (Aryl amino-oxetane)Fold Change
Aqueous Solubility (µM) 501503.0x increase
Lipophilicity (SFlogD, pH 7.4) 2.52.30.8x decrease

Data synthesized from a matched molecular pair study.[4][5]

Table 2: Comparison of Metabolic Stability and Permeability

Matched PairCarbonyl Compound (Benzamide)Oxetane Bioisostere (Aryl amino-oxetane)Result
Human Liver Microsomal Clearance (µL/min/mg) 2515Improved Stability
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 5.04.5Comparable

Data synthesized from a matched molecular pair study.[4][5]

These data highlight the potential of the oxetane bioisostere to enhance aqueous solubility and improve metabolic stability while maintaining comparable cell permeability.

Case Study: BACE1 Inhibitor AMG-8718

A compelling example of the successful application of an oxetane bioisostere is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease. The preclinical candidate AMG-8718 incorporates a 3-methyl-3-ethynyl-oxetane moiety at the P2' position.[1][6] While a direct carbonyl analogue was not pursued in the same series, the optimization campaign that led to AMG-8718 demonstrated the oxetane's role in achieving a balanced profile of high potency, metabolic stability, and reduced off-target effects, such as hERG inhibition.[6][7]

Table 3: Properties of BACE1 Inhibitor AMG-8718 (Oxetane-containing)

PropertyValue
BACE1 IC₅₀ (nM) 0.7
BACE2 IC₅₀ (nM) 5
Human Liver Microsomal Clearance Low
P-glycoprotein Efflux Ratio Low

Data for AMG-8718.[8][9]

The development of AMG-8718 underscores the utility of the oxetane motif in fine-tuning the properties of a drug candidate to achieve a desirable therapeutic profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human liver microsomes (20 mg/mL stock).

    • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺).

    • Phosphate buffer (100 mM, pH 7.4).

    • Acetonitrile with an internal standard for quenching.

  • Incubation:

    • Pre-warm a solution of human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., 10 µM) to the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

BACE1 Enzyme Activity Assay (FRET-based)

This biochemical assay measures the inhibitory potency of a compound against the BACE1 enzyme using a fluorescent substrate.[10][11]

  • Reagent Preparation:

    • Recombinant human BACE1 enzyme.

    • Fluorogenic BACE1 substrate (a peptide with a fluorophore and a quencher).

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Test compound dilutions.

  • Assay Procedure:

    • In a microplate, add the test compound at various concentrations.

    • Add the BACE1 enzyme and incubate for a short period.

    • Initiate the reaction by adding the FRET substrate.

  • Measurement:

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate). The cleavage of the substrate by BACE1 separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: BACE1 Inhibition in Alzheimer's Disease

The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the role of BACE1 inhibitors in preventing the formation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.

BACE1_Pathway APP APP C99 fragment C99 fragment (membrane-bound) APP->C99 fragment BACE1 cleavage BACE1 BACE1 γ-Secretase γ-Secretase Aβ Peptides Amyloid-β Peptides (Aβ) Amyloid Plaques Amyloid Plaques Aβ Peptides->Amyloid Plaques Aggregation Neuronal Dysfunction Neuronal Dysfunction & Cognitive Decline Amyloid Plaques->Neuronal Dysfunction BACE1 Inhibitor BACE1 Inhibitor (e.g., Oxetane-based) C99 fragment->Aβ Peptides γ-Secretase cleavage sAPPβ sAPPβ (soluble fragment)

Caption: BACE1 signaling pathway in Alzheimer's disease and the point of intervention for BACE1 inhibitors.

Conclusion

The replacement of a carbonyl group with an oxetane bioisostere represents a powerful strategy in modern drug discovery. As demonstrated by comparative data, this substitution can lead to significant improvements in crucial ADME properties, including enhanced aqueous solubility and metabolic stability, without compromising permeability. The successful development of oxetane-containing clinical candidates, such as the BACE1 inhibitor AMG-8718, further validates the utility of this approach. By leveraging the unique physicochemical properties of the oxetane ring, researchers can overcome common liabilities associated with carbonyl-containing compounds and accelerate the discovery of novel therapeutics with improved developability.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. A molecule's susceptibility to rapid metabolism can lead to poor bioavailability, reduced efficacy, and the formation of potentially toxic byproducts. A modern and effective strategy to overcome these challenges is the incorporation of an oxetane moiety into the molecular structure. This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds with their parent analogs, supported by experimental data and detailed methodologies.

The oxetane ring, a four-membered cyclic ether, serves as a valuable bioisostere for commonly used functional groups that are often metabolic "soft spots," such as gem-dimethyl and carbonyl groups.[1][2][3] By replacing these groups with an oxetane, medicinal chemists can strategically block sites of metabolic attack, thereby enhancing the compound's metabolic half-life and overall pharmacokinetic profile.[4][5] The unique structural and electronic properties of the oxetane, including its polarity and three-dimensional nature, contribute to these improvements.[2][6]

Comparative Analysis of Metabolic Stability: Case Studies

The following case studies provide quantitative evidence of the significant improvements in metabolic stability achieved through the incorporation of oxetane moieties.

Case Study 1: mTOR Inhibitor GDC-0349

GDC-0349, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), was developed to address the poor pharmacokinetic properties of its predecessor. The parent compound suffered from high plasma clearance. By introducing an oxetane substituent on the nitrogen, a significant improvement in metabolic stability was achieved.[2]

Table 1: Comparison of Metabolic Stability of mTOR Inhibitors

CompoundKey Structural MoietyFree Plasma Clearance (mL/min/kg) in micehERG Inhibition IC50 (µM)pKa
Predecessor (Compound 7)AminopyrimidineHigh (exact value not specified, but 10-fold higher than GDC-0349)Not specified7.6
GDC-0349 Oxetane-substituted amine 100 >100 5.0

Data compiled from multiple sources indicating a 10-fold reduction in clearance for GDC-0349 compared to its predecessor.[2][3]

The introduction of the oxetane in GDC-0349 not only decreased clearance but also advantageously reduced the basicity (pKa), which in turn mitigated off-target effects like hERG inhibition.[2]

Case Study 2: SYK Inhibitor Entospletinib Analog

Entospletinib, a spleen tyrosine kinase (SYK) inhibitor, exhibited high metabolic clearance primarily due to the oxidation of its morpholine ring. To address this liability, an analog was developed where the ethyl group on a piperazine replacement for the morpholine was substituted with an oxetane. This strategic modification resulted in retained metabolic stability while offering other physicochemical advantages.[2]

Table 2: Comparison of Physicochemical Properties of SYK Inhibitors

CompoundKey Structural MoietyCalculated pKaT-cell vs B-cell Selectivity Ratio
4-ethyl-piperazine analog4-ethyl-piperazine8.05
Lanraplenib (Oxetane analog) N-oxetane-piperazine 6.4 10

This table highlights the modulation of physicochemical properties that can indirectly influence metabolic pathways and off-target effects.[2]

Case Study 3: ALDH1A1 Inhibitor

In the development of inhibitors for aldehyde dehydrogenase 1A1 (ALDH1A1), the initial hit compound, CM39, suffered from poor metabolic stability. The introduction of an oxetane moiety in a subsequent analog, compound 10, led to a dramatic improvement in metabolic half-life.[1]

Table 3: Comparison of Metabolic Stability of ALDH1A1 Inhibitors in Human Liver Microsomes (HLM)

CompoundKey Structural MoietyMicrosomal Half-life (t1/2) in HLM (min)
Compound 9(non-oxetane analog)2.7
Compound 10 Oxetane-containing >60

Data shows a significant increase in metabolic stability with the oxetane-containing compound.[1]

Case Study 4: MMP-13 Inhibitor

The matrix metalloproteinase 13 (MMP-13) inhibitor, RF036, was identified as a potent compound but had limitations due to its poor stability and solubility. A next-generation inhibitor, where the terminal methyl group was replaced with an oxetane, demonstrated greatly enhanced stability.[7]

Table 4: Comparison of Stability of MMP-13 Inhibitors

CompoundKey Structural MoietyStability
RF036Terminal methyl groupLimited
Inhibitor 3 Terminal oxetane group Greatly enhanced

Qualitative data from the study highlights the significant improvement in stability.[7]

Case Study 5: EZH2 Inhibitor

A lead compound for the inhibition of the enhancer of zeste homolog 2 (EZH2) showed unfavorable metabolic stability. To address this, a methoxymethyl-oxetane substituent was introduced, which led to drastically improved metabolic properties.[2]

Table 5: Comparison of Metabolic Stability of EZH2 Inhibitors in Human Liver Microsomes (HLM)

CompoundKey Structural MoietyHLM Clearance
Lead Compound 1DimethylisoxazoleUnfavorable
Oxetane-containing analog (Compound 9) Methoxymethyl-oxetane Drastically improved

Qualitative data indicates a significant improvement in metabolic stability.[2][8]

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay, which is a common method to evaluate Phase I metabolic stability.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Pooled human liver microsomes (e.g., from XenoTech LLC)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and then a working solution (e.g., 125 µM in acetonitrile).[9]

    • Thaw the human liver microsomes on ice or in a 37°C water bath immediately before use.[10] Prepare a microsomal stock solution (e.g., 3 mg/mL in buffer).[10]

    • Prepare the incubation mixture containing the phosphate buffer and microsomes to achieve a final protein concentration of 0.5 mg/mL.[4]

  • Incubation:

    • Add the test compound to the incubation mixture to a final concentration of 1 µM.[10]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[10] For negative controls, add buffer instead of the NADPH system.[9]

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the incubation mixture.[4]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a set volume of cold acetonitrile containing an internal standard to each aliquot.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL).

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams were generated using Graphviz.

cluster_0 Metabolic 'Soft Spot' cluster_1 Bioisosteric Replacement Parent Compound Parent Compound Metabolically Labile Group Metabolically Labile Group Parent Compound->Metabolically Labile Group Contains Oxetane Analog Oxetane Analog Parent Compound->Oxetane Analog Leads to Rapid Metabolism Rapid Metabolism Parent Compound->Rapid Metabolism Oxetane Moiety Oxetane Moiety Metabolically Labile Group->Oxetane Moiety Replaced by Oxetane Analog->Oxetane Moiety Incorporates Improved Metabolic Stability Improved Metabolic Stability Oxetane Analog->Improved Metabolic Stability

Caption: Bioisosteric replacement of a metabolic liability with an oxetane.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Start Incubation Incubation Start->Incubation Test Compound + HLM + NADPH Sampling Sampling Incubation->Sampling Time Points Termination Termination Sampling->Termination Acetonitrile Analysis Analysis Termination->Analysis LC-MS/MS Data_Processing Data_Processing Analysis->Data_Processing Quantification End End Data_Processing->End t1/2, CLint

Caption: Experimental workflow for a human liver microsomal stability assay.

References

Validating the Structure of 3-Substituted Oxetanes: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique properties, acting as a polar surrogate for gem-dimethyl or carbonyl groups, can improve key physicochemical characteristics of drug candidates, such as aqueous solubility and metabolic stability.[1] Accurate structural confirmation of these compounds is paramount. This guide provides an objective comparison of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for validating the structure of 3-substituted oxetanes, supported by experimental data and protocols.

Distinguishing Spectroscopic Signatures of the Oxetane Ring

The strained four-membered ring of an oxetane creates a distinct electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. These signals serve as a reliable fingerprint for confirming the presence of the oxetane moiety and distinguishing it from other cyclic ether alternatives, such as isomeric oxiranes (epoxides) or tetrahydrofurans.

¹H NMR Spectroscopy: The protons on the carbons adjacent to the ring oxygen (C2 and C4) are significantly deshielded.

  • Characteristic Chemical Shift: These protons typically resonate in the downfield region of δ 4.3–5.0 ppm .[2]

  • Splitting Patterns: In a 3-substituted oxetane, the four protons on C2 and C4 are often diastereotopic, leading to complex splitting patterns. They commonly appear as two distinct sets of multiplets or doublets of doublets. For instance, the ¹H NMR spectrum of 3-(4-bromophenyl)-3-methyloxetane shows the oxetane methylene protons as distinct signals.[3]

  • Comparison with Alternatives: Protons on an oxirane ring are found much further upfield, typically around δ 2.5–3.5 ppm.[3] Protons adjacent to the oxygen in a less strained tetrahydrofuran ring appear at slightly lower chemical shifts, generally between δ 3.7–4.0 ppm.

¹³C NMR Spectroscopy: The carbon atoms of the oxetane ring also exhibit characteristic chemical shifts.

  • Characteristic Chemical Shift: The C2 and C4 carbons typically appear in the range of δ 70–85 ppm .[3] The chemical shift of the C3 carbon is highly dependent on the nature of the substituent attached to it.

  • Example - 3-Oxetanone: In the key precursor, 3-oxetanone, the two equivalent methylene carbons (C2 and C4) resonate at δ 78.5 ppm, while the carbonyl carbon at the 3-position is shifted significantly downfield to δ 214.2 ppm.[4]

  • Comparison with Alternatives: The carbons in an oxirane ring are much more shielded, appearing around δ 40–60 ppm. Tetrahydrofuran ring carbons adjacent to the oxygen resonate at approximately δ 68–70 ppm.

Quantitative NMR Data for 3-Substituted Oxetanes

The following tables summarize representative ¹H and ¹³C NMR data for various 3-substituted oxetanes, illustrating the consistent chemical shifts of the core ring structure.

Table 1: ¹H NMR Spectral Data of Representative Oxetanes in CDCl₃

CompoundOxetane Protons (Position)Chemical Shift (δ, ppm)Multiplicity
OxetaneH2/H44.65t
H32.61quint
3-Oxetanone[4]H2/H45.37s
3-(Bromomethyl)oxetan-3-yl)methanol[2]H2/H44.45s
5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane][3]H2'/H4'4.80s

Table 2: ¹³C NMR Spectral Data of Representative Oxetanes in CDCl₃

CompoundOxetane Carbons (Position)Chemical Shift (δ, ppm)
3-Oxetanone[4]C2/C478.5
C3214.2 (C=O)
5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane][3]C2'/C4'84.2
C3'50.9
4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol[3]C2/C485.2
C350.5

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structure validation. The following provides a standard methodology for sample preparation and data acquisition.

1. Sample Preparation

  • Compound Amount:

    • ¹H NMR: 5-10 mg

    • ¹³C NMR: 20-50 mg

  • Solvent: Use approximately 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is common for many oxetane derivatives.[5]

  • Internal Standard: Tetramethylsilane (TMS) is often added to provide a chemical shift reference at 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

  • Procedure:

    • Accurately weigh the compound into a clean, dry vial.

    • Dissolve the sample in the deuterated solvent.

    • Transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely and place it in the spectrometer's sample holder.

2. NMR Data Acquisition The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.[6][7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0–16 ppm.

    • Acquisition Time: 2–4 seconds.

    • Relaxation Delay (d1): 2–5 seconds.

    • Number of Scans: 8–16 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0–220 ppm.

    • Acquisition Time: 1–2 seconds.

    • Relaxation Delay (d1): 2–5 seconds.

    • Number of Scans: 1024–4096 scans, depending on sample concentration, due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

Visualization of the Validation Workflow

The logical process for validating the structure of a 3-substituted oxetane using NMR is outlined in the workflow diagram below.

G cluster_workflow NMR Structure Validation Workflow A Hypothesized 3-Substituted Oxetane Structure B NMR Sample Preparation A->B C 1H and 13C NMR Data Acquisition B->C D Spectral Analysis: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicities C->D E Compare Data with Expected Signatures for Oxetane Ring (δ 4.3-5.0 ppm for 1H, δ 70-85 ppm for 13C) D->E F Structure Validated E->F Match G Structure Invalidated: Re-evaluate Hypothesis E->G Mismatch

Workflow for NMR-based structure validation.

Conclusion

Both ¹H and ¹³C NMR spectroscopy are indispensable and complementary techniques for the structural elucidation of 3-substituted oxetanes. The characteristic downfield chemical shifts of the protons and carbons at the C2 and C4 positions provide a definitive spectroscopic signature. By comparing acquired spectral data against these expected values, researchers can unambiguously confirm the presence of the oxetane ring and differentiate the target molecule from potential side products, ensuring the structural integrity of these increasingly important compounds in drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the oxetane motif in drug discovery has surged, prized for its ability to fine-tune physicochemical properties such as solubility and metabolic stability. As these novel molecules advance through the development pipeline, a thorough understanding of their behavior under mass spectrometric analysis is crucial for their characterization and identification. This guide provides a comparative overview of the fragmentation patterns of oxetane-containing molecules under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights into their gas-phase chemistry and providing a reference for researchers in the field.

Key Fragmentation Pathways of the Oxetane Ring

The fragmentation of the four-membered oxetane ring is primarily dictated by its inherent ring strain and the site of ionization. Under mass spectrometric conditions, several key fragmentation pathways have been identified, with transannular cleavage being a particularly characteristic route.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the high energy imparted to the molecule often leads to extensive fragmentation, providing a detailed fingerprint of the molecular structure. For simple oxetanes, the following fragmentation mechanisms are prevalent[1]:

  • Transannular Cleavage: This is a characteristic fragmentation pathway for cyclic ethers, including oxetanes. It involves the cleavage of the C-C bond opposite the ether oxygen, followed by the cleavage of the C-O bond, leading to the formation of a stable carbocation and a neutral radical.

  • α-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom, a common pathway for ethers. This results in the formation of a resonance-stabilized oxonium ion.

  • Inductive Cleavage: The electronegative oxygen atom can induce cleavage at an adjacent C-C bond.

These pathways are illustrated in the fragmentation of 2-methyloxetane.

G EI-MS Fragmentation of 2-Methyloxetane M 2-Methyloxetane (m/z 72) F43 m/z 43 M->F43 Transannular Cleavage F42 m/z 42 M->F42 Inductive Cleavage -> α-Cleavage F29 m/z 29 M->F29 α-Cleavage (x2) -> Inductive Cleavage

Caption: Key EI-MS fragmentation pathways of 2-methyloxetane.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For larger, more complex molecules typical in drug development, ESI-MS/MS is the preferred method. In this "softer" ionization technique, the protonated molecule ([M+H]⁺) is subjected to collision-induced dissociation (CID). The fragmentation of complex oxetane-containing molecules often occurs at more labile parts of the molecule, with the oxetane ring itself sometimes remaining intact.

For example, in the analysis of the Bruton tyrosine kinase inhibitor Fenebrutinib , fragmentation is proposed to occur on the pyridine and piperazine rings rather than the oxetane moiety[1][2]. Similarly, for the kinase inhibitor Crenolanib , a characteristic product ion is observed at m/z 373.1 from the precursor ion of m/z 444.4, suggesting a loss from the side chain[3].

This suggests that the oxetane ring can be a stable component of a larger molecule under CID conditions, a valuable piece of information for structural elucidation.

G General ESI-MS/MS Fragmentation of Oxetane-Containing Drugs M [M+H]⁺ (Oxetane-Drug) F1 Fragment 1 (Loss from periphery) M->F1 CID F2 Fragment 2 (Oxetane may be intact) M->F2 CID

Caption: Generalized ESI-MS/MS fragmentation of complex oxetane drugs.

Comparative Fragmentation Data

To provide a clear comparison, the following tables summarize the observed fragmentation patterns for simple cyclic ethers under EI-MS and for a complex oxetane-containing drug under ESI-MS/MS.

Table 1: EI-MS Fragmentation of Simple Cyclic Ethers
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway(s)Reference
2-Methyloxetane 7243, 42, 29Transannular cleavage, α-cleavage, Inductive cleavage[1]
3,3-Dimethyloxetane 8671, 56, 43α-cleavage, Transannular cleavage[1]
Tetrahydrofuran 7271, 43, 42Loss of H, Ring opening
2-Methyltetrahydrofuran 8671, 58, 43α-cleavage, Ring opening
Table 2: ESI-MS/MS Fragmentation of Selected Oxetane-Containing Drugs
CompoundPrecursor Ion ([M+H]⁺, m/z)Product Ion(s) (m/z)Inferred Neutral LossReference
Crenolanib 444.4373.1C₄H₉N₂O[3]
Fenebrutinib 491.2Multiple, complexFragmentation on piperazine and pyridine moieties[1][2]

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and comparing mass spectrometry data. Below are representative protocols for the analysis of oxetane-containing molecules.

Protocol 1: GC-EI-MS Analysis of Simple Oxetanes

This protocol is based on the methodology described for the analysis of cyclic ethers formed in combustion[1].

1. Sample Preparation:

  • Samples of 2-methyloxetane and 3,3-dimethyloxetane are prepared in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1-10 ppm.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 20-200.

Protocol 2: LC-ESI-MS/MS Analysis of Oxetane-Containing Pharmaceuticals

This protocol is a generalized procedure based on methods used for the analysis of drugs like Crenolanib and Fenebrutinib[1][3].

1. Sample Preparation:

  • A stock solution of the oxetane-containing drug is prepared in a suitable solvent (e.g., methanol or DMSO) at 1 mg/mL.

  • Working solutions are prepared by serial dilution in the mobile phase to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • For quantitative analysis, an internal standard (ideally a stable isotope-labeled version of the analyte) is added to all samples and standards.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Shimadzu HPLC system or equivalent.

  • Column: A suitable reversed-phase column, such as a Waters XTerra MS C18 (50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A suitable gradient to achieve separation from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: API 5500 LC-MS/MS system or equivalent triple quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters: Optimized for the specific compound (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scanning for fragmentation pattern elucidation.

  • Collision Gas: Nitrogen.

  • Collision Energy: Optimized for the specific precursor-product ion transition. For Crenolanib, the transition monitored is m/z 444.4 → 373.1[3].

Conclusion

The mass spectrometric fragmentation of oxetane-containing molecules is influenced by both the inherent properties of the oxetane ring and the overall molecular structure. In EI-MS of simple oxetanes, characteristic pathways such as transannular cleavage provide clear structural information. In contrast, for larger, drug-like molecules analyzed by ESI-MS/MS, the oxetane ring often exhibits significant stability, with fragmentation occurring at other sites in the molecule. This guide provides a foundational understanding of these fragmentation patterns, offering valuable data and protocols for researchers working with this increasingly important class of molecules.

References

The Oxetane Moiety: A Physicochemical Advantage Over the Gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of modern medicinal chemistry. The substitution of a gem-dimethyl group with an oxetane ring has emerged as a powerful tactic to enhance drug-like characteristics. This guide provides a comprehensive comparison of the physicochemical properties of oxetane-containing compounds versus their gem-dimethyl analogs, supported by experimental data and detailed methodologies.

The oxetane ring, a four-membered cyclic ether, serves as a polar and more metabolically stable bioisostere for the gem-dimethyl group.[1] While occupying a similar steric volume, the introduction of the oxygen atom in the oxetane ring imparts significant changes to a molecule's properties, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[2][3] These modifications can favorably impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from matched molecular pair analyses, illustrating the impact of replacing a gem-dimethyl group with an oxetane moiety on key physicochemical properties.

Table 1: Comparison of Aqueous Solubility and Lipophilicity

Parent Compound (gem-Dimethyl)Oxetane AnalogAqueous Solubility (μg/mL)Fold Increase in SolubilitylogD at pH 7.4ΔlogD (Oxetane - gem-Dimethyl)Reference
Compound 1aCompound 1b15>263.8-0.5[4]
Compound 2aCompound 2b<140004.2-0.8[4]
Indole Series (avg)Indole Series (avg)--+0.58-[5]
p-Methoxyphenyl Series (avg)p-Methoxyphenyl Series (avg)---0.30-[5]

Table 2: Comparison of Metabolic Stability and Basicity

Parent Compound (gem-Dimethyl)Oxetane AnalogMetabolic Stability (t½ in HLM, min)Change in StabilitypKa of proximal amineΔpKa (Oxetane - gem-Dimethyl)Reference
Compound 3aCompound 3b25Significantly Increased8.5-2.7[6]
Compound 4aCompound 4b<5Significantly Increased9.2-[2]
General Trend-Improved-Decreased~ -2.7[6]

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Aqueous Solubility (Kinetic Shake-Flask Method)

This protocol determines the kinetic aqueous solubility of a compound, which is a critical parameter in early drug discovery.

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Incubation: Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shaking: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using high-performance liquid chromatography with UV detection (HPLC-UV) by comparing the peak area to a standard curve of the compound prepared in DMSO.

Lipophilicity (logD Shake-Flask Method)

This method measures the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH, providing an indication of its lipophilicity.

  • Phase Preparation: Prepare a mixture of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.

  • Compound Addition: Add the test compound (from a DMSO stock) to a vial containing a 1:1 ratio of the pre-saturated n-octanol and PBS. The final DMSO concentration should be less than 1%.

  • Equilibration: Shake the vials for 1 hour at room temperature to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using LC-MS/MS.

  • Calculation: The logD is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability (Human Liver Microsome Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.

Basicity (pKa Determination by UV-Vis Spectroscopy)

This method determines the acid dissociation constant (pKa) of a compound by measuring the change in its UV-Vis absorbance as a function of pH.

  • Buffer Preparation: Prepare a series of buffers with a constant ionic strength and varying pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare solutions of the test compound in each buffer.

  • UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance of the ionized and un-ionized forms differs significantly) against the pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 TSC1_2->mTORC1 Inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Promotes GDC_0349 Oxetane-containing Inhibitor (e.g., GDC-0349) GDC_0349->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of an oxetane-containing drug candidate.

experimental_workflow start Start: Synthesize Oxetane and gem-Dimethyl Analogs solubility Aqueous Solubility Assay (Shake-Flask) start->solubility logd Lipophilicity Assay (logD Shake-Flask) start->logd metabolic_stability Metabolic Stability Assay (Human Liver Microsomes) start->metabolic_stability pka pKa Determination (UV-Vis Spectroscopy) start->pka data_analysis Data Analysis and Comparison solubility->data_analysis logd->data_analysis metabolic_stability->data_analysis pka->data_analysis end End: Physicochemical Profile Comparison data_analysis->end

Caption: Experimental workflow for the physicochemical comparison of oxetane and gem-dimethyl analogs.

References

The Oxetane Advantage: A Comparative Guide to Experimentally Validated Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a compound's physicochemical and pharmacokinetic properties is a critical hurdle in the path to a viable drug candidate. The strategic incorporation of an oxetane ring into a molecular scaffold has emerged as a powerful tool to enhance drug-like characteristics. This guide provides an objective comparison of oxetane-containing compounds with their common isosteric analogues, supported by experimental data and detailed methodologies for key validation assays.

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for common functional groups such as gem-dimethyl and carbonyl groups.[1][2][3][4][5] Its unique combination of polarity, three-dimensionality, and metabolic stability can lead to profound improvements in aqueous solubility, metabolic clearance, and lipophilicity, ultimately enhancing a compound's overall developability.[2][3][4][5][6][7]

Comparative Analysis of Physicochemical Properties

The introduction of an oxetane can significantly and favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data from matched molecular pair analyses, illustrating the tangible benefits of replacing common motifs with an oxetane.

Table 1: Oxetane vs. gem-Dimethyl Group

The gem-dimethyl group is often used to block metabolically labile C-H bonds, but this frequently comes at the cost of increased lipophilicity and reduced solubility.[2] Oxetanes serve as a less lipophilic and more stable alternative.[2][4]

Property MeasuredParent Compound (with gem-Dimethyl)Oxetane AnalogImprovement Factor / Change
Aqueous Solubility Varies (often low)Varies (often high)4 to >4000-fold increase[2][6][7][8]
Metabolic Stability Generally stableGenerally more stableReduction in metabolic degradation[2][6][7]
Lipophilicity (LogD) HigherLowerReduction in lipophilicity[4][8]
Potency (EC50) 16 nMLower EC50 in some casesImproved potency in specific scaffolds[4][5]
Table 2: Oxetane vs. Carbonyl Group

Oxetanes can act as isosteres of carbonyl groups, often maintaining hydrogen bonding capabilities while improving metabolic stability and three-dimensionality.[4][5]

Property MeasuredParent Compound (with Carbonyl)Oxetane AnalogImprovement Factor / Change
Metabolic Stability Susceptible to metabolic reductionMore stableImproved resistance to enzymatic degradation[4]
Aqueous Solubility Scaffold-dependentGenerally increasedIncrease in aqueous solubility[5]
Three-Dimensionality PlanarNon-planarIncreased sp³ character and 3D shape[4][5]
Table 3: Impact of Oxetane on Amine Basicity

The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines. This is a crucial tactic for mitigating issues like hERG channel inhibition or poor permeability.[8]

Property MeasuredParent Compound (Amine)Oxetane-Substituted AminepKa Difference
Basicity (pKa) ~9.9~7.2~2.7 unit decrease[5][8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the comparative data.

Aqueous Solubility Assay (Kinetic Shake-Flask Method)

This assay determines the solubility of a compound in an aqueous buffer, simulating physiological conditions.[9][10]

  • Materials: Test compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, microtiter plates, filtration apparatus, UV-Vis spectrophotometer or LC-MS/MS system.[9][11]

  • Procedure:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[9]

    • Incubation: Add a small volume of the DMSO stock solution (e.g., 10 µL) to a known volume of PBS buffer (e.g., 490 µL) in a microtiter plate or tube.[9]

    • Equilibration: Seal the plate/tubes and shake at a constant temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2-24 hours) to allow the solution to reach equilibrium.[10][11]

    • Separation: Separate the undissolved solid from the saturated solution by filtration or high-speed centrifugation.[9][10]

    • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a UV-Vis spectrophotometer or LC-MS/MS by comparing against a standard curve.[9]

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay measures a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[12][13][14] A lower rate of metabolism indicates higher stability.[14]

  • Materials: Test compound, Human Liver Microsomes (HLM), NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), ice-cold acetonitrile or methanol, LC-MS/MS system.[12][15]

  • Procedure:

    • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1-3 µM) in phosphate buffer.[15][16] Pre-incubate the mixture at 37°C.

    • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[12]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[16]

    • Termination: Immediately stop the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the proteins.[12]

    • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Calculation: Determine the rate of disappearance of the compound to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[15]

Lipophilicity Assay (Shake-Flask LogD7.4)

This method measures the partition coefficient of a compound between an organic solvent (n-octanol) and an aqueous buffer at a specific pH (e.g., 7.4), which is crucial for predicting membrane permeability and absorption.[][18]

  • Materials: Test compound, n-octanol (pre-saturated with buffer), PBS buffer pH 7.4 (pre-saturated with n-octanol), analytical quantification instrument (e.g., UV-Vis spectroscopy, LC-MS).[]

  • Procedure:

    • Preparation: Add the test compound to a vial containing equal volumes of pre-saturated n-octanol and PBS buffer (pH 7.4).

    • Partitioning: Shake the vial vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[18]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: Carefully take a sample from each phase and measure the concentration of the compound in both the n-octanol and the aqueous buffer layers.[]

    • Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[18]

Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that predicts passive transcellular permeability.[19]

  • Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution, e.g., phosphatidylcholine in dodecane), test compound, buffer solutions (e.g., PBS at pH 7.4 and an acidic buffer for the donor side to mimic the gut).[19]

  • Procedure:

    • Preparation: Fill the acceptor plate wells with buffer. Add the test compound solution to the donor plate wells.

    • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate for a defined period (e.g., 4-16 hours) at room temperature. The compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.

    • Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[19]

    • Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation (37°C) cluster_reaction Reaction (37°C) cluster_termination Termination & Analysis cluster_result Result Calculation prep_mix Prepare Reaction Mix (HLM + Compound + Buffer) pre_incubate Pre-incubate Mixture prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate take_aliquots Sample at Time Points (0, 5, 15, 30, 60 min) initiate->take_aliquots quench Quench with Cold Acetonitrile take_aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay.

G start Incorporate Oxetane Moiety (e.g., vs. gem-Dimethyl) prop1 Increased Polarity & H-Bond Acceptance start->prop1 prop2 Increased sp³ Character (3-Dimensionality) start->prop2 prop3 Blocks Metabolic Hotspots (Metabolically Stable Ring) start->prop3 prop4 Inductive Electron Withdrawal start->prop4 outcome1 Improved Aqueous Solubility prop1->outcome1 outcome2 Reduced Lipophilicity (LogD) prop1->outcome2 prop2->outcome1 outcome3 Improved Metabolic Stability prop3->outcome3 outcome4 Reduced Basicity (pKa) of Proximal Amines prop4->outcome4 final Enhanced Overall Drug-Like Properties outcome1->final outcome2->final outcome3->final outcome4->final

References

Comparative Analysis of Oxetan-3-yl Methanesulfonate in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical for optimizing reaction outcomes. This guide provides a comparative analysis of the performance of Oxetan-3-yl methanesulfonate, a key building block in medicinal chemistry, across various solvent systems. The information presented is supported by experimental data and established principles of organic chemistry.

This compound is a valuable reagent characterized by a strained four-membered oxetane ring and a methanesulfonate group, which functions as an excellent leaving group in nucleophilic substitution reactions.[1] This unique structure contributes to its high reactivity and utility in the synthesis of complex molecules.[1] The choice of solvent can significantly influence the rate and efficiency of reactions involving this compound.

Data Presentation: Performance in Different Solvents

The reactivity of this compound is primarily governed by the principles of SN2 reactions. The solvent plays a crucial role in stabilizing the transition state and solvating the reactants. While direct comparative kinetic studies for this specific compound are not extensively published, the following table summarizes the expected performance in various common solvent systems based on general principles of SN2 reactions and anecdotal evidence from synthetic procedures.

Solvent SystemSolvent TypeExpected Reaction RateYieldNotes
Dimethylformamide (DMF) Polar AproticHighGenerally Good to ExcellentFavors SN2 reactions by solvating the cation of the nucleophile, leaving the anion more reactive. Often used at elevated temperatures (e.g., 80-100 °C) to drive reactions to completion.
Dimethyl Sulfoxide (DMSO) Polar AproticHighGenerally Good to ExcellentSimilar to DMF, it effectively solvates cations, enhancing the nucleophilicity of the anionic partner. Its high boiling point allows for a wide range of reaction temperatures.
Acetonitrile (MeCN) Polar AproticModerate to HighGoodA common solvent for nucleophilic substitutions. Its polarity is sufficient to dissolve many reactants, and it does not significantly solvate the nucleophile.
Tetrahydrofuran (THF) Nonpolar/Weakly Polar AproticModerateModerate to GoodLess polar than DMF, DMSO, or acetonitrile, which can result in slower reaction rates. Often used when milder conditions are required or when reactants are more soluble in less polar media.
Dichloromethane (DCM) Nonpolar AproticLow to ModerateVariablePrimarily used for the synthesis of this compound itself rather than for subsequent nucleophilic substitution reactions. Its low polarity does not effectively stabilize the transition state of SN2 reactions.
Protic Solvents (e.g., Ethanol, Water) Polar ProticLowGenerally PoorThese solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and significantly slowing down SN2 reactions. They can also act as competing nucleophiles, leading to undesired side products.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol describes a typical procedure for the reaction of this compound with a generic nucleophile (Nu-).

Materials:

  • This compound

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Base (e.g., potassium carbonate, cesium carbonate, or triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Work-up and purification reagents (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • To a solution of the nucleophile and a suitable base in the chosen anhydrous solvent, add this compound.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile and the solvent) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted oxetane.

Synthesis of this compound

The starting material itself is typically synthesized from oxetan-3-ol.

Materials:

  • Oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve oxetan-3-ol in the chosen anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium chloride).

  • Wash the filtrate with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound, which can be used in subsequent steps without further purification.

Mandatory Visualization

Due to the absence of specific signaling pathways directly involving this compound in the reviewed literature, the following diagrams illustrate the general experimental workflow and the fundamental SN2 reaction mechanism.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Nucleophile + Base ReactionVessel Reaction at Controlled Temperature Reactants->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF, DMSO) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Water/Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentration Concentration Dry->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Purified Product Chromatography->FinalProduct

Caption: General Experimental Workflow for Nucleophilic Substitution.

SN2_Mechanism Reactants Nu⁻ + this compound TransitionState [Nu---C---OMs]⁻ Transition State Reactants->TransitionState Slower in Protic Solvents Faster in Polar Aprotic Solvents Products Nu-Oxetane + MsO⁻ TransitionState->Products

Caption: SN2 Reaction Mechanism of this compound.

References

Safety Operating Guide

Proper Disposal of Oxetan-3-yl Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Oxetan--3-yl methanesulfonate, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of its constituent chemical groups—oxetanes and methanesulfonates—and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazards

While a specific Safety Data Sheet (SDS) for Oxetan-3-yl methanesulfonate may not be readily available, a hazard assessment can be made by considering its functional groups: the oxetane ring and the methanesulfonate (mesylate) group.

  • Oxetane Moiety: Oxetanes are four-membered cyclic ethers. The ring strain makes them susceptible to reactions and can impart properties such as flammability and irritation to the skin, eyes, and respiratory tract.

  • Methanesulfonate (Mesylate) Moiety: Methanesulfonates are esters of methanesulfonic acid. They are known to be potent alkylating agents. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. This reactivity is responsible for their classification as toxic, mutagenic, and potentially carcinogenic. Compounds like ethyl methanesulfonate and methyl methanesulfonate are recognized for these hazardous properties.

Based on this, this compound should be handled as a hazardous substance with particular attention to its potential as a skin and eye irritant, a mutagen, and a carcinogen.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for related compounds, providing an inferred hazard profile for this compound.

Hazard ClassificationOxetane Compounds (General)Methanesulfonate Esters (e.g., MMS, EMS)Inferred for this compound
Acute Toxicity (Oral) May be harmful.Toxic if swallowed.Assumed to be toxic if swallowed.
Skin Corrosion/Irritation Can cause skin irritation.[1]Causes skin irritation.Assumed to cause skin irritation.
Serious Eye Damage/Irritation Can cause serious eye irritation.Causes serious eye irritation.Assumed to cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.Breathing can irritate the nose and throat.[2]Assumed to cause respiratory irritation.
Mutagenicity Data not available.May cause genetic defects.Assumed to be mutagenic.
Carcinogenicity Data not available.Suspected of causing cancer.Assumed to be a potential carcinogen.
Flammability Can be flammable.Combustible.Handle as a combustible liquid.

Experimental Protocols

Note: The following are generalized protocols for handling and temporary storage of this compound waste. Specific procedures should be developed in accordance with your institution's safety guidelines and in consultation with your environmental health and safety (EHS) department.

Personal Protective Equipment (PPE)

A comprehensive approach to safety is crucial when handling this compound. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always check the manufacturer's breakthrough time for the specific glove material.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Body Protection: A laboratory coat must be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Contain: For small spills, contain the material with an inert absorbent, such as vermiculite or sand. Do not use combustible materials like paper towels for initial containment.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

Step-by-Step Disposal Protocol

  • Segregation: Immediately segregate waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) from other laboratory waste streams. Do not mix with incompatible chemicals.

  • Waste Collection:

    • Liquid Waste: Collect liquid waste in a designated, leak-proof, and clearly labeled container. A high-density polyethylene (HDPE) or glass container is recommended. The container must be compatible with the chemical.

    • Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent paper) in a separate, clearly labeled, and sealed container.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Mutagen," "Irritant").

  • Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources and direct sunlight.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the disposal company with all available information regarding the compound, including its inferred hazards.

Mandatory Visualizations

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood LiquidWaste Liquid Waste (e.g., reaction residues) FumeHood->LiquidWaste Process generates SolidWaste Solid Waste (e.g., contaminated gloves, tips) FumeHood->SolidWaste Process generates CollectLiquid Collect in Labeled, Leak-Proof Liquid Waste Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled, Sealed Solid Waste Container SolidWaste->CollectSolid StorageArea Store in Designated Hazardous Waste Area CollectLiquid->StorageArea CollectSolid->StorageArea Disposal Arrange for Pickup by Licensed Disposal Company StorageArea->Disposal

References

Personal protective equipment for handling Oxetan-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling and disposal of Oxetan-3-yl methanesulfonate. Given that comprehensive hazard data for this specific compound is not fully available, the following guidance is based on the known risks associated with sulfonate esters, which are potent alkylating agents, and data from structurally related compounds.[1] It is imperative to treat this compound with extreme caution as a potentially toxic, mutagenic, and carcinogenic substance.[2]

Hazard Identification and Risk Assessment

This compound belongs to the class of sulfonate esters, which are known to be reactive electrophiles.[1] While a complete hazard profile is not available, the closely related compound, methyl methanesulfonate, is classified with multiple significant hazards.[2] Researchers must assume that this compound poses similar risks.

Potential Hazards:

  • Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Damage: Can cause severe skin irritation, burns, and serious eye damage.[3]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Long-Term Health Effects: Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for various tasks involving this compound. All PPE should be inspected for integrity before each use.[4]

Task Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage & Transport (within lab) General Laboratory VentilationNitrile or Neoprene Gloves (double-gloved recommended)Chemical Safety GogglesFull-length Lab CoatNot required if container is sealed
Weighing & Aliquoting Certified Chemical Fume HoodDouble-gloved with chemical-resistant gloves (e.g., Nitrile outer, Neoprene inner)Chemical Safety Goggles and Face ShieldChemical-resistant Apron over Lab CoatRecommended if there is any risk of aerosol generation
Reaction Setup & Workup Certified Chemical Fume HoodDouble-gloved with chemical-resistant glovesChemical Safety Goggles and Face ShieldChemical-resistant Apron over Lab CoatUse of an air-purifying respirator with an appropriate cartridge should be considered based on risk assessment
Spill Cleanup Certified Chemical Fume Hood (if applicable)Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical Safety Goggles and Face ShieldDisposable, chemical-resistant coveralls (e.g., Tyvek®)NIOSH-approved air-purifying respirator or SCBA, depending on spill size

Note: Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize risk.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[7]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), decontamination solutions, and waste bags must be readily available.

3.2. Handling Procedure

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Secure Vessel: Place the container in a secondary container (e.g., a plastic tray) to contain any potential spills during handling.[5]

  • Dispensing: Open the container slowly and away from your face.[5] Use appropriate tools (e.g., pipette, spatula) to transfer the chemical. Avoid generating dust or aerosols.

  • Reaction Monitoring: Keep all reaction vessels clearly labeled and sealed or covered.[8]

  • Post-Handling: After handling, thoroughly decontaminate the work surface. Wash hands and any exposed skin immediately and thoroughly.[4][7]

Safe Handling Workflow Diagram

G prep Preparation assess Assess Risks & Review SDS prep->assess ppe Don Appropriate PPE assess->ppe setup Work in Fume Hood (Secondary Containment) ppe->setup handle Handling Operation (Weighing, Reaction) setup->handle decon Decontaminate & Clean handle->decon Normal Workflow spill Spill Occurs handle->spill Accident disposal Segregate & Dispose Waste decon->disposal end End of Procedure disposal->end spill_proc Follow Spill Protocol spill->spill_proc spill_proc->decon

Caption: Workflow for safely handling this compound.

Emergency Procedures

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9][10]

5.2. Spill Cleanup Protocol This protocol should only be followed by trained personnel wearing appropriate PPE.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[10]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For small spills, a quenching solution may be used by trained personnel. A common method for alkylating agents involves a solution of sodium thiosulfate or a similar nucleophilic reagent. This step should only be performed if a validated procedure is in place.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.[7]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containers: Use only designated, properly sealed, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the full chemical name, and associated hazard pictograms.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. All waste must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[11]

Quantitative Toxicity Data (for Analogue Compound)

The following data is for methyl methanesulfonate , a structurally related and hazardous compound. This information should be used for risk assessment purposes, assuming this compound may have similar properties.

Test Type Species Endpoint Value Reference
Acute Toxicity (Fish) Danio rerio (Zebra fish)EC50 (96 h)2 mg/LECHA
Chronic Toxicity (Fish) Danio rerio (Zebra fish)EC50 (30 d)0.2 mg/LECHA
Acute Toxicity (Algae) Chlamydomonas reinhardtii (Green algae)EC50 (1 h)1,000 mg/LECHA

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetan-3-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Oxetan-3-yl methanesulfonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.